molecular formula C16H17N3O4S B1668389 Cephalexin CAS No. 15686-71-2

Cephalexin

Cat. No.: B1668389
CAS No.: 15686-71-2
M. Wt: 347.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-UEKVPHQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephalexin, a first-generation cephalosporin antibiotic, is a valuable tool in microbiological and pharmacological research. It is characterized as a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby disrupting the final transpeptidation step of peptidoglycan formation. This mechanism of action leads to bacterial cell lysis and death, making it a model compound for studying bactericidal activity . Research applications for this compound include its use as a reference standard in studies targeting gram-positive cocci and some gram-negative bacilli such as Escherichia coli , Proteus mirabilis , and Klebsiella pneumoniae . It serves as a critical agent in investigating bacterial resistance mechanisms, including the role of beta-lactamase enzymes . Furthermore, its well-understood pharmacokinetic profile—featuring rapid oral absorption, minimal protein binding, and primarily renal excretion unchanged in urine—makes it an excellent candidate for drug delivery and formulation studies . This compound is for research purposes only. It is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS. Please handle this product with appropriate care, using personal protective equipment and adhering to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate)
Record name Cephalexin [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9022780
Record name Cephalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cephalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L
Record name Cephalexin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00567
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CEPHALEXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cephalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS No.

15686-71-2
Record name Cephalexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15686-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephalexin [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalexin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00567
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cephalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefalexin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHALEXIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFF1W6677
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CEPHALEXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cephalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

326.8 °C
Record name Cephalexin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00567
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cephalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis Pathways of Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Cephalexin and its primary synthesis pathways. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into the chemical and enzymatic production of this widely used first-generation cephalosporin antibiotic.

Molecular Structure of this compound

This compound is a semi-synthetic first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2]

The core structure of this compound consists of a beta-lactam ring fused to a dihydrothiazine ring, forming the cephem nucleus.[2][3] Attached to this nucleus at position 7 is a D-(-)-α-amino-α-phenylacetylamino side chain, and at position 3, a methyl group.[1]

Key Structural Features:

  • IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][4]

  • Molecular Formula: C₁₆H₁₇N₃O₄S[1][4]

  • Molecular Weight: 347.4 g/mol [1][4]

The presence of the beta-lactam ring is crucial for its antibacterial activity, while the side chains influence its spectrum of activity and pharmacokinetic properties.

Synthesis Pathways of this compound

The industrial production of this compound is primarily achieved through two main routes: chemical synthesis and enzymatic synthesis.[5][6] Both pathways typically utilize 7-aminodesacetoxycephalosporanic acid (7-ADCA) as the core nucleus and a derivative of D-phenylglycine as the side chain precursor.[5][7]

Chemical Synthesis

The chemical synthesis of this compound involves the protection of the carboxyl group of the 7-ADCA nucleus, followed by condensation with an activated D-phenylglycine derivative.[6]

General Steps:

  • Protection of 7-ADCA: The carboxyl group of 7-ADCA is protected, often through silylation using agents like trimethylchlorosilane or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).[6][8]

  • Activation of D-phenylglycine: The D-phenylglycine side chain is activated, for instance, by converting it to a Dane salt or an acid chloride.

  • Condensation: The protected 7-ADCA and the activated D-phenylglycine are reacted in an organic solvent, such as dichloromethane, to form the acylated product.[6]

  • Deprotection and Isolation: The protecting group is removed, and the this compound is isolated and purified, often as a monohydrate.[8]

G Chemical Synthesis Pathway of this compound 7-ADCA 7-ADCA Protected 7-ADCA Protected 7-ADCA 7-ADCA->Protected 7-ADCA Protection Condensation Condensation Protected 7-ADCA->Condensation D-Phenylglycine D-Phenylglycine Activated D-Phenylglycine Activated D-Phenylglycine D-Phenylglycine->Activated D-Phenylglycine Activation Activated D-Phenylglycine->Condensation Protected this compound Protected this compound Condensation->Protected this compound This compound This compound Protected this compound->this compound Deprotection

Caption: Chemical Synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis has become the preferred method for this compound production due to its milder reaction conditions, higher specificity, and reduced environmental impact.[5][6] This process typically employs penicillin G acylase (PGA) as the catalyst.[7]

Key Reactants:

  • Nucleus: 7-aminodesacetoxycephalosporanic acid (7-ADCA)[7]

  • Acyl Donor: D-phenylglycine methyl ester (PGME) or other D-phenylglycine derivatives.[7]

The enzyme catalyzes the acylation of the 7-amino group of 7-ADCA with the D-phenylglycine derivative.

G Enzymatic Synthesis Pathway of this compound 7-ADCA 7-ADCA Enzymatic_Reaction Penicillin G Acylase 7-ADCA->Enzymatic_Reaction PGME PGME PGME->Enzymatic_Reaction This compound This compound Enzymatic_Reaction->this compound

Caption: Enzymatic Synthesis of this compound.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis can be evaluated based on several quantitative parameters. The following tables summarize key data from various studies.

Table 1: Enzymatic Synthesis of this compound - Reaction Conditions and Yields

Acyl DonorCatalystReaction MediumTemperature (°C)pHConversion/YieldReference
D-phenylglycine methyl ester (PGME)Immobilized Penicillin G Acylase (IPGA)Suspension aqueous solutionOptimizedOptimized99.3% conversion[7]
D-phenylglycine nitrileNitrile hydratase and Penicillin G acylaseAqueousNot specifiedNot specified79% yield[9]
Phenylglycine methyl ester (PGME)Penicillin acylaseEthylene glycol (40% v/v)207.0Near stoichiometric yields[10]
Phenylglycine methyl ester (PGME)Penicillin acylaseMicrofluidic device with two aqueous phasesNot specifiedNot specified>70% yield

Table 2: Chemical Synthesis of this compound - Yields

Starting MaterialKey ReagentYieldReference
Penicillin sulfoxide p-nitrobenzyl esterp-toluenesulfonic acidNot specified directly for final product, intermediate yield 62.0 g[11]
7-ADCA1,1,1,3,3-hexamethyldisilazane (HMDS)800-820 g per 1000 g input (insoluble form)[8]

Experimental Protocols

General Procedure for the Synthesis of this compound Intermediates (Chemical)

This protocol describes the synthesis of new this compound intermediates using the mixed anhydride method.

  • Dissolve Boc-amino acid (11.41 mmol) in Tetrahydrofuran (THF, 20 mL) containing triethylamine (TEA, 11.41 mmol).

  • Cool the mixture in an ice bath to -10°C.

  • Add ethyl chloroformate (ECF, 11.41 mmol) dropwise over 10 minutes.

  • Stir the mixture for an additional 30 minutes.

  • In a separate vessel, dissolve this compound (11.416 mmol, 4.16 g) in distilled water (10 ml) containing TEA (11.416 mmol, 1.153 g).

  • Add the this compound solution to the mixed anhydride solution.

  • The precipitate is collected, washed with water and ether, and recrystallized from ethanol/toluene (1:9).

Enzymatic Synthesis of this compound in a Suspension Aqueous Solution System

This protocol outlines an efficient method for the enzymatic synthesis of this compound using immobilized penicillin G acylase (IPGA).[7]

  • The reaction is carried out in a suspension aqueous solution system with 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and D-phenylglycine methyl ester (PGME) as substrates.

  • Immobilized penicillin G acylase (IPGA) is used as the catalyst.

  • The reactant 7-ADCA and the product this compound are mainly present as solid particles.

  • Continuous feeding of PGME is employed for more efficient synthesis.

  • Under optimized conditions, a maximum 7-ADCA conversion ratio of 99.3% and a productivity of 200 mmol/L/H can be achieved.[7]

One-Pot Enzymatic Synthesis of this compound

This protocol involves a cascade of two enzymatic transformations.[9]

  • The hydration of D-phenylglycine nitrile to the corresponding amide is catalyzed by nitrile hydratase.

  • This is combined with the penicillin G acylase-catalyzed acylation of 7-ADCA with the in-situ formed amide.

  • The addition of 1,5-dihydroxynaphthalene to the reaction mixture co-crystallizes with this compound, preventing its degradation.

  • A 79% yield with a synthesis/hydrolysis (S/H) ratio of 7.7 can be obtained.[9]

Logical Workflow for Synthesis Route Selection

The choice between chemical and enzymatic synthesis depends on various factors, including cost, environmental considerations, and desired product purity.

G Decision Workflow for this compound Synthesis Route Start Start High_Yield_Purity High Yield & Purity Required? Start->High_Yield_Purity Environmental_Impact Low Environmental Impact a Priority? High_Yield_Purity->Environmental_Impact Yes Chemical_Synthesis Choose Chemical Synthesis High_Yield_Purity->Chemical_Synthesis No Cost_Considerations Cost of Enzymes a Major Constraint? Environmental_Impact->Cost_Considerations Yes Environmental_Impact->Chemical_Synthesis No Enzymatic_Synthesis Choose Enzymatic Synthesis Cost_Considerations->Enzymatic_Synthesis No Cost_Considerations->Chemical_Synthesis Yes

Caption: Synthesis Route Selection Logic.

References

The Core of Cephalexin: A Deep Dive into the Structure-Activity Relationship of Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and spread of antibiotic resistance necessitate a continuous search for novel and more effective antimicrobial agents. Cephalexin, a first-generation cephalosporin, has long been a cornerstone in the treatment of various bacterial infections. Its robust β-lactam core provides a scaffold for chemical modifications aimed at enhancing its antibacterial spectrum, improving pharmacokinetic properties, and overcoming resistance mechanisms. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of this compound derivatives, offering a comprehensive resource for professionals engaged in the discovery and development of new antibiotics.

The Cephalosporin Scaffold: Mechanism of Action and Resistance

Cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The core of their activity lies in the β-lactam ring, which mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[2] This structural mimicry allows cephalosporins to acylate the active site of penicillin-binding proteins (PBPs), essential enzymes that catalyze the final transpeptidation step in peptidoglycan synthesis.[2][3] The irreversible inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.[2]

However, bacteria have evolved sophisticated resistance mechanisms. The most prominent is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[4][5][6] Other resistance strategies include modification of PBP targets, reducing their affinity for β-lactam antibiotics, and alterations in outer membrane permeability that restrict drug entry into the bacterial cell.[4]

Structure-Activity Relationship of this compound Derivatives

The chemical structure of this compound offers several sites for modification, primarily at the C-7 acylamino side chain and the C-3 position of the dihydrothiazine ring. Variations at these positions significantly influence the antibacterial spectrum, potency, and stability against β-lactamases.

Modifications at the C-7 Acylamino Side Chain

The nature of the acylamino side chain at the C-7 position is a key determinant of the antibacterial activity and β-lactamase stability of this compound derivatives.

  • Amino Group: The α-amino group on the phenylacetyl moiety is crucial for activity against both Gram-positive and Gram-negative bacteria. Modifications to this group can impact the binding affinity to PBPs.

  • Aromatic Ring: The phenyl ring in the side chain contributes to the overall antibacterial profile. Substitution on this ring can modulate activity. For instance, compounds lacking an aromatic ring in the side chain have been shown to lose all antibacterial activity, although they may still interact with transport carriers.[7]

  • Amino Acid Conjugation: Linking amino acids to the α-amino group of this compound has been explored to create new derivatives. These modifications can lead to compounds with altered antibacterial spectra. For example, a valine-linked derivative showed significant activity against P. aeruginosa and Bacillus cereus.[1]

Modifications at the C-3 Position

The substituent at the C-3 position of the cephem nucleus influences the pharmacokinetic properties and antibacterial spectrum of the derivatives.

  • Methyl Group: this compound possesses a methyl group at the C-3 position. Modifications at this site can lead to derivatives with altered oral absorption and serum levels.

  • Introduction of Other Moieties: Replacing the methyl group with substituents like 3-pyridylmethyl or m- or p-carboxybenzyl has been shown to be conducive to broad-spectrum antibacterial activity.[8] However, these modifications may result in poorer oral absorption.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative data on the antibacterial activity of various this compound derivatives from published studies. The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Table 1: Antibacterial Activity of this compound Derivatives with Modifications at the C-7 Acylamino Side Chain

CompoundModification at C-7Test OrganismMIC (µg/mL)Reference
This compoundPhenylglycylS. aureus18.9 µM[9]
This compoundPhenylglycylE. coli94.9 µM[9]
Compound 1Glycine conjugateP. aeruginosaSignificant activity[1]
Compound 2Alanine conjugateP. aeruginosaSignificant activity[1]
Compound 2Alanine conjugateB. cereusSignificant activity[1]
Compound 3Valine conjugateE. coliVery significant activity[1]
Compound 3Valine conjugateP. aeruginosaVery significant activity[1]
Compound 3Valine conjugateB. cereusVery significant activity[1]
Compound 4Proline conjugateP. aeruginosaSignificant activity[1]

Table 2: Antibacterial Activity of this compound Derivatives with Chemical Tethers at the 7-position

CompoundTest OrganismMIC (µM)
This compound (1)S. aureus (NCTC 6571)18.9
Analog 2S. aureus (NCTC 6571)92.6
Analog 3S. aureus (NCTC 6571)55.8
Analog 4S. aureus (NCTC 6571)35.0
This compound (1)E. coli (BW25113)94.9
Analog 2E. coli (BW25113)>400
Analog 3E. coli (BW25113)>400

Data extracted from Miller et al. (2020)[9]

Experimental Protocols

General Synthesis of this compound Derivatives (Amino Acid Conjugates)

A general procedure for the synthesis of new this compound derivatives by incorporating an amino acid moiety involves the following steps:

  • Protection of the Amino Acid: The amino group of the desired amino acid (e.g., glycine, alanine, valine, proline) is protected with a tert-butoxycarbonyl (Boc) group.

  • Activation of the Carboxyl Group: The carboxyl group of the Boc-protected amino acid is activated, for example, by reaction with ethyl chloroformate (ECF) in the presence of a base like triethylamine (TEA).

  • Coupling with this compound: The activated amino acid is then coupled with the α-amino group of this compound in an aqueous solution containing a base.

  • Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the final this compound derivative.

  • Purification: The synthesized compound is purified by recrystallization or other chromatographic techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized this compound derivatives can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[12]

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the this compound derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of this compound derivatives.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Outer_Membrane Outer Membrane (Gram-negative) This compound->Outer_Membrane Diffusion Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binding and Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Blocks Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Beta_Lactamase_Resistance cluster_resistance β-Lactamase Mediated Resistance This compound This compound Beta_Lactamase β-Lactamase Enzyme This compound->Beta_Lactamase Hydrolysis of β-lactam ring Inactive_this compound Inactive this compound (Hydrolyzed) Beta_Lactamase->Inactive_this compound PBP Penicillin-Binding Proteins (PBPs) Inactive_this compound->PBP Cannot bind

Caption: β-Lactamase mediated resistance mechanism.

SAR_Workflow Start Identify Modification Sites on this compound Synthesis Synthesize Novel This compound Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Characterization->Antimicrobial_Screening Data_Analysis Analyze Structure-Activity Relationship (SAR) Antimicrobial_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion

The structure-activity relationship of this compound derivatives is a rich and dynamic field of research. Modifications at the C-7 acylamino side chain and the C-3 position of the cephem nucleus have a profound impact on the antibacterial spectrum, potency, and resistance profile of these compounds. A thorough understanding of these relationships, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design of the next generation of cephalosporin antibiotics. This guide provides a foundational resource for researchers dedicated to addressing the global challenge of antibiotic resistance through innovative drug discovery and development.

References

The In Vitro Antibacterial Spectrum of First-Generation Cephalosporins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation cephalosporins remain a cornerstone in the management of certain bacterial infections, primarily due to their targeted efficacy against Gram-positive organisms. This technical guide provides an in-depth analysis of their in vitro antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Overview of First-Generation Cephalosporins

First-generation cephalosporins are a class of beta-lactam antibiotics characterized by their potent activity against many Gram-positive cocci, including Staphylococcus and Streptococcus species.[1][2][3][4][5] Their spectrum against Gram-negative bacteria is more limited, though they are effective against some common pathogens such as Proteus mirabilis, and certain strains of Escherichia coli and Klebsiella pneumoniae.[1][2][6] This selective spectrum makes them particularly useful for skin and soft tissue infections, as well as for surgical prophylaxis.[2][5]

The bactericidal action of these cephalosporins results from the inhibition of bacterial cell wall synthesis.[3][6] By binding to penicillin-binding proteins (PBPs), they disrupt the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[3]

Quantitative Antibacterial Spectrum

The in vitro activity of first-generation cephalosporins is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative first-generation cephalosporins against key Gram-positive and Gram-negative bacteria. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of First-Generation Cephalosporins against Gram-Positive Bacteria

Organism (Species)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)Cefadroxil24
Cephalexin24
Cefazolin0.50.5
Cephalothin≤0.25≤0.25
Streptococcus pyogenesCefazolinData not readily available in a comparable formatData not readily available in a comparable format
This compoundData not readily available in a comparable formatData not readily available in a comparable format

Note: Data for S. pyogenes is less consistently reported in large-scale surveillance studies for first-generation cephalosporins compared to staphylococci.

Table 2: In Vitro Activity of First-Generation Cephalosporins against Gram-Negative Bacteria

Organism (Species)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliCefazolin28
This compound8>32
Klebsiella pneumoniaeCefazolin24
This compoundData suggests high resistanceData suggests high resistance
Proteus mirabilisCefazolin48
This compoundData not readily available in a comparable formatData not readily available in a comparable format

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of cephalosporins relies on standardized antimicrobial susceptibility testing (AST) methods. The two primary methods are broth microdilution and Kirby-Bauer disk diffusion, with protocols standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

This method determines the MIC of an antibiotic in a liquid medium.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the first-generation cephalosporins are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation:

    • Several morphologically similar colonies of the test bacterium are selected from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile liquid medium (e.g., saline or broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of a 96-well microtiter plate containing the serially diluted antibiotic. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method (CLSI/EUCAST)

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Methodology:

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. The plate is rotated approximately 60 degrees between each streaking.

  • Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of a first-generation cephalosporin are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone diameter is then compared to established clinical breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the workflow for determining the in vitro antibacterial spectrum and the classification and targets of first-generation cephalosporins.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_interpretation Interpretation Bacterial_Isolate Bacterial Isolate Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum Broth_Microdilution Broth Microdilution Standardized_Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Standardized_Inoculum->Disk_Diffusion Antibiotic_Dilutions Antibiotic Dilutions Antibiotic_Dilutions->Broth_Microdilution MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Zone_Measurement Zone Diameter Measurement Disk_Diffusion->Zone_Measurement Susceptibility_Categorization Susceptibility Categorization (S, I, R) MIC_Determination->Susceptibility_Categorization Zone_Measurement->Susceptibility_Categorization

Workflow for Determining In Vitro Antibacterial Spectrum.

First_Gen_Cephalosporins cluster_classification First-Generation Cephalosporins cluster_targets Primary Bacterial Targets cluster_gram_positive Gram-Positive (High Activity) cluster_gram_negative Gram-Negative (Limited Activity) Cefazolin Cefazolin Staphylococcus_aureus Staphylococcus aureus Cefazolin->Staphylococcus_aureus Streptococcus_species Streptococcus spp. Cefazolin->Streptococcus_species E_coli Escherichia coli Cefazolin->E_coli K_pneumoniae Klebsiella pneumoniae Cefazolin->K_pneumoniae P_mirabilis Proteus mirabilis Cefazolin->P_mirabilis This compound This compound This compound->Staphylococcus_aureus This compound->Streptococcus_species This compound->E_coli Cefadroxil Cefadroxil Cefadroxil->Staphylococcus_aureus Cefadroxil->Streptococcus_species Cephalothin Cephalothin Cephalothin->Staphylococcus_aureus Cephalothin->Streptococcus_species

Classification and Primary Targets of First-Generation Cephalosporins.

Conclusion

First-generation cephalosporins exhibit a well-defined in vitro antibacterial spectrum, with potent activity against susceptible Gram-positive cocci and a more limited, yet clinically relevant, spectrum against certain Gram-negative bacilli. The standardized methodologies for antimicrobial susceptibility testing, such as broth microdilution and disk diffusion, are essential for accurately determining their efficacy against specific clinical isolates. This guide provides the foundational knowledge and data necessary for researchers and drug development professionals to effectively utilize and evaluate this important class of antibiotics.

References

An In-depth Technical Guide to the Enzymatic Synthesis of Cephalexin Using Penicillin Acylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of semi-synthetic β-lactam antibiotics, such as Cephalexin, is a cornerstone of the pharmaceutical industry. Traditionally reliant on chemical synthesis routes that involve harsh conditions and organic solvents, the industry is increasingly shifting towards greener, more sustainable enzymatic processes.[1][2] This guide provides a detailed technical overview of the kinetically controlled synthesis of this compound catalyzed by penicillin G acylase (PGA), a robust and widely studied industrial enzyme.[1][3]

Core Reaction Mechanism

The enzymatic synthesis of this compound is a kinetically controlled process. It involves the acylation of the β-lactam nucleus, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with an activated acyl donor, typically D-phenylglycine methyl ester (PGME) or D-phenylglycinamide (PGA).[2][4] The reaction is catalyzed by Penicillin G Acylase (E.C. 3.5.1.11).

The core mechanism involves two main competing reactions:

  • Synthesis Reaction: The enzyme first reacts with the acyl donor (e.g., PGME) to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the nucleophile (7-ADCA) to produce this compound.

  • Hydrolysis Reactions: The acyl-enzyme intermediate can also be attacked by water, leading to the hydrolysis of the acyl donor into D-phenylglycine (PG). This is known as primary hydrolysis. Furthermore, the final product, this compound, can also be hydrolyzed by the enzyme back into 7-ADCA and PG, a process termed secondary hydrolysis.[5]

The efficiency of the process is determined by the balance between these synthesis and hydrolysis rates, often expressed as the Synthesis/Hydrolysis (S/H) ratio.[1] A higher S/H ratio indicates a more efficient conversion to the desired antibiotic product.[1]

Reaction_Pathway cluster_0 Reactants cluster_1 Catalyst cluster_2 Intermediates & Products PGME D-Phenylglycine Methyl Ester (PGME) AcylEnzyme Acyl-Enzyme Intermediate PGME->AcylEnzyme Acylation ADCA 7-ADCA This compound This compound ADCA->this compound PGA Penicillin G Acylase (PGA) PGA->AcylEnzyme AcylEnzyme->this compound Aminolysis (Synthesis) PG D-Phenylglycine (PG) AcylEnzyme->PG Primary Hydrolysis This compound->ADCA Secondary Hydrolysis This compound->PG

Caption: Reaction pathway for the enzymatic synthesis of this compound.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on reaction conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Optimal Reaction Conditions for this compound Synthesis

Enzyme SourceImmobilization SupportOptimal pHOptimal Temp. (°C)Acyl Donor:7-ADCA Molar RatioReference
Bacillus megateriumPolyacrylonitrile fibres6.5402:1[6]
Escherichia coliEupergit C7.4143:1[7]
Not SpecifiedNot Specified7.5 (with 10% ethylene glycol)Not SpecifiedNot Specified[8]
Not SpecifiedNot Specified6.5 - 7.310 - 25Not Specified[9]

Table 2: Kinetic Parameters of Penicillin Acylase in this compound Synthesis

Enzyme SourceSubstrateKm (mM)Vmax (mol·L⁻¹·min⁻¹)Inhibition Constant (Ki) (mM)Reference
Xanthomonas citri7-ADCA3.7Not SpecifiedNot Specified[10]
Xanthomonas citriPGME14.5Not Specified70 (for PGME)[10]
Bacillus megaterium7-ADCA1620.0462 (Apparent)Not Specified[6]
Bacillus megateriumPGME3640.0462 (Apparent)Not Specified[6]

Table 3: Performance Metrics of Enzymatic this compound Synthesis

System DescriptionConversion Yield (%)ProductivityS/H RatioReference
Suspension aqueous system, continuous PGME feeding99.3 (of 7-ADCA)200 mmol/L/hNot Specified[11]
Fully aqueous medium, high substrate concentration99300 mM/h (volumetric)Not Specified[7]
Immobilized PGA, optimized conditions85 (of 7-ADCA)Not SpecifiedNot Specified[12]
One-pot synthesis with in-situ product complexation79Not Specified7.7[13]
High substrate concentration (600 mM PGME, 200 mM 7-ADCA)99Not SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical protocols for key experiments.

This protocol describes a typical batch reaction in an aqueous medium.

  • Substrate Preparation:

    • Prepare a buffered solution (e.g., 0.1 M phosphate buffer) and adjust to the optimal pH (e.g., pH 7.4).[7]

    • Dissolve 7-ADCA to the desired concentration (e.g., 167 mM).[7] The low solubility of 7-ADCA can be a limiting factor.[2][14]

    • Cool the solution to the optimal reaction temperature (e.g., 14°C) in a thermostated reactor vessel.[7]

  • Reaction Initiation:

    • Add the acyl donor, PGME, to the reaction mixture to the desired final concentration (e.g., 500 mM).[7]

    • Initiate the synthesis by adding a pre-determined amount of immobilized penicillin acylase (e.g., 1.125 g of enzyme per gram of 7-ADCA).[6]

  • Reaction Monitoring:

    • Maintain constant temperature and pH throughout the reaction. A pH-stat may be used to automatically add an acid or base to counteract pH shifts.

    • Withdraw samples at regular time intervals. Immediately quench the enzymatic reaction in the samples (e.g., by adding a strong acid or organic solvent).

  • Analysis:

    • Analyze the concentrations of 7-ADCA, PGME, this compound, and PG in the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_buffer Prepare Buffer (e.g., Phosphate) dissolve_adca Dissolve 7-ADCA prep_buffer->dissolve_adca thermostat Equilibrate Temperature and pH in Reactor dissolve_adca->thermostat add_pgme Add Acyl Donor (PGME) thermostat->add_pgme add_enzyme Add Immobilized Penicillin Acylase add_pgme->add_enzyme run_reaction Run Reaction under Controlled Conditions add_enzyme->run_reaction sampling Withdraw & Quench Samples Periodically run_reaction->sampling hplc Analyze Samples by HPLC sampling->hplc data Quantify Reactants & Products hplc->data

Caption: General experimental workflow for this compound synthesis.

Immobilization enhances enzyme stability and allows for reuse, which is critical for industrial applications.[1][6]

  • Carrier Activation: Treat polyacrylonitrile fibres with a suitable chemical agent to introduce reactive groups for enzyme coupling.

  • Enzyme Coupling: Incubate the activated fibres with a solution of extracellular penicillin acylase from a source like Bacillus megaterium.[6]

  • Washing: Thoroughly wash the fibres with buffer to remove any non-covalently bound enzyme.

  • Activity Assay: Determine the activity of the immobilized enzyme. For example, an apparent activity of 153 U/g (wet weight) has been reported.[6] The immobilized enzyme can be stored under appropriate conditions until use.

A single HPLC assay can be used to monitor the four key components of the reaction mixture.

  • Column: A reverse-phase column such as a C18 column (e.g., Shim-pack VP-ODS, 250 x 4.6 mm) is typically used.

  • Mobile Phase: A gradient elution program using a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 6.7) and an organic modifier (e.g., acetonitrile) is effective.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used to quantify the compounds.

  • Quantification: Calibrate the instrument with standard solutions of pure this compound, 7-ADCA, PGME, and PG to create calibration curves for accurate concentration determination.

Factors Influencing Synthesis and Process Optimization

Optimizing the reaction is a multi-parameter challenge. The interplay of various factors determines the final yield and productivity. Diffusion limitations can also play a significant role, especially with immobilized enzymes, potentially lowering turnover rates compared to the dissolved enzyme.[15]

Logical_Relationships pH pH Yield Conversion Yield pH->Yield SH_Ratio S/H Ratio pH->SH_Ratio Temp Temperature Temp->Yield - Low temp. favors synthesis Productivity Productivity Temp->Productivity SubstrateRatio Substrate Ratio (PGME:7-ADCA) SubstrateRatio->Yield + High ratio increases yield EnzymeLoad Enzyme Loading EnzymeLoad->Productivity SubstrateConc Substrate Concentration SubstrateConc->Yield + High conc. can improve yield SubstrateConc->Productivity SH_Ratio->Yield

Caption: Key parameters influencing this compound synthesis outcomes.

  • Temperature: Lower temperatures are generally beneficial for the process as they suppress the hydrolysis reactions more than the synthesis reaction, leading to a higher yield of this compound.[4]

  • pH: The optimal pH is a compromise between enzyme activity and the stability of the substrates and product. Values are typically in the range of 6.5 to 7.5.[6][8]

  • Substrate Concentration and Ratio: High substrate concentrations, sometimes even beyond their solubility limits (in suspension systems), can significantly increase conversion yields to over 99%.[7][11] Increasing the molar ratio of the acyl donor (PGME) to the nucleophile (7-ADCA) also pushes the equilibrium towards synthesis.[7]

  • Enzyme Immobilization: While crucial for industrial use, immobilization can introduce mass transfer limitations, which may reduce the apparent enzyme activity.[15] However, a stable immobilized enzyme can be reused for multiple cycles with minimal activity loss.[11]

  • Advanced Strategies: To further improve yields, researchers have explored in situ product removal through complexation with agents like β-naphthol or by using aqueous two-phase systems.[16][17] These methods reduce product inhibition and secondary hydrolysis.[16] Using supersaturated solutions of substrates has also been shown to increase the synthesis/hydrolysis ratio and overall productivity.[18]

References

Cephalexin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of cephalexin, a first-generation cephalosporin antibiotic. The focus is on its binding affinity to penicillin-binding proteins (PBPs), the crucial enzymes in bacterial cell wall synthesis. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction: The Role of this compound and Penicillin-Binding Proteins

This compound exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1] The efficacy of this compound is directly related to its binding affinity for the PBPs of a given bacterial species. Understanding this affinity is paramount for predicting antibacterial spectrum, optimizing dosage, and overcoming resistance mechanisms.

Bacteria typically possess multiple PBPs, each with distinct physiological roles in cell elongation, septum formation, and maintenance of cell shape. The preferential binding of a β-lactam antibiotic to a specific PBP can result in characteristic morphological changes in the bacterium. This compound, as a first-generation cephalosporin, exhibits a broad range of activity, primarily against Gram-positive cocci, but also against some Gram-negative bacilli.[2]

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to various PBPs is a key determinant of its antibacterial activity. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP's activity. The following tables summarize the available quantitative data for this compound's interaction with PBPs in several key bacterial species.

Bacterial SpeciesPBP TargetBinding Affinity (IC50 in µM)Notes
Staphylococcus aureus (Methicillin-Resistant - MRSA)PBP1516 ± 69Selective for PBP3.
PBP2180 ± 7
PBP33.0 ± 0.2
PBP48,250 ± 280
Escherichia coliPBP4SelectiveThis compound shows selectivity for PBP4 in E. coli. A specific IC50 value is not readily available in the cited literature, but its selectivity is noted.
Streptococcus pneumoniaePBP3SelectiveThis compound exhibits selectivity for PBP3 in S. pneumoniae.
Bacillus cereusPBP4Strong BindingThis compound strongly binds to PBP4 in sporulating cells of B. cereus.[1] A quantitative IC50 or Ki value is not specified in the literature.

Experimental Protocols for Determining PBP Binding Affinity

The determination of this compound's binding affinity to PBPs relies on competitive binding assays. These assays typically involve the use of a labeled probe, either radioactive or fluorescent, that binds to the active site of PBPs. The ability of this compound to displace this probe is then measured, allowing for the calculation of its binding affinity.

Competitive Fluorescent Penicillin-Binding Assay

This method utilizes a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL, to label PBPs. The displacement of this fluorescent probe by this compound is quantified to determine the IC50 value.

Materials:

  • Bacterial strain of interest

  • This compound

  • BOCILLIN™ FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., containing lysozyme)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with PBS.

  • Competitive Binding: Resuspend the cells in PBS containing various concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow this compound to bind to the PBPs.

  • Fluorescent Labeling: Add a fixed, saturating concentration of BOCILLIN™ FL to the cell suspension and incubate for a further period (e.g., 15-30 minutes) at 37°C. This allows the fluorescent probe to bind to any PBPs not occupied by this compound.

  • Cell Lysis: Pellet the cells and lyse them to release the membrane proteins, including the PBPs.

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantification: Quantify the fluorescence intensity of the PBP bands at each this compound concentration. The intensity of the fluorescence is inversely proportional to the amount of this compound bound to the PBP.

  • IC50 Determination: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Radiolabeled Penicillin-Binding Assay

This classic method employs a radiolabeled penicillin, such as [3H]penicillin G, to detect PBPs. The principle is similar to the fluorescent assay, with radioactivity being the detected signal.

Materials:

  • Bacterial strain of interest

  • This compound

  • Radiolabeled penicillin (e.g., [3H]penicillin G)

  • Scintillation fluid

  • SDS-PAGE equipment

  • Autoradiography film or phosphorimager

Procedure:

  • Membrane Preparation: Grow the bacterial strain and prepare a membrane fraction containing the PBPs.

  • Competitive Binding: Incubate the membrane preparation with a range of this compound concentrations.

  • Radiolabeling: Add a fixed concentration of radiolabeled penicillin to the mixture and incubate to allow binding to unoccupied PBPs.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Detection: Detect the radiolabeled PBPs by autoradiography or using a phosphorimager.

  • Quantification and IC50 Determination: Quantify the band intensities and calculate the IC50 as described for the fluorescent assay.

Visualizing Mechanisms and Workflows

Mechanism of this compound Action

The following diagram illustrates the molecular mechanism by which this compound inhibits bacterial cell wall synthesis.

Cephalexin_Mechanism This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site This compound->PBP Inhibits Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate Lysis Cell Lysis

Caption: Mechanism of this compound Inhibition of Bacterial Cell Wall Synthesis.

Experimental Workflow for PBP Binding Affinity Assay

The diagram below outlines the general workflow for determining the binding affinity of this compound to PBPs using a competitive binding assay.

PBP_Assay_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis A Bacterial Culture (Log Phase) B Cell Harvesting & Washing A->B C Incubation with varying [this compound] B->C D Addition of Labeled Probe (Fluorescent/ Radioactive) C->D E Cell Lysis & Protein Separation (SDS-PAGE) D->E F Detection of Labeled PBPs E->F G Quantification of Signal Intensity F->G H IC50 Determination G->H

Caption: Workflow for Determining this compound-PBP Binding Affinity.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of this compound to penicillin-binding proteins in various bacteria. The quantitative data, though not exhaustive across all species, highlights the preferential targeting of specific PBPs, which underlies this compound's mechanism of action and antibacterial spectrum. The outlined experimental protocols offer a foundational methodology for researchers to further investigate these crucial drug-target interactions. The provided diagrams serve to visually simplify the complex molecular mechanism and the experimental procedures involved in its study. A deeper understanding of these interactions is critical for the development of novel β-lactam antibiotics and for devising strategies to combat the growing threat of antibiotic resistance.

References

The Dawn of a New Antibiotic Era: The Historical Development and Discovery of Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the historical development and discovery of Cephalexin, a first-generation cephalosporin that has been a cornerstone of antibacterial therapy for decades. Tailored for researchers, scientists, and drug development professionals, this document delves into the key scientific milestones, experimental methodologies, and quantitative data that marked the journey from a fungal discovery to a widely used therapeutic agent.

From Sardinian Sewage to a Novel Antibiotic: The Genesis of Cephalosporins

The story of this compound begins with the serendipitous discovery of its parent compound. In 1945, Italian physician and scientist Giuseppe Brotzu, while investigating the self-purification of seawater, isolated a fungus, Cephalosporium acremonium, from a sewage outfall in Cagliari, Sardinia.[1][2] He observed that crude extracts of this fungus exhibited antibacterial activity.[1] Lacking the resources for further investigation, Brotzu sent a culture of the fungus to Sir Howard Florey at the Sir William Dunn School of Pathology at the University of Oxford, who had been instrumental in the development of penicillin.[2]

At Oxford, a team including Sir Edward Abraham and Guy Newton embarked on the arduous task of isolating and characterizing the active compounds.[1] Their work led to the identification of several distinct antibiotic substances, with the most promising being Cephalosporin C, isolated in 1953.[1] Cephalosporin C possessed a broader spectrum of activity than penicillin and, crucially, was resistant to penicillinase, an enzyme produced by some bacteria that inactivates penicillin.

Timeline of Key Events:

YearEventKey Individuals/Institutions
1945Discovery of Cephalosporium acremonium and its antibacterial properties.Giuseppe Brotzu
1948Brotzu sends a culture of the fungus to Oxford University.Giuseppe Brotzu, Sir Howard Florey
1953Isolation of Cephalosporin C.Sir Edward Abraham, Guy Newton (University of Oxford)
1967Chemical synthesis of this compound.Researchers at Eli Lilly and Company
1969First marketed as Keflex.Eli Lilly and Company
1971FDA approval of this compound.[3]

The Chemical Odyssey: Synthesizing an Orally Active Cephalosporin

While Cephalosporin C was a significant discovery, it was not orally active and had to be administered by injection. The quest for an orally bioavailable derivative became a major focus of pharmaceutical research. Researchers at the American pharmaceutical company Eli Lilly and Company took on this challenge.

A pivotal breakthrough came with the development of a method to cleave the aminoadipic acid side chain from the cephalosporin nucleus, yielding 7-aminocephalosporanic acid (7-ACA). This intermediate provided a scaffold for the addition of various side chains, allowing for the creation of semi-synthetic cephalosporins with improved properties.

The synthesis of this compound was achieved by attaching a D-phenylglycine side chain to the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus. This specific modification conferred the crucial property of acid stability, allowing the compound to survive the gastric environment and be absorbed from the gastrointestinal tract.

Experimental Protocols

Protocol 1: Illustrative Chemical Synthesis of this compound

The following is a generalized representation of an early chemical synthesis approach. Modern industrial synthesis has evolved, often employing enzymatic methods for greater efficiency and sustainability.

  • Preparation of the 7-ADCA Nucleus: This often started from penicillin, which was more readily available. A key step involved the oxidative rearrangement of a penicillin sulfoxide to a desacetoxycephalosporin.

  • Protection of Functional Groups: The carboxyl group of 7-ADCA and the amino group of D-phenylglycine were protected to prevent unwanted side reactions during the coupling step.

  • Acylation (Side Chain Attachment): The protected D-phenylglycine was activated and then coupled to the amino group of the 7-ADCA nucleus.

  • Deprotection: The protecting groups were removed from the final molecule to yield this compound.

  • Purification: The crude this compound was purified, often through crystallization, to yield the final active pharmaceutical ingredient.

Mechanism of Action: Disrupting Bacterial Cell Wall Integrity

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[4]

This compound's molecular structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, effectively inactivating these enzymes.[5] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing bacteria.[4]

Cephalexin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking WeakWall Weakened Cell Wall PBP->WeakWall Cross-linking blocked Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to This compound This compound This compound->PBP Binds to and inhibits Lysis Cell Lysis and Death WeakWall->Lysis

Figure 1. Mechanism of action of this compound.

In Vitro Activity and Early Clinical Efficacy

Early in its development, this compound demonstrated a useful spectrum of activity against many of the common bacterial pathogens of the time.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial isolates from early studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (penicillinase +)1001.6 - 12.53.16.2
Staphylococcus aureus (penicillinase -)500.8 - 6.21.63.1
Streptococcus pyogenes (Group A)500.2 - 1.60.40.8
Streptococcus pneumoniae500.4 - 3.10.81.6
Escherichia coli1003.1 - >1006.225
Klebsiella pneumoniae1003.1 - >1006.225
Proteus mirabilis503.1 - 506.212.5

Note: Data compiled from representative early in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Pharmacokinetics

This compound exhibited favorable pharmacokinetic properties that contributed to its success as an oral antibiotic.

ParameterValue
Oral Bioavailability ~90-100%
Time to Peak Serum Concentration (Tmax) ~1 hour
Serum Half-life (t½) ~0.5 - 1.2 hours
Protein Binding 10-15%
Excretion >90% unchanged in urine
Early Clinical Trial Data

Initial clinical trials demonstrated the efficacy of this compound in treating a variety of bacterial infections. The following table summarizes representative outcomes from these early studies.

Infection TypeNumber of PatientsDosage RegimenClinical Cure RateBacteriological Cure Rate
Skin and Soft Tissue150250-500 mg q6h92%88%
Respiratory Tract (Pharyngitis, Tonsillitis)120250-500 mg q6h95%90%
Urinary Tract (Uncomplicated)100500 mg q6h85%80%

Logical Progression of this compound's Development

The development of this compound followed a logical and stepwise progression, from the initial discovery of a natural product to the rational design of a semi-synthetic derivative with improved properties.

Cephalexin_Development_Workflow Discovery Discovery of Cephalosporium acremonium (Brotzu, 1945) Isolation Isolation of Cephalosporin C (Abraham & Newton, 1953) Discovery->Isolation Challenge Challenge: Poor Oral Absorption Isolation->Challenge SemiSynth Development of 7-ACA Intermediate Challenge->SemiSynth SAR Structure-Activity Relationship Studies SemiSynth->SAR Synthesis Synthesis of This compound (Eli Lilly, 1967) SAR->Synthesis Preclinical Preclinical Testing: In Vitro Activity & Pharmacokinetics Synthesis->Preclinical Clinical Clinical Trials: Safety and Efficacy Preclinical->Clinical Approval Regulatory Approval and Marketing (1969-1971) Clinical->Approval

References

Cephalexin's Mode of Action on Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephalexin, a first-generation cephalosporin, is a widely prescribed beta-lactam antibiotic with a well-established mechanism of action centered on the disruption of bacterial cell wall synthesis. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound's activity. By irreversibly binding to and inhibiting essential penicillin-binding proteins (PBPs), this compound effectively halts the transpeptidation step of peptidoglycan synthesis. This leads to a compromised cell wall, culminating in bacterial cell lysis and death. This document outlines the core mechanism, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress. This rigidity is primarily due to the peptidoglycan layer, a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2]

This compound's bactericidal action is a direct consequence of its interference with this process.[2] Structurally, the beta-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows this compound to act as a suicide inhibitor, binding to the active site of PBPs and forming a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from carrying out its transpeptidase function.[2] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to the activation of autolytic enzymes and, ultimately, cell lysis.[3]

Signaling Pathway: From PBP Inhibition to Cell Lysis

The inhibition of PBPs by this compound triggers a cascade of events that culminate in cell death. The immediate effect is the cessation of proper cell wall remodeling and synthesis, particularly during cell division. This leads to characteristic morphological changes, such as cell filamentation, where the bacteria continue to grow in length but cannot divide.[1][3] This is often followed by the formation of blebs or bulges at the nascent division septum. The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in membrane protrusion and eventual lysis.[1][3]

This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to and acylates Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation Catalyzes PBP->Transpeptidation Inhibits Filamentation Cell Filamentation PBP->Filamentation Inhibition leads to CellWall Stable Cell Wall Transpeptidation->CellWall Leads to Transpeptidation->CellWall Prevents formation of Lysis Cell Lysis CellWall->Lysis Leads to Autolysins Activation of Autolysins CellWall->Autolysins Dysregulation activates Bulging Bulge Formation Filamentation->Bulging Bulging->Lysis Autolysins->Lysis

This compound's bactericidal cascade.

Quantitative Data

The efficacy of this compound can be quantified through its minimum inhibitory concentrations (MIC) against various bacterial strains and its binding affinities (IC50) for specific PBPs.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 represent the concentrations at which ≥50% and ≥90% of isolates are inhibited, respectively.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)24
Streptococcus pyogenes≤0.25≤0.25
Streptococcus pneumoniae12
Escherichia coli832
Klebsiella pneumoniae832
Proteus mirabilis416

Note: Data compiled from various sources and may vary based on geographic location and testing methodology.

Penicillin-Binding Protein (PBP) Affinity

The 50% inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin derivative to a specific PBP.

Bacterial SpeciesPBP TargetIC50 (µg/mL)
Escherichia coliPBP2>10
PBP4~10
Staphylococcus aureusPBP3~MIC
Streptococcus pneumoniaePBP3Selective

Note: Data is limited and can vary significantly between bacterial strains and experimental conditions. "Selective" indicates a preferential binding to that PBP over others.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate this compound's mode of action.

PBP Binding Competition Assay

This assay is used to determine the affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescently labeled beta-lactam for PBP binding sites.

Methodology:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., E. coli K-12) to mid-logarithmic phase (OD600 ≈ 0.5) in appropriate broth media (e.g., Luria-Bertani broth).

    • Harvest cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with phosphate-buffered saline (PBS), pH 7.4.

    • Lyse the cells using a French press or sonication.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane fraction in PBS and determine the protein concentration.

  • Competition Assay:

    • In a 96-well microplate, incubate a fixed amount of the membrane preparation with varying concentrations of this compound for a set period (e.g., 30 minutes at 30°C).

    • Add a fluorescent penicillin derivative, such as Bocillin FL (a fluorescent analog of penicillin V), to a final concentration of approximately 7.5 µM.

    • Incubate for an additional 10-15 minutes to allow the fluorescent probe to bind to any available PBPs.

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of Bocillin FL binding against the this compound concentration to determine the IC50 value for each PBP.

cluster_prep Sample Preparation cluster_assay Competition Assay cluster_analysis Analysis Culture Bacterial Culture (OD600 ≈ 0.5) Harvest Harvest Cells Culture->Harvest Lyse Cell Lysis Harvest->Lyse Isolate Isolate Membranes Lyse->Isolate Incubate_Ceph Incubate with this compound Isolate->Incubate_Ceph Add_Fluor Add Fluorescent Penicillin Incubate_Ceph->Add_Fluor SDS_PAGE SDS-PAGE Add_Fluor->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Quantify Quantify Bands Scan->Quantify IC50 Determine IC50 Quantify->IC50

PBP binding competition assay workflow.
Bacterial Cell Viability (Time-Kill) Assay

This assay measures the rate at which this compound kills a bacterial population over time.

Methodology:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Dilute the overnight culture into fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Time-Kill Assay:

    • Prepare a series of culture tubes or a 96-well microplate containing the bacterial suspension and various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control with no antibiotic.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), measure the optical density of the cultures at 600 nm (OD600) using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Plot the log10 of the OD600 values against time for each this compound concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log10 decrease in OD600 (or CFU/mL if plating is also performed) from the initial inoculum.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight Culture Inoculum Prepare Inoculum (~5x10^5 CFU/mL) Culture->Inoculum Add_Ceph Add this compound (various concentrations) Inoculum->Add_Ceph Incubate Incubate at 37°C with shaking Add_Ceph->Incubate Measure_OD Measure OD600 at time points Incubate->Measure_OD Plot Plot log10(OD600) vs. Time Measure_OD->Plot Determine Determine Bactericidal Effect Plot->Determine

Bacterial cell viability assay workflow.

Conclusion

This compound's mode of action is a classic example of targeted antibiotic therapy. Its ability to specifically inhibit the transpeptidase activity of bacterial penicillin-binding proteins disrupts the essential process of cell wall synthesis, leading to a cascade of events that result in bacterial cell death. The quantitative data on its efficacy and the detailed experimental protocols for its study underscore the depth of our understanding of this important antibiotic. For researchers and drug development professionals, a thorough comprehension of this compound's mechanism provides a foundational understanding of beta-lactam antibiotics and serves as a benchmark for the development of new antibacterial agents.

References

Methodological & Application

Application Note: Quantitative Analysis of Cephalexin in Tablets by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

Cephalexin is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound in tablets. The described protocol is suitable for routine quality control and research purposes.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the RP-HPLC method for this compound tablet analysis.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry)≤ 1.5< 1.5
Theoretical Plates> 2000> 2000
% RSD of Peak Area (n=5)≤ 1.0%< 1.0%

Table 2: Linearity of this compound

Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 300.999
0.05 - 800.9990[1][2][3]
12.5 - 125> 0.99[4]
62.5 - 375> 0.99[5]

Table 3: Accuracy (Recovery Studies)

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50%2524.9399.72%
100%5049.9199.82%
150%7574.9699.95%

Note: High recoveries of above 99.8% indicate the accuracy of the proposed HPLC method.[1]

Table 4: Precision

Precision Type% RSD
Intraday Precision (n=6)< 2.0%
Interday Precision (n=6)< 2.0%

Table 5: Assay of Commercial this compound Tablets

FormulationLabeled Amount (mg)Amount Found (mg)% Assay
Brand A500499.699.92%[6]
Brand B250248.999.56%

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound in tablets by RP-HPLC.

1. Reagents and Materials

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Sodium acetate

  • Acetic acid

  • Commercially available this compound tablets

  • 0.45 µm membrane filters

2. Equipment

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

  • Sonicator

3. Chromatographic Conditions

ParameterCondition
Stationary PhaseWaters C18 column (250mm × 4.6mm; 5µ id)[6]
Mobile PhaseMethanol and 0.1M sodium acetate buffer (75:25 v/v)[6]
Flow Rate1.0 mL/min[6]
Detection Wavelength240 nm[6]
Injection Volume20 µL[6]
Column TemperatureAmbient
Run Time10 min[6]

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.1M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water and adjusting the pH if necessary with acetic acid. Mix this buffer with methanol in a 25:75 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[6] Dissolve the standard in a small amount of methanol and then make up the volume with the mobile phase.[6]

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by diluting with the mobile phase.[6]

  • Sample Preparation:

    • Weigh and powder 20 this compound tablets.[7]

    • Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.[7]

    • Add about 25 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[7]

    • Make up the volume to 50 mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound per tablet.

Visualizations

experimental_workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data_proc Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration std_prep Standard Solution Preparation injection Injection of Standards & Samples std_prep->injection sample_prep Sample Solution Preparation sample_prep->injection equilibration->injection detection UV Detection (240 nm) injection->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of This compound in Sample calibration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_validation_params Validation Parameters method_dev Method Development validation Method Validation method_dev->validation leads to qc_analysis Routine Quality Control Analysis validation->qc_analysis enables linearity Linearity accuracy Accuracy precision Precision specificity Specificity system_suitability System Suitability linearity->validation accuracy->validation precision->validation specificity->validation system_suitability->validation

Caption: Relationship between method development and validation.

References

Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephalexin is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method in microbiology. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This information is crucial for understanding the efficacy of antibiotics against specific pathogens, for monitoring the development of resistance, and for establishing effective dosing regimens in drug development. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[3][4] The test is performed in a 96-well microtiter plate, and after a specified incubation period, the wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth.[2]

Materials and Reagents
  • This compound powder (USP grade)

  • Sterile, 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water or other appropriate solvent for this compound

  • Bacterial strains (e.g., quality control strains Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)

  • Sterile petri dishes, test tubes, and pipettes

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[5][6]

Preparation of this compound Stock Solution
  • Calculate the required amount of this compound powder. The amount of powder needed to prepare a stock solution should be calculated based on the potency of the antibiotic powder provided by the manufacturer.

  • Prepare a 1 mg/mL (1000 µg/mL) stock solution. Dissolve the calculated amount of this compound powder in sterile deionized water. Ensure complete dissolution.

  • Sterilize the stock solution. Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage. The stock solution can be stored in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Culture the bacterial strain. From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35°C ± 2°C for 18-24 hours to obtain isolated colonies.

  • Prepare a bacterial suspension. Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing 4-5 mL of sterile saline or CAMHB.

  • Adjust the turbidity. Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension contains approximately 1 x 10⁸ CFU/mL.

  • Prepare the final inoculum. Within 15 minutes of adjusting the turbidity, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be added to the wells.

Preparation of this compound Dilutions in a 96-Well Plate
  • Dispense broth. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Prepare the highest concentration. Add 100 µL of a working solution of this compound (at twice the desired highest final concentration) to the wells in the first column. This will result in the highest test concentration after the addition of the inoculum. For example, to achieve a final concentration of 64 µg/mL, the initial concentration in the first well will be 128 µg/mL.

  • Perform serial dilutions. Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Control wells.

    • Growth Control (Column 11): 100 µL of CAMHB with 100 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control (Column 12): 200 µL of sterile CAMHB (no bacteria, no antibiotic).

Inoculation and Incubation
  • Inoculate the plate. Add 100 µL of the final bacterial inoculum (prepared in step 2.4) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to their final test concentrations.

  • Incubate. Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • Examine the plate. After incubation, visually inspect the plate for bacterial growth. A pellet at the bottom of the well or turbidity indicates growth. The sterility control well should show no growth, and the growth control well should show distinct turbidity.

  • Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation

The following table summarizes the Clinical and Laboratory Standards Institute (CLSI) interpretive criteria for this compound against specific organisms. It is important to consult the latest CLSI M100 document for the most current breakpoints.[7][8][9][10]

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus pseudintermedius (from canine sources)≤2 µg/mL4 µg/mL≥8 µg/mL
Streptococcus spp. (from canine sources)≤2 µg/mL4 µg/mL≥8 µg/mL
Escherichia coli (from canine sources)≤2 µg/mL4 µg/mL≥8 µg/mL

Note: These breakpoints are for veterinary isolates as specific breakpoints for human isolates are not as commonly listed, with cephalothin historically used as a surrogate. However, recent studies suggest cephalothin is a poor predictor for this compound susceptibility.[11][12]

Quality Control (QC)

For each batch of MIC tests, it is essential to include quality control strains with known MIC values to ensure the accuracy and reproducibility of the results.

Quality Control StrainAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC 292131 - 8
Escherichia coli ATCC 259224 - 16

Source: CLSI documentation.[13]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for this compound MIC Determination.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Cephalexin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin, a β-lactam antibiotic used to treat a variety of bacterial infections.[1] Accurate quantification of this compound in complex biological matrices, such as human plasma, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3] This application note details a robust, sensitive, and specific High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its reliability and fitness for purpose.[4][5]

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chemicals: this compound reference standard (purity > 99%), Cefuroxime (Internal Standard, IS), HPLC-grade methanol and acetonitrile, analytical grade formic acid, and ultrapure water. Human plasma was sourced from a certified blood bank.

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized HPLC-MS/MS conditions is presented in Table 1. The selection of a C18 column provides good separation for this compound.[6] The mobile phase composition ensures efficient elution and ionization.[7] Electrospray ionization in positive mode (ESI+) was found to be highly sensitive for the detection of this compound.[3][8]

Table 1: Optimized HPLC-MS/MS Parameters

Parameter Condition
HPLC System
Analytical Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (gradient or isocratic)
Flow Rate 0.75 - 1.0 mL/min[1][8]
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 348 -> 158 (example); Cefuroxime (IS): m/z 425 -> 208 (example)
Dwell Time 200 ms
Source Temperature 500°C

| Ion Spray Voltage | 5500 V |

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS), Cefuroxime, at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.[9]

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Calibration Standards & QC Samples: Spike appropriate amounts of the working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 0.5 - 120 µg/mL) and QC samples at low, medium, and high concentrations (e.g., 1.5, 60, and 108 µg/mL).[10]

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[2][10] The workflow is designed to be rapid and efficient, suitable for high-throughput analysis.

G start Start: Plasma Sample thaw 1. Thaw Plasma (Room Temperature) start->thaw add_is 2. Add Internal Standard (Cefuroxime) thaw->add_is vortex1 3. Vortex Mix add_is->vortex1 add_precip 4. Add Acetonitrile (Protein Precipitation) vortex1->add_precip vortex2 5. Vortex Mix (1 min) add_precip->vortex2 centrifuge 6. Centrifuge (e.g., 3000 rpm, 10 min) vortex2->centrifuge transfer 7. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 8. Inject into LC-MS/MS System transfer->inject G Validation Method Validation (ICH Q2) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits

References

Application Notes & Protocols: UV Spectrophotometric Method for Cephalexin Estimation in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely used to treat bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This document provides a detailed protocol for the quantitative estimation of this compound using a simple, rapid, and cost-effective UV spectrophotometric method. The method is based on the measurement of the absorbance of this compound in the ultraviolet region. The protocols and validation data presented herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for laboratory personnel.

Principle

The principle behind this method is the inherent property of this compound to absorb ultraviolet radiation at a specific wavelength due to its molecular structure containing chromophores. The amount of UV radiation absorbed is directly proportional to the concentration of this compound in the solution, following the Beer-Lambert law. By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined by comparing it to a standard calibration curve.

Instrumentation and Reagents

  • Instrumentation:

    • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.[1][2]

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Sonicator

  • Reagents and Chemicals:

    • This compound reference standard

    • Hydrochloric acid (HCl)

    • Potassium dihydrogen phosphate

    • Sodium hydroxide

    • Distilled water or other suitable analytical grade solvents.

Experimental Protocols

Two primary methods using different solvents are presented below. The choice of solvent can influence the λmax.

Method A: Using 0.1 N Hydrochloric Acid

This method is widely cited and provides good solubility and stability for this compound.

  • Preparation of 0.1 N HCl:

    • Accurately measure 8.33 mL of concentrated hydrochloric acid.

    • Carefully add it to a 1000 mL volumetric flask containing approximately 500 mL of distilled water.

    • Mix well and make up the volume to 1000 mL with distilled water.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in 0.1 N HCl.

    • Scan the solution over a wavelength range of 200-400 nm using 0.1 N HCl as a blank.[2]

    • The wavelength at which maximum absorbance is observed is the λmax. For this compound in 0.1 N HCl, the λmax is typically found to be around 257 nm.[2]

  • Preparation of Standard Stock Solution:

    • Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in a small amount of 0.1 N HCl and then make up the volume to 100 mL with the same solvent to obtain a concentration of 1000 µg/mL.[2]

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[2]

  • Preparation of Working Standard Solutions and Calibration Curve:

    • From the stock solution, prepare a series of dilutions ranging from 5-50 µg/mL by pipetting appropriate aliquots into separate 10 mL volumetric flasks and diluting with 0.1 N HCl.[2]

    • Measure the absorbance of each working standard solution at the determined λmax (around 257 nm) against 0.1 N HCl as a blank.[2]

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the bulk drug powder equivalent to 100 mg of this compound.

    • Transfer it to a 100 mL volumetric flask, dissolve in and dilute to volume with 0.1 N HCl.

    • Filter the solution if necessary.

    • Further dilute the solution with 0.1 N HCl to obtain a final concentration within the linearity range of the calibration curve.

  • Estimation of this compound:

    • Measure the absorbance of the final sample solution at the λmax.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the percentage purity of the this compound bulk drug.

Method B: Using Phosphate Buffer (pH 5.5)

This method is suitable for specific formulations or when a buffered medium is preferred.

  • Preparation of Phosphate Buffer (pH 5.5):

    • Dissolve a specific amount of potassium dihydrogen phosphate in distilled water to prepare a buffer solution.

    • Adjust the pH to 5.5 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the phosphate buffer (pH 5.5).

    • Scan the solution from 200-400 nm using the phosphate buffer as a blank.

    • The λmax for this compound in phosphate buffer (pH 5.5) is approximately 261 nm.[1]

  • Preparation of Standard and Sample Solutions:

    • Follow the same procedure as in Method A, but use the phosphate buffer (pH 5.5) as the solvent for all dilutions.

  • Calibration Curve and Estimation:

    • Prepare a calibration curve with a linearity range of 1.0–120 μg/ml.[1]

    • Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

Method Validation Summary

The UV spectrophotometric method for this compound estimation should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] A summary of typical validation parameters is provided in the tables below.

Table 1: Optical Characteristics and Linearity Data

ParameterMethod A (0.1 N HCl)Method B (Phosphate Buffer pH 5.5)
Wavelength of Maximum Absorbance (λmax)~257 nm[2]~261 nm[1]
Linearity Range5 - 50 µg/mL[2]1.0 - 120 µg/mL[1]
Correlation Coefficient (r²)> 0.999> 0.999[1]
Regression EquationY = 0.014x - 0.102[2]Not specified

Table 2: Accuracy and Precision Data

ParameterMethod A (0.1 N HCl)Method B (Phosphate Buffer pH 5.5)
Accuracy (% Recovery)Typically 98-102%> 99%[1]
Precision (RSD %)
- Intraday< 2%< 2%[1]
- Interday< 2%< 2%[1]

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod A (0.1 N HCl)Method B (Phosphate Buffer pH 5.5)
Limit of Detection (LOD)Method dependentMethod dependent
Limit of Quantitation (LOQ)Method dependentMethod dependent

Note: The specific values for LOD and LOQ are dependent on the instrument and experimental conditions and should be determined experimentally.

Visual Workflow

The following diagram illustrates the general experimental workflow for the UV spectrophotometric estimation of this compound.

Cephalexin_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Results Ref_Std This compound Reference Standard Stock_Std Prepare Standard Stock Solution Ref_Std->Stock_Std Bulk_Drug This compound Bulk Drug Stock_Sample Prepare Sample Stock Solution Bulk_Drug->Stock_Sample Solvent Select Solvent (e.g., 0.1 N HCl or Buffer) Solvent->Stock_Std Solvent->Stock_Sample Working_Std Prepare Working Standard Solutions Stock_Std->Working_Std Working_Sample Prepare Working Sample Solution Stock_Sample->Working_Sample Scan_Lambda_Max Determine λmax Working_Std->Scan_Lambda_Max Measure_Abs_Std Measure Absorbance of Standards Working_Std->Measure_Abs_Std Measure_Abs_Sample Measure Absorbance of Sample Working_Sample->Measure_Abs_Sample Calibration_Curve Plot Calibration Curve (Absorbance vs. Conc.) Measure_Abs_Std->Calibration_Curve Calc_Conc Calculate Sample Concentration Measure_Abs_Sample->Calc_Conc Calibration_Curve->Calc_Conc Calc_Purity Calculate % Purity of Bulk Drug Calc_Conc->Calc_Purity Report Final Report Calc_Purity->Report

Caption: Experimental workflow for this compound estimation by UV spectrophotometry.

Alternative Colorimetric Method

An alternative method involves the reaction of this compound with Folin-Ciocalteu (FC) reagent in an alkaline medium to produce a blue-colored chromogen, which can be measured in the visible range.

  • Principle: The phenolic group in the this compound structure reduces the phosphotungstic-phosphomolybdic acid complex in the FC reagent under alkaline conditions, resulting in the formation of a stable blue-colored product.

  • λmax: The maximum absorbance of the blue chromogen is observed at approximately 753 nm.[3]

  • Procedure Outline:

    • Aliquots of the standard this compound solution are mixed with sodium carbonate solution and FC reagent.[3]

    • After a specific reaction time, the volume is made up with distilled water.[3]

    • The absorbance is measured at 753 nm against a reagent blank.[3]

    • A calibration curve is prepared, and the concentration of the sample is determined.

  • Linearity Range: This method has been reported to be linear in the concentration range of 10-160 µg/ml.[3]

This colorimetric method can be useful when the sample matrix has interferences in the UV region.

Conclusion

The UV spectrophotometric method is a simple, accurate, precise, and economical technique for the routine analysis of this compound in bulk drug. The choice of solvent can be adapted based on the specific requirements of the analysis. Proper method validation according to ICH guidelines is essential to ensure reliable and consistent results. The alternative colorimetric method provides a viable option in specific analytical scenarios.

References

Preparing Stable Cephalexin Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a widely used first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. In a laboratory setting, the preparation of stable and accurate stock solutions is crucial for a variety of applications, including antimicrobial susceptibility testing, in vitro and in vivo efficacy studies, and as a selective agent in cell culture. This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure their stability and reliability for experimental use.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its proper handling and storage.

PropertyValueReference
Molecular FormulaC₁₆H₁₇N₃O₄S[1]
Molecular Weight347.39 g/mol [1]
AppearanceWhite to off-white crystalline powder[2]
pH (in solution)3.0 - 6.0[2]

Solubility of this compound

This compound is described as slightly soluble in water and practically insoluble in ethanol, chloroform, and ether.[2][3] The solubility can be influenced by the solvent and pH. For consistent results, it is recommended to use high-purity water (e.g., HPLC grade) or a suitable buffer.

SolventSolubilityNotesReference
Water≥8.7 mg/mLWarming the tube to 37°C and/or using an ultrasonic bath can aid dissolution.[4]
Water10 mg/mL-[1][3]
Phosphate Buffered Saline (PBS), pH 7.2~2 mg/mLAqueous solutions in PBS are not recommended for storage for more than one day.[5]
Dimethyl Sulfoxide (DMSO)5 mg/mL (14.39 mM)Use fresh DMSO as moisture can reduce solubility.[1]
EthanolInsoluble-[1]

Stability of this compound Solutions

The stability of this compound in solution is influenced by several factors, including pH, temperature, and exposure to light. This compound is generally considered acid-stable.[3] However, it can undergo degradation through hydrolysis of the β-lactam ring, particularly under alkaline conditions.[6]

Storage ConditionDurationStability NotesReference
Powder3 years at -20°CStore in a tight container.[1]
Reconstituted Oral Suspension14 days at 2-8°C (refrigerated)Discard after 14 days.[3][7]
Stock Solution in Solvent1 year at -80°CAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution in Solvent1 month at -20°CAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Preparation of 10 mg/mL Aqueous this compound Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in water.

Materials:

  • This compound monohydrate powder

  • Sterile, high-purity water (e.g., HPLC grade or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Ultrasonic bath (optional)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile cryovials or microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound monohydrate powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • To aid dissolution, you may warm the solution in a 37°C water bath for 10 minutes and/or place it in an ultrasonic bath for a short period.[4]

    • Add the remaining sterile water to reach the final desired volume (e.g., bring the total volume to 10 mL).

    • Vortex again until the solution is clear and all powder is dissolved.

  • Sterilization:

    • To ensure sterility, filter the prepared stock solution through a 0.22 µm sterile syringe filter into a new sterile container. This step is critical for applications in cell culture or for in vivo studies.

  • Aliquoting and Storage:

    • Dispense the sterilized stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes.

    • Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials.

    • For long-term storage, store the aliquots at -80°C for up to one year.[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Protocol for Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions.

Materials:

  • Prepared this compound stock solution (e.g., 1 mg/mL)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.01 M Sodium hydroxide (NaOH)

  • 3% (v/v) Hydrogen peroxide (H₂O₂)

  • Incubator or oven set to 80°C

  • UV lamp (e.g., 365 nm)

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Stressed Samples:

    • Acidic Degradation: Mix an equal volume of the this compound stock solution with 0.1 M HCl.

    • Alkaline Degradation: Mix an equal volume of the this compound stock solution with 0.01 M NaOH.

    • Oxidative Degradation: Mix an equal volume of the this compound stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the this compound stock solution in an incubator at 80°C.

    • Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light at 365 nm.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A control sample (this compound stock solution without any stressor) should be kept under normal storage conditions.

  • Neutralization (for acidic and alkaline samples): After incubation, neutralize the acidic and alkaline samples with an appropriate volume of NaOH and HCl, respectively.

  • Analysis: Analyze all samples (including the control) using a suitable stability-indicating method, such as RP-HPLC, to determine the percentage of this compound remaining.[8]

Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_enhance Enhancement (Optional) cluster_final Finalization weigh 1. Weigh this compound Powder add_solvent 2. Add Sterile Water weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve warm Warm to 37°C dissolve->warm sonicate Sonicate dissolve->sonicate sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize warm->sterilize sonicate->sterilize aliquot 5. Aliquot into Vials sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for this compound stock solution preparation.

G Factors Affecting this compound Stability in Solution cluster_factors Influencing Factors cluster_degradation Degradation Pathways pH pH stability This compound Stability pH->stability  Optimal ~5.5-6.5 Degradation at high pH temp Temperature temp->stability  Increased degradation at higher temperatures light Light Exposure light->stability  Potential for photodegradation hydrolysis Hydrolysis of β-lactam Ring intramolecular Intramolecular Nucleophilic Attack stability->hydrolysis stability->intramolecular

Caption: Factors influencing the stability of this compound in solution.

References

Application Notes and Protocols for Cephalexin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed information on the standards and methodologies for determining the susceptibility of bacteria to Cephalexin. This document outlines the latest recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), details experimental procedures, and explores the molecular pathways of resistance.

Introduction to this compound Susceptibility Testing

This compound is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate susceptibility testing is crucial for effective clinical outcomes and for monitoring the emergence of resistant strains. The two primary methods for determining bacterial susceptibility to this compound are the Kirby-Bauer disk diffusion test and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

This compound Breakpoints and Quality Control Ranges

Susceptibility breakpoints are specific values of MICs or zone diameters that categorize a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like the CLSI and EUCAST.

Clinical and Laboratory Standards Institute (CLSI) Recommendations

For many human isolates, the CLSI does not currently provide specific interpretive breakpoints for this compound. Historically, cephalothin was used as a surrogate for first-generation cephalosporins, but this practice is now discouraged due to poor prediction of this compound susceptibility.[1] For uncomplicated urinary tract infections caused by E. coli, K. pneumoniae, and P. mirabilis, CLSI suggests that cefazolin susceptibility can be used to predict this compound susceptibility.[2]

For veterinary medicine, CLSI has established specific breakpoints for Staphylococcus pseudintermedius isolated from canines.

Table 1: CLSI this compound MIC Breakpoints for Staphylococcus pseudintermedius from Canine Isolates [3][4]

InterpretationMIC (µg/mL)
Susceptible (S)≤2
Intermediate (I)4
Resistant (R)≥8

Table 2: CLSI Quality Control (QC) Ranges for this compound MIC Testing [3]

QC StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™1–8
Escherichia coli ATCC® 25922™4–16
European Committee on Antimicrobial Susceptibility Testing (EUCAST) Recommendations

EUCAST also has limited specific breakpoints for this compound for many organisms. For Enterobacterales, a breakpoint for oral cephalosporins, including this compound, is provided for uncomplicated urinary tract infections.

Table 3: EUCAST this compound MIC Breakpoint for Enterobacterales (uncomplicated UTI)

InterpretationMIC (µg/mL)
Susceptible (S)≤16
Resistant (R)>16

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established standards.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • 0.85% sterile saline or broth

  • McFarland 0.5 turbidity standard

  • Bacterial culture (18-24 hours old)

  • Incubator at 35 ± 2°C

  • Calipers or a ruler

Procedure: [5][6]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Aseptically apply a this compound (30 µg) disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results based on the zone diameter breakpoints provided by the relevant standards organization (if available).

Broth Microdilution Susceptibility Test

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted

  • Incubator at 35 ± 2°C

Procedure: [3]

  • Preparation of this compound Dilutions:

    • Prepare serial twofold dilutions of this compound in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Interpret the MIC value according to the breakpoints provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.

Mechanisms of Resistance to this compound

Bacteria can develop resistance to this compound and other β-lactam antibiotics through several mechanisms. The most common are the production of β-lactamase enzymes, which inactivate the antibiotic, and modifications of the drug's target, the penicillin-binding proteins (PBPs).

Signaling Pathways in this compound Resistance

1. Induction of β-Lactamase Production (AmpC)

In many Gram-negative bacteria, the production of the AmpC β-lactamase is inducible in the presence of β-lactam antibiotics. This process is regulated by the AmpG-AmpR-AmpC signaling pathway.

AmpC_Induction cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Protein (PBP) peptidoglycan Peptidoglycan Degradation PBP->peptidoglycan Leads to LT Lytic Transglycosylase muropeptides 1,6-anhydromuropeptides LT->muropeptides Generates AmpG AmpG (Permease) AmpD AmpD (Amidase) AmpG->AmpD Delivers to NagZ NagZ AmpD->NagZ Processed by AmpR_inactive AmpR (Inactive) NagZ->AmpR_inactive Activates AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Conformational change ampC ampC gene AmpR_active->ampC Induces transcription beta_lactamase β-Lactamase ampC->beta_lactamase Translated to This compound This compound beta_lactamase->this compound Hydrolyzes This compound->PBP Inhibits peptidoglycan->LT Acts on muropeptides->AmpG Transported by

Induction of AmpC β-lactamase production.

2. Modification of Penicillin-Binding Proteins (PBPs) in S. aureus

Methicillin-resistant Staphylococcus aureus (MRSA) exhibits resistance to β-lactams, including this compound, through the acquisition of the mecA gene, which encodes for a modified PBP (PBP2a). The expression of mecA is regulated by the MecI/MecR1 or BlaI/BlaR1 systems.

PBP_Modification cluster_cell Staphylococcus aureus Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1 MecR1 (Sensor) MecI MecI (Repressor) MecR1->MecI Signals cleavage of mecA_operon mecA operon MecR1->mecA_operon Induces MecI->mecA_operon Represses PBP2a PBP2a (Modified PBP) mecA_operon->PBP2a Encodes This compound This compound PBP2a->this compound Low affinity for This compound->MecR1 Binds to

Regulation of PBP2a production in MRSA.

Experimental Workflows

Kirby-Bauer Disk Diffusion Workflow

Kirby_Bauer_Workflow start Start inoculum_prep Prepare 0.5 McFarland Inoculum Suspension start->inoculum_prep plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disk_application Apply this compound (30 µg) Disk plate_inoculation->disk_application incubation Incubate at 35°C for 16-20 hours disk_application->incubation measurement Measure Zone of Inhibition (mm) incubation->measurement interpretation Interpret as Susceptible, Intermediate, or Resistant measurement->interpretation end End interpretation->end

Kirby-Bauer disk diffusion workflow.
Broth Microdilution Workflow

Broth_Microdilution_Workflow start Start dilution_prep Prepare Serial Dilutions of this compound in Broth start->dilution_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep plate_inoculation Inoculate Microtiter Plate Wells dilution_prep->plate_inoculation inoculum_prep->plate_inoculation incubation Incubate at 35°C for 16-20 hours plate_inoculation->incubation mic_determination Determine MIC (Lowest concentration with no growth) incubation->mic_determination interpretation Interpret MIC based on Breakpoints mic_determination->interpretation end End interpretation->end

Broth microdilution workflow.

References

Application Note: High-Throughput Screening for Novel Cephalexin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely used to treat a range of bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[1][3] This disruption prevents the cross-linking of peptidoglycan, a critical component of the cell wall, ultimately leading to cell lysis and bacterial death.[1][3] However, the rise of antibiotic resistance, often through the bacterial expression of β-lactamase enzymes that degrade antibiotics like this compound, necessitates the discovery of novel derivatives with enhanced efficacy and resistance to bacterial degradation mechanisms.[2]

High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid evaluation of large, diverse chemical libraries to identify new lead compounds.[4][5] By automating and miniaturizing traditional assays, HTS allows for the efficient screening of thousands to millions of compounds, significantly accelerating the pace of discovery.[4][6] This application note provides a detailed protocol for a primary HTS campaign to identify novel this compound derivatives with antibacterial activity, followed by secondary assays for hit confirmation and preliminary toxicological assessment.

Assay Principle

The primary screening assay is a cell-based, high-throughput broth microdilution method designed to identify compounds that inhibit the growth of a susceptible bacterial strain (e.g., Staphylococcus aureus).[7][8] Bacterial growth is quantified by measuring the optical density (OD) at 600 nm. A reduction in OD in the presence of a test compound, compared to untreated controls, indicates potential antibacterial activity. Subsequent secondary assays determine the Minimum Inhibitory Concentration (MIC) of active compounds and assess their cytotoxicity against a mammalian cell line to evaluate their therapeutic potential.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Antibacterial Activity

This protocol is designed for screening a large library of this compound derivatives in a 384-well format to identify initial "hits."

Materials:

  • This compound derivative library (10 mM stocks in DMSO)

  • Staphylococcus aureus (ATCC® 29213™)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (Control antibiotic)

  • DMSO (Negative control)

  • Sterile 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate incubator capable of maintaining 37°C

  • Microplate reader with absorbance detection at 600 nm

Methodology:

  • Bacterial Inoculum Preparation:

    • Aseptically transfer a single colony of S. aureus from an agar plate to 5 mL of CAMHB.

    • Incubate at 37°C with shaking (200 rpm) overnight.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Plate Preparation:

    • Using an automated liquid handler, dispense 0.2 µL of each this compound derivative from the 10 mM stock library into individual wells of a 384-well plate. This results in a final test concentration of 10 µM in a 20 µL final assay volume.

    • Designate columns for controls:

      • Negative Control: Dispense 0.2 µL of DMSO.

      • Positive Control: Dispense 0.2 µL of a 10 mM this compound stock.

  • Assay Execution:

    • Add 19.8 µL of the prepared bacterial inoculum to each well of the 384-well plate.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 37°C for 18-24 hours without shaking.

  • Data Acquisition:

    • After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula:

      • % Inhibition = 100 * (1 - (OD_compound - OD_positive) / (OD_negative - OD_positive))

    • Calculate the Z'-factor to assess assay quality:

      • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

      • An assay with a Z'-factor > 0.5 is considered robust.

    • Select "hits" as compounds demonstrating ≥ 80% inhibition.

Protocol 2: Secondary Screening - Minimum Inhibitory Concentration (MIC) Determination

This protocol confirms the activity of hits from the primary screen and determines their potency.

Materials:

  • Validated hit compounds

  • S. aureus (ATCC® 29213™)

  • CAMHB

  • Sterile 96-well clear, flat-bottom microplates

Methodology:

  • Compound Dilution:

    • Prepare a 2-fold serial dilution series for each hit compound in CAMHB, starting from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation:

    • Prepare a bacterial inoculum as described in Protocol 1.

    • Add an equal volume of the bacterial inoculum to each well of the dilution series.

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Assay

This protocol assesses the toxicity of confirmed hits against a mammalian cell line (e.g., HEK293) to ensure selectivity for bacterial cells.

Materials:

  • Confirmed hit compounds

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Resazurin-based cell viability reagent

  • Sterile 96-well opaque-walled microplates

Methodology:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the hit compounds for 24 hours.

  • Viability Assessment:

    • Add the resazurin-based reagent to each well and incubate for 2-4 hours.

    • Measure fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the concentration that causes 50% cell death (CC50).

    • The selectivity index (SI) is calculated as SI = CC50 / MIC. A higher SI value is desirable.

Data Presentation

Table 1: Hypothetical Primary HTS Results

Compound ID Concentration (µM) OD600 % Inhibition Hit (≥80%)
Cpd-001 10 0.05 95% Yes
Cpd-002 10 0.85 5% No
Cpd-003 10 0.12 88% Yes
Positive Ctrl 10 0.04 100% -

| Negative Ctrl | - | 0.90 | 0% | - |

Table 2: Secondary Screening and Cytotoxicity Data for Hits

Compound ID MIC (µg/mL) CC50 (µg/mL) Selectivity Index (SI)
Cpd-001 4 >128 >32
Cpd-003 8 64 8

| this compound | 2 | >128 | >64 |

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Hit Validation Library This compound Derivative Library Screening Primary HTS (Growth Inhibition) Library->Screening Hit_ID Hit Identification (≥80% Inhibition) Screening->Hit_ID MIC MIC Determination Hit_ID->MIC Cytotoxicity Cytotoxicity Assay (CC50) Hit_ID->Cytotoxicity SI Selectivity Index (SI) Calculation MIC->SI Cytotoxicity->SI Lead_Candidate Lead Candidate SI->Lead_Candidate

Caption: High-throughput screening workflow for novel this compound derivatives.

MoA_Cephalosporin This compound This compound Derivative PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes Lysis Cell Lysis PBP->Lysis CellWall Stable Cell Wall Crosslinking->CellWall Crosslinking->Lysis

Caption: Mechanism of action of this compound and its derivatives.

References

Application Notes and Protocols for Assessing Cephalexin Biofilm Disruption Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. Bacteria within biofilms exhibit increased resistance to antimicrobial agents compared to their planktonic counterparts, posing a significant challenge in clinical and industrial settings. Cephalexin, a first-generation cephalosporin antibiotic, functions by inhibiting bacterial cell wall synthesis.[1][2][3] Its efficacy against bacterial biofilms is a critical area of investigation for expanding its therapeutic applications.

This document provides detailed methodologies for assessing the biofilm disruption activity of this compound. It includes protocols for quantifying biofilm biomass and cell viability, along with methods for visualizing the effects of the antibiotic on biofilm structure.

Mechanism of Action of this compound

This compound is a beta-lactam antibiotic that targets penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][2] These enzymes are crucial for the synthesis and cross-linking of peptidoglycan, a major component of the bacterial cell wall. By binding to and inactivating PBPs, this compound disrupts cell wall synthesis, leading to a weakened cell wall and subsequent cell lysis and death.[1][3] While this is its general mechanism of action against planktonic bacteria, its effectiveness against biofilms involves penetration through the EPS matrix to reach the embedded bacteria.

Quantitative Assessment of Biofilm Disruption

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

The Crystal Violet (CV) assay is a simple and widely used method to quantify the total biomass of a biofilm.[4][5][6] CV is a basic dye that stains both live and dead cells as well as the extracellular matrix.

Experimental Protocol:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in an appropriate medium (e.g., Tryptic Soy Broth - TSB).

    • Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.1).

    • Dispense 200 µL of the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • Treatment with this compound:

    • After incubation, gently remove the planktonic bacteria by washing the wells twice with sterile phosphate-buffered saline (PBS).

    • Add 200 µL of fresh medium containing various concentrations of this compound to the wells. Include a positive control (untreated biofilm) and a negative control (medium only).

    • Incubate the plate for a specified treatment period (e.g., 24 hours) at 37°C.

  • Staining and Quantification:

    • Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[5][7]

    • Carefully remove the crystal violet solution and wash the wells thoroughly with distilled water until the washing water is clear.[5][6]

    • Solubilize the bound dye by adding 200 µL of 33% (v/v) glacial acetic acid to each well.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of biofilm inhibition or reduction compared to the untreated control.

This compound Concentration (µg/mL)Absorbance at 570 nm (Mean ± SD)Biofilm Inhibition (%)
0 (Control)1.25 ± 0.080
100.98 ± 0.0521.6
500.63 ± 0.0449.6
1000.31 ± 0.0375.2
2000.15 ± 0.0288.0
MTT Assay for Biofilm Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells.[8][9] Viable cells with active dehydrogenases can reduce the yellow MTT to a purple formazan product.

Experimental Protocol:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 as described in the Crystal Violet Assay protocol.

  • MTT Assay:

    • After treatment with this compound, remove the medium and wash the wells with PBS.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark.

    • Remove the MTT solution and add 200 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of reduction in cell viability compared to the untreated control.

This compound Concentration (µg/mL)Absorbance at 570 nm (Mean ± SD)Reduction in Viability (%)
0 (Control)0.95 ± 0.060
100.72 ± 0.0424.2
500.45 ± 0.0352.6
1000.21 ± 0.0277.9
2000.10 ± 0.0189.5

Qualitative Assessment of Biofilm Disruption

Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

Confocal laser scanning microscopy (CLSM) allows for the three-dimensional visualization of biofilm architecture and the viability of cells within the biofilm.[11][12] Live/dead staining kits, such as the FilmTracer™ LIVE/DEAD® Biofilm Viability Kit, use two fluorescent dyes (e.g., SYTO 9 and propidium iodide) to differentiate between live and dead cells based on membrane integrity.[13][14]

Experimental Protocol:

  • Biofilm Formation on Specific Surfaces:

    • Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in chamber slides.

    • Incubate for 24-48 hours to allow biofilm formation.

  • Treatment with this compound:

    • Gently wash the biofilms with PBS and treat with different concentrations of this compound for a specified duration.

  • Staining:

    • Prepare a working solution of the live/dead staining dyes according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide).[13][14]

    • Remove the treatment solution and gently add the staining solution to cover the biofilm.

    • Incubate in the dark at room temperature for 15-30 minutes.[13]

  • Microscopy:

    • Gently rinse the biofilm to remove excess stain.[13]

    • Mount the sample and visualize using a confocal laser scanning microscope.

    • Acquire images at different depths of the biofilm to create a 3D reconstruction. Live cells will fluoresce green, while dead cells will fluoresce red.[15][16]

Visualizations

Experimental_Workflow_CV_Assay cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Staining & Quantification bacterial_culture Overnight Bacterial Culture adjust_od Adjust OD600 bacterial_culture->adjust_od plate_bacteria Plate in 96-well Plate adjust_od->plate_bacteria incubate_formation Incubate (24-48h, 37°C) plate_bacteria->incubate_formation wash_planktonic Wash Planktonic Cells incubate_formation->wash_planktonic add_this compound Add this compound wash_planktonic->add_this compound incubate_treatment Incubate (24h, 37°C) add_this compound->incubate_treatment wash_nonadherent Wash Non-adherent Cells incubate_treatment->wash_nonadherent fix_methanol Fix with Methanol wash_nonadherent->fix_methanol stain_cv Stain with Crystal Violet fix_methanol->stain_cv wash_excess_cv Wash Excess CV stain_cv->wash_excess_cv solubilize Solubilize Dye wash_excess_cv->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow for the Crystal Violet (CV) assay.

Experimental_Workflow_MTT_Assay cluster_0 Biofilm Formation & Treatment cluster_1 MTT Assay formation_treatment Follow CV Assay Steps 1 & 2 wash_wells Wash Wells formation_treatment->wash_wells add_mtt Add MTT Solution wash_wells->add_mtt incubate_mtt Incubate (3-4h, 37°C) add_mtt->incubate_mtt solubilize_formazan Solubilize Formazan incubate_mtt->solubilize_formazan read_absorbance_mtt Read Absorbance (570nm) solubilize_formazan->read_absorbance_mtt

Caption: Workflow for the MTT assay.

Experimental_Workflow_CLSM cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Staining & Visualization grow_on_surface Grow Biofilm on Coverslip wash_biofilm Wash Biofilm grow_on_surface->wash_biofilm treat_this compound Treat with this compound wash_biofilm->treat_this compound stain_live_dead Stain with Live/Dead Dyes treat_this compound->stain_live_dead incubate_stain Incubate (15-30 min) stain_live_dead->incubate_stain rinse_stain Rinse Excess Stain incubate_stain->rinse_stain visualize_clsm Visualize with CLSM rinse_stain->visualize_clsm

Caption: Workflow for CLSM with Live/Dead staining.

Conclusion

The described methodologies provide a comprehensive approach to assessing the biofilm disruption activity of this compound. By combining quantitative assays for biomass and viability with qualitative visualization techniques, researchers can gain a thorough understanding of the antibiotic's efficacy against bacterial biofilms. These protocols can be adapted for high-throughput screening of other potential anti-biofilm agents and for studying the mechanisms of biofilm resistance.

References

Application Notes and Protocols for Conjugating Cephalexin to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of antibiotics such as Cephalexin to nanoparticle carriers represents a significant advancement in drug delivery technology. This approach aims to overcome challenges associated with conventional antibiotic therapy, including poor bioavailability, rapid degradation, and the development of bacterial resistance. Nanoparticle-based systems can enhance the therapeutic efficacy of this compound by providing sustained and controlled release, improving its stability, and enabling targeted delivery to infection sites. This document provides detailed application notes and experimental protocols for various techniques used to conjugate or load this compound onto different types of nanoparticles, including polymeric, lipid-based, and inorganic systems.

Application Note 1: this compound Loading into Chitosan Nanoparticles

Overview

Chitosan, a natural biocompatible and biodegradable polymer, is an excellent candidate for nanoparticle-based drug delivery. Its cationic nature, derived from primary amine groups, allows for the spontaneous formation of nanoparticles through ionic gelation with polyanions like sodium tripolyphosphate (TPP).[1][2] this compound can be efficiently encapsulated within the chitosan nanoparticle matrix during this process. The resulting this compound-loaded chitosan nanoparticles (Ceph-CSNPs) have demonstrated enhanced antimicrobial and antibiofilm activities with reduced cytotoxicity compared to the free drug.[1][2]

Mechanism of Loading

The primary mechanism for incorporating this compound into chitosan nanoparticles via ionic gelation is physical entrapment. As the chitosan polymer chains crosslink with the TPP polyanion, they form a three-dimensional matrix. This compound, present in the aqueous solution during this process, becomes physically entrapped within the nanoparticle structure. Electrostatic interactions may also play a role in retaining the drug within the polymer matrix.

Quantitative Data Summary

The following table summarizes the physicochemical properties of this compound-loaded chitosan nanoparticles prepared by the ionic gelation method.

ParameterReported ValueReference
Particle Size 69.81 nm (average)[3]
Zeta Potential Suitable positive values[1][2]
Entrapment Efficiency (EE%) Maximum EE% reported[1][2]
Drug Loading Capacity Maximum loading capacity reported[1][2]
In Vitro Release Sustained, controlled release (diffusion kinetic model)[1][2]

Experimental Protocol: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol is based on the ionic gelation method described in the literature.[1][2][4]

Materials:

  • Low molecular weight Chitosan

  • This compound powder

  • Sodium tripolyphosphate (TPP)

  • Glacial Acetic Acid

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution:

    • Prepare a 1% (w/v) acetic acid solution in deionized water.

    • Dissolve a specific concentration of chitosan (e.g., 1 mg/mL) in the acetic acid solution by sonicating until the solution is transparent.[4]

    • Filter the solution using a 0.22 µm filter to obtain a clear stock solution.[4]

  • Preparation of TPP Solution:

    • Dissolve TPP in deionized water to a final concentration of 0.5 mg/mL.[4]

  • Incorporation of this compound:

    • Dissolve the desired amount of this compound into the chitosan solution and stir until fully dissolved.

  • Nanoparticle Formation:

    • Place the this compound-chitosan solution on a magnetic stirrer.

    • Add the TPP solution dropwise to the this compound-chitosan solution under constant stirring at a specified rate.

    • Nanoparticles will form spontaneously as the solution becomes opalescent.

  • Homogenization and Stabilization:

    • Continue stirring the nanoparticle suspension for a defined period (e.g., 1 hour) to ensure stabilization.

    • Optionally, subject the suspension to ultrasonication to reduce particle size and improve homogeneity.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unentrapped this compound and excess TPP.

    • Repeat the centrifugation and washing steps two more times.

  • Final Preparation:

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and use. Alternatively, the nanoparticles can be lyophilized for long-term storage.

Workflow Diagram

G cluster_materials Materials cluster_process Process chitosan Chitosan Powder prep_cs 1. Prepare Chitosan Solution chitosan->prep_cs acetic_acid Acetic Acid Solution acetic_acid->prep_cs This compound This compound Powder add_ceph 2. Add this compound to Chitosan Solution This compound->add_ceph tpp TPP Solution add_tpp 3. Add TPP Solution (Ionic Gelation) tpp->add_tpp prep_cs->add_ceph add_ceph->add_tpp stir_sonic 4. Stir & Sonicate add_tpp->stir_sonic centrifuge 5. Centrifuge & Wash stir_sonic->centrifuge resuspend 6. Resuspend or Lyophilize centrifuge->resuspend product Ceph-CSNPs resuspend->product Final Product

Caption: Workflow for preparing this compound-loaded Chitosan Nanoparticles.

Application Note 2: this compound Conjugation to Gold Nanoparticles (AuNPs)

Overview

Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical properties, biocompatibility, and ease of surface functionalization. This compound can be conjugated to AuNPs through various methods, including direct reduction/stabilization or covalent linking via a protein intermediary like Bovine Serum Albumin (BSA).[5] The latter method provides a stable and robust platform for attaching the antibiotic.

Mechanism of Conjugation

One effective method involves a two-step process. First, AuNPs are functionalized with BSA. The lysine residues on the surface of the adsorbed BSA provide primary amine groups. Second, a this compound derivative containing an N-hydroxysuccinimide (NHS) ester is synthesized.[5][6] This activated this compound-NHS ester readily reacts with the primary amines on the BSA-coated AuNPs, forming stable amide bonds.[6] This covalent conjugation ensures a strong and stable attachment of the drug to the nanoparticle surface.

Quantitative Data Summary

The following table summarizes the properties of this compound-conjugated gold nanoparticles.

ParameterReported ValueReference
AuNP Core Size ~20 nm[5]
Conjugation Method Covalent via BSA-NHS linker[5][6]
This compound molecules per AuNP ~6050 (calculated for a saturated surface)[5][6]
Stability Stable in up to 100% urine[5][6]

Experimental Protocol: Covalent Conjugation of this compound to AuNPs via BSA-NHS Coupling

This protocol is adapted from methods described for functionalizing AuNPs with antibiotics.[5][6]

Materials:

  • 20 nm Gold Nanoparticles (citrate-stabilized)

  • Bovine Serum Albumin (BSA)

  • This compound-NHS ester (requires custom synthesis)[5]

  • Borate Buffer (2 mM, pH 9)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Centrifuge

Procedure:

  • BSA Functionalization of AuNPs:

    • To a solution of AuNPs, add BSA to a final concentration that allows for surface coating (e.g., 0.5%).

    • Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature with gentle mixing to allow BSA to adsorb onto the AuNP surface.

    • Centrifuge the solution (e.g., 17,000 x g for 30 minutes) to pellet the BSA-AuNPs.

    • Discard the supernatant and wash the pellet with a wash buffer (e.g., 2 mM borate buffer, pH 9).[6]

    • Centrifuge again and resuspend the BSA-AuNP pellet in PBS.

  • Preparation of this compound-NHS Solution:

    • Prepare a stock solution of the synthesized this compound-NHS ester in DMSO (e.g., 1 mg/100 µL).[6]

  • Covalent Conjugation Reaction:

    • To the suspension of BSA-AuNPs, add the this compound-NHS stock solution. The final ratio of this compound-NHS to AuNPs needs to be optimized but can be high (e.g., 130,000:1) to ensure sufficient surface coverage.[6]

    • Incubate the reaction mixture for a set period (e.g., 1-2 hours) at room temperature with gentle shaking to allow the NHS ester to react with the amines on the BSA.

  • Purification of this compound-AuNPs:

    • After incubation, centrifuge the solution (e.g., 17,000 x g for 30 minutes) to pellet the conjugated nanoparticles.

    • Discard the supernatant containing unreacted this compound-NHS and byproducts.

    • Wash the pellet thoroughly with PBS. Repeat the centrifugation and washing step at least twice.

  • Final Preparation:

    • Resuspend the final pellet of this compound-AuNPs in PBS or a suitable buffer for storage at 4°C. Use within 48 hours for best results.[5][6]

Workflow Diagram

G cluster_materials Materials cluster_process Process au_np Gold Nanoparticles add_bsa 1. Incubate AuNPs with BSA au_np->add_bsa bsa BSA Solution bsa->add_bsa ceph_nhs This compound-NHS (in DMSO) add_ceph 3. Add this compound-NHS to BSA-AuNPs ceph_nhs->add_ceph wash_bsa 2. Centrifuge & Wash (BSA-AuNPs) add_bsa->wash_bsa wash_bsa->add_ceph incubate 4. Incubate to form Amide Bonds add_ceph->incubate wash_final 5. Centrifuge & Wash (Final Product) incubate->wash_final resuspend 6. Resuspend in PBS wash_final->resuspend product Ceph-AuNPs resuspend->product Final Product

Caption: Workflow for covalent conjugation of this compound to Gold Nanoparticles.

Application Note 3: this compound Encapsulation in PLGA Nanoparticles

Overview

Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved biodegradable and biocompatible polymer extensively used for creating drug delivery systems. This compound, being a hydrophilic drug, can be effectively encapsulated into PLGA nanoparticles or microspheres using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.[7][8] This method is particularly suitable for protecting water-soluble drugs and achieving high encapsulation efficiency.

Mechanism of Encapsulation

The w/o/w double emulsion method involves two emulsification steps. First, an aqueous solution of this compound is emulsified in an organic solution of PLGA (e.g., in a chloroform/acetone mixture) to form a primary water-in-oil (w/o) emulsion.[7] This primary emulsion is then immediately dispersed in a larger aqueous phase containing a stabilizer (like polyvinyl alcohol, PVA) to form the final w/o/w double emulsion. The organic solvent is subsequently removed by evaporation, causing the PLGA to precipitate and form solid nanoparticles or microspheres with this compound entrapped in the internal aqueous compartments.

Quantitative Data Summary

The following table summarizes key parameters for this compound-loaded PLGA microspheres prepared by the w/o/w double emulsion method.

ParameterReported ValueReference
Particle Size ~3-5 µm[7]
Encapsulation Efficiency ~18% (w/w)[7]
Yield >90%[7]
Optimal Stirring Rate 8,000-10,000 rpm[7][8]
Optimal Organic Solvent 60/40 v/v Chloroform/Acetone[7]

Experimental Protocol: Encapsulation of this compound in PLGA Nanoparticles via Double Emulsion

This protocol is based on the w/o/w double emulsion solvent evaporation method.[7][8]

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound powder

  • Organic Solvent (e.g., 60/40 v/v mixture of chloroform and acetone)[7]

  • Polyvinyl Alcohol (PVA)

  • Deionized water

  • High-speed homogenizer/stirrer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Aqueous Drug Phase (Internal Water Phase):

    • Dissolve a known amount of this compound in a small volume of deionized water.

  • Prepare Organic Polymer Phase (Oil Phase):

    • Dissolve a specific concentration of PLGA in the chosen organic solvent system (e.g., 60/40 v/v chloroform/acetone).

  • Formation of Primary (w/o) Emulsion:

    • Add the internal aqueous drug phase to the organic polymer phase.

    • Emulsify this mixture using a high-speed homogenizer or stirrer (8,000-10,000 rpm) for a short period (e.g., 1-2 minutes) to form a stable w/o emulsion.

  • Formation of Double (w/o/w) Emulsion:

    • Prepare an external aqueous phase containing a stabilizer (e.g., 1% w/v PVA solution).

    • Immediately add the primary w/o emulsion to the external PVA solution under continuous high-speed stirring to form the w/o/w double emulsion. The volume of the external phase should be significantly larger than that of the primary emulsion.

  • Solvent Evaporation:

    • Transfer the double emulsion to a magnetic stirrer and stir at a lower speed (e.g., 600 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate completely.[9] This will lead to the hardening of the PLGA nanoparticles.

  • Purification:

    • Collect the hardened nanoparticles by centrifugation.

    • Wash the collected particles multiple times with deionized water to remove residual PVA and any unencapsulated drug.

  • Final Preparation:

    • Resuspend the washed nanoparticles in deionized water and lyophilize to obtain a dry powder for storage and future use.

Workflow Diagram

G cluster_materials Materials cluster_process Process ceph_aq Aqueous this compound (Internal Phase) emulsion1 1. High-Speed Homogenization (w/o Emulsion) ceph_aq->emulsion1 plga_org PLGA in Organic Solvent (Oil Phase) plga_org->emulsion1 pva_aq Aqueous PVA (External Phase) emulsion2 2. Add to External Phase (w/o/w Emulsion) pva_aq->emulsion2 emulsion1->emulsion2 evaporation 3. Solvent Evaporation (Hardening) emulsion2->evaporation centrifuge 4. Centrifuge & Wash evaporation->centrifuge lyophilize 5. Lyophilize centrifuge->lyophilize product Ceph-PLGA NPs lyophilize->product Final Product

Caption: Workflow for encapsulating this compound in PLGA Nanoparticles.

Mechanism of Action of this compound and Enhancement by Nanoparticle Delivery

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

Nanoparticle delivery systems can enhance this mechanism in several ways:

  • Increased Local Concentration: Nanoparticles can accumulate at the site of infection, delivering a higher concentration of this compound directly to the bacteria than systemic administration would allow.

  • Improved Penetration: Nanoparticles can penetrate bacterial biofilms, which are often a barrier to conventional antibiotics.[10]

  • Synergistic Effects: Some nanoparticle materials, like silver (AgNPs), have their own intrinsic antibacterial properties that can act synergistically with this compound to improve efficacy.[10][11]

  • Overcoming Resistance: By protecting the antibiotic from enzymatic degradation and delivering it more effectively, nanoparticles may help overcome certain bacterial resistance mechanisms.

G cluster_bacteria Inside Bacterium np This compound-NP Conjugate bacteria Bacterial Cell np->bacteria Enhanced Penetration & Local Concentration pbp Penicillin-Binding Proteins (PBPs) np->pbp Inhibits cell_wall Peptidoglycan Cell Wall pbp->cell_wall Synthesizes lysis Cell Lysis & Bacterial Death cell_wall->lysis Weakens

Caption: Nanoparticle delivery enhances this compound's inhibition of bacterial PBP.

References

Troubleshooting & Optimization

troubleshooting Cephalexin stability in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalexin in aqueous solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound solution is showing unexpected degradation. What are the primary factors I should consider?

Unexpected degradation of this compound in aqueous solutions can be attributed to several factors. The most critical are pH, temperature, and exposure to light. This compound is a β-lactam antibiotic, and the integrity of the β-lactam ring is crucial for its activity.

  • pH: this compound's stability is highly pH-dependent. It is susceptible to both acid and base hydrolysis.[1][2] Under acidic conditions, the β-lactam ring can be hydrolyzed. In alkaline conditions, degradation can also occur, sometimes through intramolecular reactions involving the side-chain amino group, leading to the formation of diketopiperazine-type compounds.[3]

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[4][5] The degradation process generally follows first-order kinetics, and the rate increases with temperature.[4][5][6] Storing solutions at recommended low temperatures is crucial.

  • Oxidation: this compound can be degraded by oxidizing agents.[1][7] If your experimental setup involves components that could act as oxidizers, this might be a cause of instability.

  • Light: Photolytic degradation can also occur, leading to the formation of various degradation products.[1][4] It is advisable to protect this compound solutions from light, especially during long-term storage or experiments.

To troubleshoot, we recommend systematically evaluating your solution's pH, storage temperature, and protection from light.

FAQ 2: What is the optimal pH range for storing this compound solutions?

While this compound does not exhibit a distinct pH minimum for stability in the same way some other cephalosporins do, it is generally more stable in the slightly acidic to neutral pH range.[8] Studies have shown significant degradation in strongly acidic (e.g., pH 1.0) and alkaline conditions.[3] For instance, at pH 8, intramolecular nucleophilic attack can lead to the formation of inactive diketopiperazine derivatives.[3] Therefore, for general research applications, maintaining the pH between 4 and 6 is a reasonable starting point to minimize hydrolysis.

Troubleshooting Guides

Guide 1: Precipitate Formation in this compound Solution

Problem: A precipitate has formed in my aqueous this compound solution.

Possible Causes & Solutions:

  • Solubility Limit Exceeded: this compound has finite solubility in water, which can be affected by temperature and the presence of other solutes.

    • Troubleshooting Step: Verify that the concentration of your solution does not exceed the known solubility of this compound under your experimental conditions. Consider preparing a more dilute solution if possible.

  • pH-Dependent Solubility: The solubility of this compound is pH-dependent due to its amphoteric nature (containing both acidic and basic functional groups).

    • Troubleshooting Step: Measure the pH of your solution. Adjusting the pH to a range where this compound is more soluble might resolve the issue.

  • Degradation Product Precipitation: Some degradation products of this compound may be less soluble than the parent compound.

    • Troubleshooting Step: Analyze the precipitate to determine its identity. This may require techniques like HPLC or mass spectrometry. If it is a degradation product, this indicates a stability issue that needs to be addressed (see FAQ 1).

Data Presentation

Table 1: Influence of Temperature on this compound Degradation Rate
Temperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
40Varies by brand/formulation-[5][6]
60Follows first-order kinetics-[6][8]
80Follows first-order kinetics-[6]

Note: Absolute values for rate constants can vary significantly based on the specific brand, formulation, and experimental conditions such as pH and buffer composition.[5] One study on reconstituted suspensions showed no significant degradation at -20, 4, and 25°C over a 90-day period.[6]

Table 2: Summary of this compound Stability under Forced Degradation Conditions
Stress ConditionObservationDegradation Products FormedReference
Acid Hydrolysis (e.g., 1 M HCl) Susceptible to degradationYes[1][9]
Base Hydrolysis (e.g., 0.04 M NaOH) Susceptible to degradationYes[1][9]
Oxidation (e.g., 0.3% H₂O₂) Susceptible to degradationYes[1]
Thermal (e.g., 60-80°C) Stable up to 60°C in some studies, degradation at higher temperaturesYes[4][6]
Photolytic (UV/Visible Light) Generally stable, but degradation can occurYes[1][4]
Controlled Humidity (e.g., 75% RH) Generally stable-

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its degradation products.

Objective: To quantify the concentration of this compound in an aqueous solution over time and detect the presence of degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Mobile phase components (e.g., water, methanol, acetonitrile, buffer salts like ammonium acetate or phosphate)[4][10]

  • This compound reference standard

  • Aqueous solution of this compound for analysis

  • pH meter

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

Methodology:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient of ammonium acetate buffer (pH 4.5) and acetonitrile can be effective.[4] Another example is an isocratic mobile phase of water, methanol, and acetonitrile (60:20:20 v/v/v) at pH 4.[10]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of your this compound solution. Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Detection Wavelength: 254 nm or 260 nm are commonly used.[10][11]

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the samples from your stability study. The peak area of this compound in your samples can be used to determine its concentration by interpolating from the calibration curve. The appearance of new peaks indicates the formation of degradation products.

Method Validation: To ensure the method is stability-indicating, perform forced degradation studies (see Guide 2) and verify that the degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to validate a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: To a known concentration of this compound solution, add 1 M HCl.[1] After a defined period (e.g., several hours), neutralize the solution and analyze by HPLC.

  • Base Hydrolysis: To a known concentration of this compound solution, add 0.04 M NaOH.[1] After a set time, neutralize the solution and analyze.

  • Oxidative Degradation: Treat the this compound solution with 0.3% hydrogen peroxide (H₂O₂).[1] Analyze after a specific duration.

  • Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C) for a specified time.[12] Cool to room temperature before analysis.

  • Photolytic Degradation: Expose the this compound solution to a UV lamp (e.g., 365 nm) or a combination of UV and visible light for a defined period.[1][12]

For each condition, a control sample (unstressed) should be analyzed concurrently. The analysis of the stressed samples by a suitable method like HPLC-MS can help in the identification of degradation products.[4]

Visualizations

Cephalexin_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (Active) Degradation_Products Degradation Products (Inactive) This compound->Degradation_Products β-lactam ring hydrolysis Acid Acidic pH Acid->this compound Base Alkaline pH Base->this compound Heat Heat Heat->this compound Oxidants Oxidizing Agents Oxidants->this compound Light UV/Vis Light Light->this compound

Caption: Major degradation pathways of this compound in aqueous solution.

Troubleshooting_Workflow Start Start: Unexpected Degradation Check_pH Measure pH of Solution Start->Check_pH Check_Temp Verify Storage Temperature Check_pH->Check_Temp pH is optimal Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH pH outside 4-6 range Check_Light Assess Light Exposure Check_Temp->Check_Light Temp is optimal Store_Cold Store at 2-8°C or Frozen Check_Temp->Store_Cold Temp > 8°C Check_Oxidants Identify Potential Oxidants Check_Light->Check_Oxidants Protected from light Protect_Light Use Amber Vials/ Protect from Light Check_Light->Protect_Light Exposed to light Remove_Oxidants Eliminate Oxidizing Agents Check_Oxidants->Remove_Oxidants Oxidants present Re_evaluate Re-evaluate Stability Check_Oxidants->Re_evaluate No oxidants Adjust_pH->Re_evaluate Store_Cold->Re_evaluate Protect_Light->Re_evaluate Remove_Oxidants->Re_evaluate

Caption: Troubleshooting workflow for this compound solution instability.

Stability_Factors_Relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability Stability This compound Stability pH pH Stability->pH Temperature Temperature Stability->Temperature Light Light Exposure Stability->Light Oxidation Oxidative Stress Stability->Oxidation Concentration Concentration Stability->Concentration Degradation Chemical Degradation pH->Degradation Temperature->Degradation Light->Degradation Oxidation->Degradation Precipitation Precipitation Concentration->Precipitation Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency Precipitation->Loss_of_Potency

Caption: Interrelationship of factors affecting this compound stability.

References

Technical Support Center: Optimizing Cephalexin for Bacterial Decontamination of Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and protocols for effectively using Cephalexin to eliminate bacterial contamination in eukaryotic cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against bacteria?

This compound is a first-generation cephalosporin antibiotic.[1][2] It is a β-lactam antibiotic that kills bacteria by inhibiting the synthesis of their cell walls.[2][3][4] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes for building the peptidoglycan layer of the bacterial cell wall.[3][4] This disruption leads to a defective cell wall, causing the bacterial cell to lyse and die.[1][3][5]

Q2: What types of bacteria is this compound effective against?

This compound is primarily effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.[3][4] It also has moderate activity against some Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, although its effectiveness can be limited by the outer membrane of these bacteria.[3][6]

Q3: What is the recommended starting concentration of this compound for treating cell culture contamination?

The optimal concentration of this compound can vary depending on the contaminating bacterial species, the severity of the contamination, and the specific cell line being treated. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for the contaminating bacteria and the cytotoxicity for your specific cell line. A common starting point for many antibiotics in cell culture is in the range of their MIC values against susceptible organisms. For some bacteria, this can range from 2 to 16 µg/mL.[7][8][9]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

To determine the optimal concentration, you should perform two key experiments:

  • Minimum Inhibitory Concentration (MIC) Assay: This will determine the lowest concentration of this compound that inhibits the growth of your specific bacterial contaminant.

  • Cytotoxicity Assay (e.g., MTT Assay): This will determine the highest concentration of this compound that your eukaryotic cell line can tolerate without significant toxic effects.

The optimal concentration will be a balance between these two values – high enough to eliminate the bacteria but low enough to not harm your cells.

Q5: What should I do if my cells appear stressed or die after this compound treatment?

If you observe signs of cytotoxicity (e.g., changes in morphology, detachment, reduced proliferation), the concentration of this compound may be too high for your cell line. You should:

  • Immediately replace the antibiotic-containing medium with fresh, antibiotic-free medium.

  • Allow the cells to recover.

  • Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line.

  • Consider re-treating with a lower, empirically determined concentration of this compound.

Q6: How long should I treat my contaminated cell culture with this compound?

A typical treatment duration is around 14 days.[10] It is often recommended to culture the cells for at least one passage in antibiotic-free medium after the treatment period to ensure the contamination has been fully eradicated.[10]

Q7: Can bacteria develop resistance to this compound?

Yes, bacteria can develop resistance to this compound. The primary mechanisms of resistance include the production of β-lactamase enzymes that inactivate the antibiotic, and modifications to the penicillin-binding proteins (PBPs) that reduce the binding affinity of this compound.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Contamination persists after treatment. - The bacterial strain is resistant to this compound.- The concentration of this compound is too low.- The treatment duration was too short.- Identify the contaminating bacteria and perform an antibiotic susceptibility test.- Determine the Minimum Inhibitory Concentration (MIC) and treat with an appropriate concentration.- Extend the treatment duration.
Cell line shows signs of toxicity (e.g., poor growth, morphological changes). - The concentration of this compound is too high for the specific cell line.- Perform a cytotoxicity assay to determine the maximum tolerated concentration.- Lower the concentration of this compound used for treatment.
Contamination reappears after treatment is stopped. - A small number of bacteria survived the initial treatment.- The source of the contamination has not been eliminated.- Repeat the treatment, potentially for a longer duration.- Thoroughly decontaminate all cell culture equipment, reagents, and work areas.[11]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Common Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)24
Streptococcus pyogenes0.12 - 1Not Reported
Escherichia coli≤8 (Susceptible)Not Reported
Klebsiella pneumoniae≤8 (Susceptible)Not Reported

Data sourced from[6][7][8][9]. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: this compound Cytotoxicity Data

Cell LineAssayConcentration (µg/mL)ObservationReference
MacrophagesCytotoxicity Assay0 - 128No significant toxicity observed after 12 hours.[12]

Note: Cytotoxicity is highly cell-line specific. It is imperative to perform a cytotoxicity assay on your specific cell line.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol determines the lowest concentration of this compound that inhibits the growth of the contaminating bacteria.

Materials:

  • Bacterial isolate from the contaminated cell culture

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution

  • Sterile 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare a serial dilution of this compound in the bacterial growth medium in the 96-well plate. Concentrations should typically range from 0.25 to 256 µg/mL.

  • Inoculate each well with a standardized suspension of the contaminating bacteria.

  • Include a positive control (bacteria, no antibiotic) and a negative control (no bacteria, no antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Protocol 2: Assessing the Cytotoxicity of this compound (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the eukaryotic cell line.

Materials:

  • The specific eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Sterile 96-well plate

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the complete cell culture medium and add it to the wells.

  • Include a control group of cells with no this compound.

  • Incubate the plate for a period equivalent to the planned treatment duration (e.g., 24-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control. The IC50 value (concentration at which 50% of cells are killed) can be determined from the dose-response curve.

Visualizations

cluster_workflow Workflow for Optimizing this compound Concentration Start Bacterial Contamination Detected Isolate Isolate and Identify Bacterial Contaminant Start->Isolate Cytotoxicity Determine Cytotoxicity of this compound on Eukaryotic Cell Line Start->Cytotoxicity MIC Determine MIC of this compound for the Isolate Isolate->MIC Analyze Analyze MIC and Cytotoxicity Data MIC->Analyze Cytotoxicity->Analyze Optimal_Conc Select Optimal Treatment Concentration Analyze->Optimal_Conc Treat Treat Cell Culture Optimal_Conc->Treat Validate Validate Elimination (Culture without Antibiotic) Treat->Validate End Contamination Eliminated Validate->End This compound This compound Binding Binding of this compound to PBPs This compound->Binding targets PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall PBP->Binding Inhibition Inhibition of Peptidoglycan Cross-linking Binding->Inhibition Weak_Wall Weakened Cell Wall Inhibition->Weak_Wall Lysis Cell Lysis and Death Weak_Wall->Lysis

References

addressing common issues with Cephalexin in reverse-phase HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Cephalexin.

Troubleshooting Guides

Problem 1: Peak Tailing

Symptom: The this compound peak is asymmetrical, with a trailing edge that is broader than the leading edge.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Residual Silanols: this compound has a primary amine group which can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.- Adjust Mobile Phase pH: Lower the mobile phase pH to be at least 2 pH units below the pKa of the amine group (pKa ≈ 7.1-7.3). A pH of 3-4 is often effective in protonating the silanols and minimizing these interactions. - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). - Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Lower the concentration of this compound in the sample solution.
Column Bed Deformation: A void or channel in the column packing can cause poor peak shape.- Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds. - Replace the Column: If the column is old or has been subjected to high pressures, it may need to be replaced.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_ph Is mobile phase pH > 2 units below pKa of ~7.2? start->check_ph adjust_ph Adjust mobile phase pH to 3-4 check_ph->adjust_ph No check_overload Is sample concentration high? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_column Is the column old or damaged? check_overload->check_column No reduce_load->check_column replace_column Use a guard column or replace the analytical column check_column->replace_column Yes end Symmetrical Peak check_column->end No replace_column->end

Caption: Troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.

Problem 2: Poor Resolution

Symptom: The this compound peak is not well separated from other peaks, such as impurities or degradation products.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio of the mobile phase may not be optimal for separation.- Optimize Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower organic content generally increases retention and may improve resolution.
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its impurities, thus altering their retention and selectivity. This compound has two pKa values, an acidic pKa of approximately 2.5 and a basic pKa of around 7.1-7.3.[1]- Adjust pH: Experiment with different mobile phase pH values to maximize the separation between this compound and co-eluting peaks. Operating at a pH where the compounds have different charge states can significantly improve resolution.
Low Column Efficiency: An old or poorly packed column will have a lower number of theoretical plates, leading to broader peaks and reduced resolution.- Use a High-Efficiency Column: Employ a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates. - Replace the Column: If the column performance has degraded over time, it should be replaced.

Logical Relationship for Optimizing Resolution:

resolution Poor Resolution mobile_phase Mobile Phase Optimization resolution->mobile_phase column_params Column Parameter Adjustment resolution->column_params organic_ratio Adjust Organic:Aqueous Ratio mobile_phase->organic_ratio ph_adjust Modify Mobile Phase pH mobile_phase->ph_adjust column_efficiency Increase Column Efficiency column_params->column_efficiency good_resolution Improved Resolution organic_ratio->good_resolution ph_adjust->good_resolution column_efficiency->good_resolution

Caption: Key factors to adjust for improving peak resolution in HPLC.

Problem 3: Retention Time Shifts

Symptom: The retention time of the this compound peak is not consistent between injections or over a sequence of runs.

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift.- Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase. - Ensure Proper Mixing: If using an online mixer, ensure it is functioning correctly. If preparing manually, measure components accurately. - Cover Solvent Reservoirs: Keep mobile phase reservoirs covered to minimize evaporation.
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.- Use a Column Oven: Maintain a constant and controlled column temperature using a column thermostat.
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analysis can cause retention time to drift.- Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase until a stable baseline is achieved. This may require flushing with 10-20 column volumes of the mobile phase.
Pump Issues: Leaks or malfunctioning check valves in the pump can cause variations in the flow rate, directly affecting retention times.- Inspect for Leaks: Check all fittings and connections for any signs of leaks. - Maintain the Pump: Regularly service the pump, including replacing seals and cleaning or replacing check valves as needed.

Experimental Workflow for Diagnosing Retention Time Shifts:

start Retention Time Shift check_mobile_phase Prepare Fresh Mobile Phase & Check Mixer start->check_mobile_phase check_temperature Verify Column Temperature Stability check_mobile_phase->check_temperature check_equilibration Ensure Sufficient Column Equilibration Time check_temperature->check_equilibration check_pump Inspect Pump for Leaks & Check Flow Rate check_equilibration->check_pump stable_rt Stable Retention Time check_pump->stable_rt

Caption: A systematic workflow for troubleshooting retention time instability.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a reverse-phase HPLC method for this compound?

A typical starting method would use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase could be a mixture of a phosphate or acetate buffer (pH 3-4) and an organic modifier like acetonitrile or methanol. Detection is commonly performed at a wavelength of around 254-262 nm.

Q2: I see extra peaks in my chromatogram when analyzing older samples of this compound. What could they be?

This compound can degrade under various conditions, including acidic, basic, oxidative, and photolytic stress.[2][3][4][5] The extra peaks are likely degradation products. To confirm this, you can perform forced degradation studies on a pure this compound standard and compare the resulting chromatograms. A stability-indicating method should be able to resolve the main this compound peak from all potential degradation products.

Q3: How does the mobile phase pH affect the retention of this compound?

This compound is an amphoteric molecule with a carboxylic acid group (acidic pKa ≈ 2.5) and a primary amine group (basic pKa ≈ 7.1-7.3).[1]

  • At a low pH (e.g., 3-4) , the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge). This is often a good pH range for good retention and peak shape on a C18 column.

  • At a neutral pH (around 7) , the carboxylic acid is deprotonated (negative charge) and the amine is partially protonated. Operating near the pKa of the amine can lead to peak broadening or splitting.

  • At a high pH , both the carboxylic acid and the amine group will be in their ionized forms, which can lead to poor retention on a reverse-phase column.

Q4: My baseline is noisy. What are the common causes?

A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas the mobile phase thoroughly.

  • Pump issues: Worn pump seals or faulty check valves can cause pressure fluctuations.

  • Detector problems: A failing lamp in a UV detector can increase noise.

  • Contaminated mobile phase: Use high-purity solvents and salts, and filter the mobile phase.

Q5: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. However, be aware that it will likely result in different selectivity and longer retention times for this compound due to its lower solvent strength compared to acetonitrile. You may need to adjust the mobile phase composition to achieve the desired chromatography.

Experimental Protocols

Key Experiment 1: RP-HPLC Method for this compound Analysis

This protocol is a general starting point and may require optimization.

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Aqueous Component: 25 mM potassium phosphate monobasic, adjusted to pH 3.5 with phosphoric acid.

    • Organic Component: Acetonitrile.

    • Composition: A suitable isocratic mixture, for example, Aqueous:Acetonitrile (85:15, v/v). The ratio may need to be adjusted to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

Key Experiment 2: Forced Degradation Study

This protocol helps in identifying potential degradation products and developing a stability-indicating method.

  • Acid Degradation: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Degradation: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 1 hour.

  • Thermal Degradation: Keep solid this compound in a hot air oven at 105 °C for 24 hours. Dissolve in mobile phase before injection.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the RP-HPLC method described in Key Experiment 1 and compare the chromatograms to that of an unstressed sample.

References

Technical Support Center: Enhancing Cephalexin Efficacy Against Beta-Lactamase-Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the efficacy of Cephalexin against beta-lactamase-producing bacterial strains.

Troubleshooting Guides

Issue 1: High this compound MICs in Known Beta-Lactamase Producers

Potential Cause Troubleshooting Steps Expected Outcome
Beta-Lactamase Activity 1. Confirm beta-lactamase production using a chromogenic assay (e.g., nitrocefin test).[1][2]2. Perform synergy testing (e.g., checkerboard assay) with this compound and a beta-lactamase inhibitor (e.g., clavulanic acid, tazobactam).3. Test newer beta-lactamase inhibitors (e.g., avibactam, relebactam, taniborbactam) in combination with a cephalosporin to assess their potential to restore activity.A positive chromogenic test confirms enzyme activity. A significant reduction in the this compound MIC in the presence of an inhibitor indicates that beta-lactamase activity is the primary resistance mechanism.
Presence of ESBLs or AmpC Beta-Lactamases 1. Screen for Extended-Spectrum Beta-Lactamases (ESBLs) using CLSI-recommended methods with cephalosporins and clavulanic acid.[3][4]2. For suspected AmpC production (resistance to cephamycins like cefoxitin), consider inhibitors like avibactam.[5]A positive ESBL screen or resistance to cephamycins suggests the presence of these specific beta-lactamase types, guiding the choice of an appropriate inhibitor.
Other Resistance Mechanisms (Porin Loss, PBP Alterations) 1. If inhibitor combinations do not restore susceptibility, consider other resistance mechanisms.2. Sequence genes for major porins and penicillin-binding proteins (PBPs) to identify mutations.Identification of mutations in porin or PBP genes can explain the lack of synergy and guide alternative therapeutic strategies.

Issue 2: Inconsistent or Non-Reproducible Synergy Testing Results

Potential Cause Troubleshooting Steps Expected Outcome
Inoculum Effect 1. Strictly adhere to standardized inoculum preparation (0.5 McFarland standard).2. Perform time-kill assays at both standard and high inocula to assess for an inoculum effect.[6]Consistent MIC and synergy results across experiments. Time-kill assays will reveal any reduction in efficacy at higher bacterial densities.
Assay Variability 1. Ensure proper preparation of antibiotic dilutions for the checkerboard assay.2. Include appropriate quality control strains with known MICs in each assay.[7]3. Repeat the checkerboard assay on multiple occasions to ensure reproducibility.[8]Reliable and reproducible Fractional Inhibitory Concentration (FIC) indices, leading to confident interpretation of synergy, additivity, or indifference.
Incorrect Interpretation of FIC Index 1. Use the standard interpretation for the FIC index: ≤0.5 for synergy, >0.5 to ≤1 for additivity, >1 to ≤4 for indifference, and >4 for antagonism.[9]Accurate classification of the interaction between this compound and the beta-lactamase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in beta-lactamase producing strains?

A1: The primary mechanism is the enzymatic degradation of the this compound molecule by beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[10]

Q2: Which beta-lactamase inhibitors are most effective in combination with this compound?

A2: The effectiveness of a beta-lactamase inhibitor depends on the specific type of beta-lactamase produced by the bacteria.

  • Clavulanic acid, Sulbactam, and Tazobactam: These are effective against many Class A beta-lactamases.[11]

  • Avibactam: This newer inhibitor has a broader spectrum, including activity against Class A, Class C, and some Class D beta-lactamases.[12]

  • Relebactam: Effective against Class A and Class C enzymes.

  • Taniborbactam (VNRX-5133): This is a pan-spectrum inhibitor with activity against Class A, B, C, and D beta-lactamases.

Q3: How can I quantitatively assess the improvement in this compound efficacy when combined with a beta-lactamase inhibitor?

A3: The improvement in efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC) of this compound alone and in combination with the inhibitor. A significant fold-decrease in the MIC indicates enhanced efficacy. The checkerboard broth microdilution method can be used to determine the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy.

Data Presentation

Table 1: Representative MICs of Cephalosporins With and Without Beta-Lactamase Inhibitors Against Beta-Lactamase-Producing Enterobacteriaceae

Organism PhenotypeAntibiotic CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)
ESBL-producing Ceftazidime>64>6413.9
Ceftazidime-Avibactam0.250.599.9
AmpC-producing Ceftazidime16>646.5
Ceftazidime-Avibactam0.5296.1
ESBL & AmpC co-producing Ceftazidime>64>642.0
Ceftazidime-Avibactam0.51100

Data synthesized from studies on ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel beta-lactamase inhibitor, demonstrating the potential for restoring cephalosporin activity.[5][13]

Table 2: Susceptibility of Staphylococcus aureus to this compound and Other Beta-Lactams

AntibioticPercent Susceptible (%)
This compound84.4
Cefazolin87.8
Amoxicillin-Clavulanate66.2
Amoxicillin7.3

Data from a study on S. aureus isolates from skin and soft tissue infections, indicating that a significant percentage of isolates remain susceptible to first-generation cephalosporins like this compound.[14]

Experimental Protocols

1. Broth Microdilution Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum standardized to 0.5 McFarland, stock solutions of this compound and the beta-lactamase inhibitor.

  • Procedure:

    • Prepare serial twofold dilutions of this compound horizontally and the beta-lactamase inhibitor vertically in the microtiter plate.

    • The final well concentrations should range from sub-inhibitory to supra-inhibitory concentrations for both agents.

    • Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Include wells with each agent alone to determine their individual MICs. Also, include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours.

    • Read the MIC for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additivity: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

2. Beta-Lactamase Production Detection (Chromogenic Method)

This is a rapid test to detect the presence of beta-lactamase enzymes.

  • Materials: Nitrocefin disks or solution, sterile loop or applicator stick, microscope slide or Petri dish, sterile distilled water.

  • Procedure:

    • Place a nitrocefin disk on a microscope slide or in a Petri dish.

    • Moisten the disk with a drop of sterile distilled water.

    • Using a sterile loop, smear several colonies of the test organism onto the disk.

    • Observe for a color change.

  • Interpretation:

    • Positive: A color change from yellow to red/pink indicates the presence of beta-lactamase.[1]

    • Negative: No color change indicates the absence of beta-lactamase activity.

Visualizations

Beta_Lactamase_Mechanism cluster_0 Without Inhibitor cluster_1 With Inhibitor This compound This compound BetaLactamase Beta-Lactamase Enzyme This compound->BetaLactamase Hydrolysis Inactivethis compound Inactive this compound BetaLactamase->Inactivethis compound Cephalexin2 This compound PBP Penicillin-Binding Protein (PBP) Cephalexin2->PBP Binding BetaLactamase2 Beta-Lactamase Enzyme InhibitedComplex Inhibited Enzyme Complex Inhibitor Beta-Lactamase Inhibitor Inhibitor->BetaLactamase2 Binding CellDeath Bacterial Cell Death PBP->CellDeath Inhibition of Cell Wall Synthesis

Caption: Mechanism of beta-lactamase action and its inhibition.

Synergy_Testing_Workflow start Start: Isolate with High this compound MIC prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum setup_checkerboard Set up Checkerboard Plate with Serial Dilutions of This compound and Inhibitor prep_inoculum->setup_checkerboard inoculate Inoculate Plate with Bacterial Suspension setup_checkerboard->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC of Each Agent Alone and in Combination incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additivity, Indifference, Antagonism calculate_fic->interpret end End: Report Findings interpret->end

Caption: Experimental workflow for checkerboard synergy testing.

Resistance_Mechanisms This compound This compound Resistance This compound Resistance This compound->Resistance BetaLactamase Beta-Lactamase Production Resistance->BetaLactamase Primary Mechanism PBP_Alteration Altered Penicillin- Binding Proteins (PBPs) Resistance->PBP_Alteration Secondary Mechanisms Porin_Loss Porin Channel Modification/Loss Resistance->Porin_Loss Secondary Mechanisms Efflux_Pumps Efflux Pump Overexpression Resistance->Efflux_Pumps Secondary Mechanisms

Caption: Interplay of this compound resistance mechanisms.

References

minimizing Cephalexin degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Cephalexin during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample handling?

A1: this compound is susceptible to degradation through several pathways, with the most significant being the hydrolysis of its β-lactam ring.[1][2] Key factors that accelerate degradation include exposure to acidic or basic conditions, elevated temperatures, light, and oxidizing agents.[3][4][5][6] High humidity can also negatively impact the stability of solid this compound.[7]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on pH. The degradation rate is minimized in the pH range of 6.5 to 8.5.[8][9] Both acidic and strongly alkaline conditions significantly increase the rate of degradation.[3][6]

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures accelerate the degradation of this compound, which typically follows first-order kinetics.[5][10][11] For optimal stability, reconstituted this compound suspensions and solutions should be stored at refrigerated (around 4°C) or frozen (-20°C) temperatures, where no significant degradation is observed for up to 90 days.[5] Room temperature (25°C) storage is acceptable for shorter periods.[5][10]

Q4: Is this compound sensitive to light?

A4: Yes, this compound can undergo photodegradation, especially when exposed to UV light.[4][6] It is crucial to protect samples and standards from light by using amber vials or by covering containers with aluminum foil during preparation, storage, and analysis.

Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?

A5: Unexpected peaks are likely degradation products of this compound. The specific degradation products can vary depending on the stress conditions (e.g., pH, temperature, light). Common degradation pathways include the opening of the β-lactam ring, hydrolysis, and oxidation.[1][12][13][14] To confirm if the peaks are related to degradation, you can perform forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms with your sample.[6][15][16]

Q6: What are the best practices for preparing this compound solutions for HPLC analysis to minimize degradation?

A6: To minimize degradation during sample preparation for HPLC analysis, follow these guidelines:

  • Solvent Selection: Dissolve this compound standards and samples in a solvent that promotes stability, such as the mobile phase or a buffer within the optimal pH range (6.5-8.5).

  • Temperature Control: Prepare samples on ice or in a cold room to minimize thermal degradation.

  • Light Protection: Use amber glassware or light-blocking containers.

  • Prompt Analysis: Analyze samples as soon as possible after preparation.

  • Storage: If immediate analysis is not possible, store prepared samples at refrigerated (2-8°C) or frozen (-20°C) temperatures and protect them from light.[17]

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of Temperature on this compound Stability in Reconstituted Suspension

TemperatureStability PeriodObservation
-20°C (Frozen)90 daysNo appreciable degradation.[5]
4°C (Refrigerated)90 daysNo appreciable degradation.[5]
25°C (Ambient)90 daysNo appreciable degradation.[5]
40°C, 60°C, 80°CVariesFollows first-order degradation kinetics.[5]

Table 2: Effect of pH on this compound Degradation Rate

pH RangeDegradation Rate
4.5 - 6.5Rate increases with increasing pH.[8]
6.5 - 8.5Maximal stability (lowest degradation rate).[8]
> 8.5Degradation rate increases.[8]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for the analysis of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol[18][19][20]

  • HPLC-grade acetonitrile[20][21]

  • Potassium dihydrogen phosphate[21]

  • Sodium acetate[19]

  • HPLC-grade water[18]

  • 0.45 µm membrane filters[18]

2. Chromatographic Conditions:

ParameterCondition
Column ODS C18, 250 mm x 4.6 mm, 5 µm[19][20]
Mobile Phase Methanol: 0.1M Sodium acetate buffer (75:25 v/v)[19]
Flow Rate 1.0 mL/min[19]
Detection UV at 240 nm[19]
Injection Volume 20 µL[19]
Column Temperature Ambient

3. Preparation of Standard Solutions:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[19]

  • Dissolve the standard in the mobile phase and make up the volume to the mark. This is the stock solution (1 mg/mL).[18]

  • Sonicate the solution for 15 minutes to ensure complete dissolution.[18]

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5-30 µg/mL).[19]

4. Preparation of Sample Solutions (from tablets):

  • Weigh and powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.[18]

  • Add about 25 mL of the mobile phase and sonicate for 15 minutes.[18]

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.[18]

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the this compound concentration in the samples using the calibration curve.

Visualizations

Cephalexin_Degradation_Pathways This compound This compound (Stable β-Lactam Ring) Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photolysis Photolysis (UV Light) This compound->Photolysis BL_Opening β-Lactam Ring Opening Hydrolysis->BL_Opening Oxidation->BL_Opening Photolysis->BL_Opening Degradation_Products Degradation Products (Loss of Antimicrobial Activity) BL_Opening->Degradation_Products

Caption: Major degradation pathways of this compound.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_controls Control Measures Start Start: this compound Sample (Solid or Liquid) Weighing Accurate Weighing/Pipetting Start->Weighing Dissolution Dissolution in appropriate solvent (e.g., mobile phase) Weighing->Dissolution Sonication Sonication (if necessary) Dissolution->Sonication Temp_Control Maintain Low Temperature (on ice/refrigerated) Dissolution->Temp_Control Light_Protection Protect from Light (Amber vials) Dissolution->Light_Protection pH_Control Use pH-controlled solvent (pH 6.5-8.5) Dissolution->pH_Control Dilution Dilution to working concentration Sonication->Dilution Filtration Filtration (0.45 µm filter) Dilution->Filtration Dilution->Temp_Control Dilution->Light_Protection Analysis Immediate HPLC Analysis Filtration->Analysis Filtration->Temp_Control Filtration->Light_Protection

Caption: Recommended workflow for this compound sample preparation.

References

impact of media components on Cephalexin activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cephalexin In Vitro Activity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in vitro. The information addresses common issues related to the impact of media components on experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across different experiments. What could be the cause?

A1: Inconsistent MIC values for this compound can stem from several media-related factors:

  • pH of the Medium: this compound's stability and activity are pH-dependent. The β-lactam ring is susceptible to hydrolysis, and the rate of degradation can be influenced by the pH of the solution.[1][2] Acidic conditions are generally favorable for this compound's stability.[3] Ensure the pH of your growth medium is consistent and within the recommended range (typically 7.2-7.4 for standard Mueller-Hinton Broth) at the time of inoculation.[4]

  • Cation Concentration: Divalent cations, such as Ca²⁺ and Mg²⁺, are essential for bacterial growth and can influence the activity of some antibiotics. While standard Mueller-Hinton Broth has a defined concentration of these cations, variations in custom or alternative media can lead to differing results.

  • Protein Content: If your medium is supplemented with serum or albumin, a portion of the this compound will bind to these proteins, rendering it inactive.[5] The extent of protein binding for this compound is relatively low (around 10-15%) but can still impact the effective concentration of the free drug available to act on the bacteria.[6][7]

Q2: I observed a higher MIC for this compound when testing in a complex medium compared to a standard broth like Mueller-Hinton Broth (MHB). Why is this?

A2: Complex media, such as Trypticase Soy Broth or media supplemented with blood products, can contain components that interfere with this compound's activity.[8] This can be due to:

  • Antagonistic Components: Some components in complex media may act as antagonists to this compound, though this is less common for β-lactams.

  • Increased Bacterial Growth: Richer media can support more robust bacterial growth, potentially requiring a higher concentration of the antibiotic to achieve inhibition.

  • Protein Binding: As mentioned in Q1, any protein content in the medium will reduce the concentration of free, active this compound.[5][6]

Q3: Can the type of buffer used in my medium affect this compound's activity?

A3: Yes, the buffer system can influence the stability and activity of this compound. For instance, phosphate buffers have been shown to have a catalytic effect on the degradation of this compound.[2] If preparing custom media, it is crucial to consider the potential interactions between the buffer components and the antibiotic.

Q4: Does the presence of other drugs or compounds in the medium impact this compound's performance?

A4: Yes, co-administration of other drugs can affect this compound's activity. For example, metformin co-administration can lead to an increased plasma concentration of metformin, suggesting a potential for interaction.[7] When testing this compound in combination with other compounds, it is essential to run appropriate controls to assess any synergistic or antagonistic effects.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's properties and its interaction with media components.

Table 1: Protein Binding of this compound and Other Cephalosporins

Antibiotic Human Serum Protein Binding (%)
This compound 12.4% - 15%[6][7]
Cephradine 13.8%[6]
Cephalothin 71.2%[6]

| Cefazolin | 89.2%[6] |

Table 2: pH Influence on this compound Stability

pH Condition Observation Reference
Acidic (e.g., pH 1.0) This compound is fairly stable. [1]
Neutral (around pH 7) Degradation can occur via intramolecular-nucleophilic attack. [1]
Alkaline Degradation is catalyzed by hydroxide ions. [1]

| pH 5.5 - 6.5 | Cefazolin shows a degradation minimum in this range, but this compound does not. |[2] |

Table 3: Example MIC Values for this compound against Staphylococcus pseudintermedius

Parameter MIC Value (µg/mL)
Mode 1
MIC₅₀ 2
MIC₉₀ 64

Data from a study on veterinary isolates and may vary for other species.[9]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of this compound against a bacterial isolate.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), adjusted to a pH of 7.2-7.4

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or MHB)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated this compound solution to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10]

  • Prepare Inoculum:

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculate the Plate:

    • Add the appropriate volume of the diluted inoculum to each well (typically 5-10 µL, depending on the initial dilution factor) to reach the target final bacterial concentration.

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).[4]

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound in 96-well plate A->D B Standardize Bacterial Inoculum (0.5 McFarland) E Dilute Standardized Inoculum to final concentration B->E C Prepare Mueller-Hinton Broth (pH 7.2-7.4) C->D F Inoculate Plate Wells D->F E->F G Incubate at 35°C for 16-20 hours F->G H Read Plate for Visible Growth G->H I Determine MIC H->I

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Troubleshooting_MIC cluster_checks Troubleshooting Steps cluster_outcomes Potential Causes Start Inconsistent or Unexpected This compound MIC Results Media_pH Verify Media pH (7.2-7.4 for MHB) Start->Media_pH Cations Check Cation Concentration (Ca²⁺, Mg²⁺) Start->Cations Protein Assess for Serum/Albumin in Medium Start->Protein Buffer Evaluate Buffer System (e.g., avoid phosphate if possible) Start->Buffer pH_Issue pH-dependent Drug Degradation Media_pH->pH_Issue Cation_Issue Altered Bacterial Susceptibility Cations->Cation_Issue Protein_Issue Reduced Free Drug Concentration Protein->Protein_Issue Buffer_Issue Catalytic Drug Degradation Buffer->Buffer_Issue

Caption: Troubleshooting Logic for Unexpected this compound MIC Results.

References

refining Cephalexin dosage for time-kill kinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining Cephalexin dosage in time-kill kinetic studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing a this compound time-kill study?

A1: The crucial first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against the specific bacterial strain you are investigating. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[1] This value serves as the foundation for selecting the appropriate concentration range for your time-kill assay. Concentrations in a time-kill study are typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[2]

Q2: Which method should I use to determine the MIC of this compound?

A2: The broth microdilution method is a widely recommended and commonly used technique for determining the MIC of antibiotics like this compound.[3][4] This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[2] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for standardized MIC testing.[2][3]

Q3: What are the critical parameters to control in a time-kill kinetic assay?

A3: Several parameters must be strictly controlled to ensure reproducibility:

  • Inoculum Density: The initial bacterial concentration should be standardized, typically to around 5 x 10⁵ colony-forming units (CFU)/mL. A high inoculum size can sometimes lead to reduced antibiotic efficacy, a phenomenon known as the inoculum effect.[5][6]

  • Growth Phase: Bacteria should be in the exponential (logarithmic) growth phase at the start of the experiment to ensure they are actively dividing and susceptible to cell wall synthesis inhibitors like this compound.[7]

  • Growth Medium: Use a standardized cation-adjusted Mueller-Hinton Broth (CAMHB) unless specific experimental conditions require a different medium.[4][8]

  • Sampling Time Points: A typical time-kill study includes sampling at 0, 2, 4, 6, 8, and 24 hours to capture the full kinetic profile of bacterial killing and potential regrowth.[2][9]

  • Controls: Always include a growth control (bacteria in medium without antibiotic) and a sterility control (medium only).[7][10]

Q4: How do I interpret the results of my time-kill curve?

A4: The results are typically plotted as log₁₀ CFU/mL versus time. The key interpretations are:

  • Bactericidal Activity: Defined as a ≥3-log₁₀ reduction (99.9% kill) in the initial CFU/mL at a specific time point (usually 24 hours).[7][11]

  • Bacteriostatic Activity: A <3-log₁₀ reduction in the initial CFU/mL, where bacterial growth is inhibited but the cells are not killed.[2][7]

  • Indifference: Little to no change in bacterial count compared to the growth control.[2]

  • Regrowth: An initial drop in bacterial count followed by an increase at later time points. This can indicate that the antibiotic concentration has fallen below effective levels or that a resistant subpopulation has emerged.[11]

Q5: My time-kill curve shows a rapid initial drop in bacteria, but then the killing slows down or plateaus. What does this mean?

A5: This phenomenon is often described as a biphasic killing curve and may indicate the presence of "persister" cells.[12] Persisters are a subpopulation of bacteria that are phenotypically tolerant to antibiotics and are not killed as effectively as the rest of the population. This is different from genetic resistance. A time-kill kinetic study is necessary to differentiate this from other tolerance mechanisms.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No bactericidal activity observed, even at high this compound concentrations. 1. Bacterial Resistance: The strain may be resistant to this compound, potentially through the production of beta-lactamase enzymes or altered penicillin-binding proteins (PBPs).[14][15] 2. Incorrect MIC: The MIC may have been determined incorrectly, leading to the use of sub-lethal concentrations. 3. High Inoculum Density: An overly dense starting culture can diminish antibiotic effectiveness.[5]1. Confirm the identity and expected susceptibility profile of your bacterial strain. Perform beta-lactamase testing if suspected. 2. Re-determine the MIC carefully, ensuring proper dilution techniques and standardized inoculum. 3. Standardize your starting inoculum to ~5 x 10⁵ CFU/mL using spectrophotometry (OD₆₀₀) and confirm with plate counts.
High variability between experimental replicates. 1. Inconsistent Inoculum: Variation in the starting CFU/mL between replicates. 2. Pipetting Errors: Inaccurate serial dilutions of the antibiotic or during sampling for plate counts. 3. Inadequate Mixing: Poor mixing before sampling can lead to non-uniform bacterial suspension.1. Prepare a single, large master inoculum suspension and aliquot it into all test flasks/tubes. 2. Use calibrated pipettes and ensure proper technique. For plating, consider using a spiral plater for higher accuracy. 3. Vortex or swirl flasks thoroughly but gently before each sampling time point.
Unexpected bacterial growth in the sterility control well/flask. 1. Contamination: Contamination of the growth medium, antibiotic stock solution, or lab equipment.1. Use fresh, sterile medium and filter-sterilize antibiotic stock solutions. Employ strict aseptic techniques throughout the experiment. Discard the experiment and restart with new reagents.
Bacterial counts are zero at an early time point but reappear later (regrowth). 1. Antibiotic Instability: this compound may degrade in the culture medium over the 24-hour incubation period.[12] 2. Selection of Resistant Mutants: A small, pre-existing resistant subpopulation may be selected for and grow out after the susceptible population is killed. 3. Sub-optimal Dosing: The concentration used may be sufficient for initial killing but not for sustained suppression.1. While this compound is generally stable, consider this possibility if regrowth is consistent. Literature on its stability in your specific medium may be helpful. 2. Isolate colonies from the regrowth phase and re-test their MIC to see if it has increased compared to the parent strain. 3. This is a key finding of the study. It indicates that the tested concentration is not sufficient for eradication over 24 hours.

Experimental Protocols

Protocol 1: this compound MIC Determination via Broth Microdilution

This protocol is based on CLSI guidelines.[8]

  • Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent (e.g., water) to create a high-concentration stock solution (e.g., 10 mg/mL).[8] Filter-sterilize through a 0.22 µm filter.

  • Prepare Inoculum:

    • Pick 3-5 isolated colonies of the test organism from a non-selective agar plate incubated overnight.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform 2-fold serial dilutions by transferring 50 µL from one column to the next, discarding the final 50 µL from the last dilution column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control (wells with bacteria and medium, no antibiotic) and a sterility control (wells with medium only).

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Protocol 2: this compound Time-Kill Kinetic Assay
  • Preparation:

    • Prepare CAMHB and a standardized bacterial inoculum in the exponential growth phase, as described in the MIC protocol. Adjust the final inoculum concentration in the test flasks to ~5 x 10⁵ CFU/mL.

    • Prepare flasks containing CAMHB with this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control flask without antibiotic.

  • Inoculation: Inoculate all flasks (except a sterility control) with the prepared bacterial suspension.

  • Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot (e.g., 1 mL) from each flask.

  • Incubation: Place the flasks in a shaking incubator at 35 ± 2°C to ensure aeration and uniform growth.

  • Subsequent Sampling: Remove aliquots from each flask at predetermined time points (e.g., 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration.

Data Presentation

Table 1: Example MIC Values for this compound against Common Pathogens
OrganismATCC StrainThis compound MIC Range (µg/mL)
Staphylococcus aureusATCC 292131 - 8[3]
Escherichia coliATCC 259224 - 16[3]
Staphylococcus pseudintermedius(Veterinary Isolate)1 - 64[3]
Table 2: Sample Data Layout for a Time-Kill Assay
Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0 5.705.715.695.705.72
2 6.556.205.114.353.81
4 7.616.854.323.152.50
6 8.407.553.552.41<2.00
8 8.958.302.98<2.00<2.00
24 9.108.853.25 (Regrowth)<2.00<2.00

Visualizations

Time_Kill_Workflow Time-Kill Assay Experimental Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase MIC 1. Determine MIC (Broth Microdilution) Inoculum 2. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) MIC->Inoculum Media 3. Prepare Flasks with This compound at Multiples of MIC Inoculum->Media Start 4. Inoculate Flasks & Take T=0 Sample Media->Start Incubate 5. Incubate at 35°C with Shaking Start->Incubate Sample 6. Sample at Timed Intervals (2-24h) Incubate->Sample Plate 7. Perform Serial Dilutions & Plate for Viable Counts Sample->Plate Count 8. Incubate Plates & Count Colonies (CFU) Plate->Count Plot 9. Calculate Log10 CFU/mL & Plot vs. Time Count->Plot Interpret 10. Interpret Results (Bactericidal/Static/Regrowth) Plot->Interpret

Caption: Workflow for a this compound time-kill kinetic study.

Troubleshooting_Flowchart Troubleshooting: No Bactericidal Effect Start No bactericidal effect (>3-log kill) observed CheckMIC Was the MIC determined using a standardized method (e.g., CLSI)? Start->CheckMIC RedoMIC Action: Re-determine MIC using a validated protocol. CheckMIC->RedoMIC No CheckInoculum Was the starting inoculum density standardized to ~5x10^5 CFU/mL? CheckMIC->CheckInoculum Yes RedoMIC->Start Retry Experiment AdjustInoculum Action: Standardize inoculum using McFarland standard and confirm with plating. CheckInoculum->AdjustInoculum No ConsiderResistance Conclusion: Strain is likely resistant to this compound. CheckInoculum->ConsiderResistance Yes AdjustInoculum->Start Retry Experiment TestResistance Action: Perform resistance mechanism testing (e.g., beta-lactamase assay). ConsiderResistance->TestResistance

Caption: A decision flowchart for troubleshooting experiments.

References

Technical Support Center: Optimizing Cephalexin Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Cephalexin from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from biological matrices.

Issue 1: Low Recovery of this compound After Protein Precipitation

  • Question: My this compound recovery is consistently low after performing a protein precipitation protocol with acetonitrile. What can I do to improve it?

  • Answer: Low recovery following protein precipitation can be attributed to several factors. Here are some troubleshooting steps:

    • Optimize the Precipitating Agent and Ratio: While acetonitrile is common, other agents like trichloroacetic acid (TCA) in methanol can yield high recovery rates.[1] Experiment with different organic solvents or acids. Also, ensure the ratio of the precipitation agent to the plasma sample is adequate, typically at least 2:1.[2]

    • Temperature Considerations: Perform the precipitation at a low temperature (e.g., on ice) to maximize protein removal and minimize the potential for analyte degradation.

    • Incomplete Precipitation: Ensure thorough vortexing or agitation after adding the precipitant to allow for complete protein denaturation. Insufficient mixing can lead to a "gummy" pellet and analyte entrapment.

    • Supernatant Aspiration: Carefully aspirate the supernatant to avoid disturbing the protein pellet. Any carryover of precipitated protein can interfere with subsequent analysis.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

  • Answer: Matrix effects are a common challenge in bioanalysis. Here are some strategies to minimize their impact:

    • Improve Sample Cleanup: Protein precipitation is a relatively crude cleanup method.[3] Consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4] Mixed-mode SPE, which combines ion-exchange and reversed-phase mechanisms, can be particularly effective in isolating basic compounds like this compound from complex sample matrices.[5]

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound if available. This can help to compensate for signal variations caused by matrix effects. Cefuroxime has also been successfully used as an internal standard.[1]

    • Optimize Chromatographic Conditions: Adjusting the HPLC gradient, mobile phase composition, or switching to a different column chemistry can help to chromatographically separate this compound from co-eluting matrix components.[1][6]

Issue 3: Poor Reproducibility Between Replicates

  • Question: My results for this compound recovery are not reproducible across different sample preparations. What are the likely causes?

  • Answer: Poor reproducibility can stem from inconsistencies in the experimental workflow. Pay close attention to the following:

    • Precise Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and extraction solvents.

    • Consistent Timing: Standardize incubation times, centrifugation times, and evaporation times across all samples.

    • Sample Homogeneity: Before taking an aliquot for extraction, ensure the biological sample is fully thawed and thoroughly mixed.

    • pH Control: The extraction efficiency of this compound can be pH-dependent. Ensure the pH of the sample and extraction buffers is consistent.[7]

Frequently Asked Questions (FAQs)

Sample Handling and Stability

  • Question: What are the recommended storage conditions for biological samples containing this compound?

  • Answer: this compound stability in human plasma has been shown to be reliable under various conditions. It is stable for at least 24 hours at room temperature, for at least 48 hours at -20°C after processing, and for at least 8 weeks at -20°C before processing.[1] It can also withstand at least three freeze-thaw cycles.[1][8] For longer-term storage, -40°C has been suggested to maintain stability for up to 151 days.[8]

  • Question: How does the choice of anticoagulant affect this compound analysis?

  • Answer: While specific studies on anticoagulant effects were not found in the provided search results, it is a critical parameter to consider. It is recommended to validate the analytical method with the specific anticoagulant used for sample collection to ensure no interference with the assay.

Extraction Method Selection

  • Question: What are the most common methods for extracting this compound from biological samples?

  • Answer: The most frequently employed methods are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[3][4] Molecularly Imprinted Solid-Phase Extraction (MISPE) is a more recent and highly selective technique that has shown promise.[9][10][11][12]

  • Question: When should I choose SPE over protein precipitation?

  • Answer: While protein precipitation is simpler and faster, SPE provides a cleaner extract by more effectively removing interfering substances.[2][3] This can lead to reduced matrix effects, improved sensitivity, and better overall data quality, which is particularly important for LC-MS/MS applications.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data on this compound recovery and stability from the cited literature.

Table 1: this compound Recovery from Biological Samples Using Various Extraction Methods

Biological MatrixExtraction MethodRecovery Rate (%)Reference
Human PlasmaProtein Precipitation (TCA in Methanol)≥ 94%[1]
Human UrineMolecularly Imprinted SPE (MISPE)78%[9][10]
Human Urine (spiked)Molecularly Imprinted SPE (MISPE)63%[11]
River Water (spiked)Tandem SPE with MIP> 50%[10]
SerumProtein Precipitation (Zinc Sulfate)98 to 103%[13]

Table 2: Stability of this compound in Human Plasma

Storage ConditionDurationStability (%)Reference
Room Temperature24 hours≥ 93%[1]
-20°C (Post-processing)48 hours≥ 98%[1]
Freeze-Thaw Cycles3 cycles≥ 92%[1]
-20°C (Pre-processing)8 weeks≥ 99%[1]
20°C14 hours> 90%[8]
2°C3.4 days> 90%[8]
-20°C19 days> 90%[8]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma

This protocol is based on the method described by Hammami et al.[1]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Spike with an appropriate internal standard (e.g., Cefuroxime).

  • Precipitation:

    • Add 400 µL of the precipitating agent (e.g., 3% trichloroacetic acid in methanol) to the plasma sample.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a clean tube.

  • Analysis:

    • Inject a suitable volume of the supernatant directly into the HPLC system for analysis.

Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) for this compound from Urine

This protocol is a generalized procedure based on the principles described in the literature.[9][10][11]

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the urine sample with a suitable buffer to adjust the pH for optimal binding to the MISPE sorbent.

  • MISPE Cartridge Conditioning:

    • Wash the MISPE cartridge with a suitable solvent (e.g., methanol) to activate the polymer.

    • Equilibrate the cartridge with the same buffer used for sample dilution.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned MISPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a specific solvent or buffer to remove non-specifically bound interfering compounds.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate elution solvent (e.g., methanol with a small percentage of acetic or trifluoroacetic acid).[12]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

G cluster_0 Protein Precipitation Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_precipitant Add Precipitating Agent (e.g., TCA in Methanol) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Inject into HPLC collect_supernatant->analysis

Caption: Workflow for this compound extraction using protein precipitation.

G cluster_1 Molecularly Imprinted SPE (MISPE) Workflow start Start: Urine Sample pretreat Pre-treat Sample (Centrifuge, Dilute, pH Adjust) start->pretreat load Load Sample pretreat->load condition Condition MISPE Cartridge condition->load wash Wash to Remove Impurities load->wash elute Elute this compound wash->elute evap_recon Evaporate and Reconstitute elute->evap_recon analysis Inject into HPLC evap_recon->analysis

Caption: Workflow for selective this compound extraction using MISPE.

G cluster_2 Troubleshooting Logic for Low this compound Recovery low_recovery Low Recovery Observed check_ppt Review Protein Precipitation Protocol low_recovery->check_ppt If using PPT check_spe Consider Alternative Extraction (SPE/LLE) low_recovery->check_spe If matrix effects suspected check_stability Verify Sample Stability low_recovery->check_stability optimize_precipitant Optimize Precipitant Type/Ratio check_ppt->optimize_precipitant check_mixing Ensure Thorough Mixing check_ppt->check_mixing improve_cleanup Improve Sample Cleanup check_spe->improve_cleanup storage_conditions Review Storage Conditions check_stability->storage_conditions

References

Validation & Comparative

A Comparative Analysis of Cephalexin and Cefaclor: In Vitro Efficacy Against Clinical Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the in vitro potency of two prominent first and second-generation oral cephalosporins, cephalexin and cefaclor, against a range of clinically significant bacterial pathogens. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their antibacterial activity, supported by experimental data and standardized protocols.

Executive Summary

This compound, a first-generation cephalosporin, and cefaclor, a second-generation cephalosporin, are both widely utilized oral antibiotics. While both are effective against a variety of bacterial infections, their in vitro activity profiles exhibit notable differences. Generally, studies indicate that cefaclor possesses greater in vitro potency against many susceptible bacterial strains compared to this compound.[1][2][3][4] Specifically, cefaclor has demonstrated superior activity against common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][5] Against Staphylococcus aureus, the two agents show roughly equivalent activity.[5] However, it is important to note that neither antibiotic is effective against certain resistant organisms like Enterobacter species, Serratia, indole-positive Proteus, Pseudomonas, or Bacteroides fragilis.[6]

Comparative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and cefaclor against various clinical isolates, providing a quantitative comparison of their in vitro efficacy. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesAntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusThis compound261--[5]
Cefaclor261--[5]
Escherichia coliThis compound---[3][5]
Cefaclor---[3][5]
Klebsiella pneumoniaeThis compound---[3][5]
Cefaclor---[3][5]
Proteus mirabilisThis compound---[3][5]
Cefaclor---[3][5]
Streptococcus pneumoniaeCefaclor163<2<2[7]
Moraxella catarrhalisCefaclor87<2<2[7]
Haemophilus influenzaeCefaclor216<2<2[7]

Note: Specific MIC50 and MIC90 values were not consistently available across all cited studies. The table reflects the general findings of comparative activity.

Experimental Protocols

The in vitro efficacy data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods, such as broth microdilution and agar dilution techniques, as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[8][9]

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the clinical isolate is prepared in a sterile broth medium to a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Serial Dilution of Antibiotics: this compound and cefaclor are serially diluted in broth within microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Agar Dilution Method:

  • Preparation of Antibiotic-Containing Agar: A series of agar plates are prepared, each containing a specific concentration of this compound or cefaclor.

  • Inoculation: A standardized suspension of the clinical isolate is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is identified as the lowest antibiotic concentration that prevents the growth of the bacterial isolate.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and cefaclor are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11][12] This process is crucial for maintaining the structural integrity of the bacterial cell.

cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis CellWall Stable Cell Wall Peptidoglycan->CellWall Cross-linking CellWall->CellLysis Weakened wall leads to Cephalosporin This compound / Cefaclor (Beta-Lactam Ring) Cephalosporin->PBP Binds to and inhibits

Caption: Mechanism of action for cephalosporins.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates the typical workflow for determining the in vitro susceptibility of clinical isolates to antibiotics like this compound and cefaclor.

start Start: Clinical Isolate Collection isolate Bacterial Isolate Preparation (e.g., pure culture) start->isolate standardize Inoculum Standardization (0.5 McFarland) isolate->standardize inoculate Inoculation of Microtiter Plates or Agar Plates standardize->inoculate prepare_antibiotics Serial Dilution of This compound & Cefaclor prepare_antibiotics->inoculate incubate Incubation (35-37°C, 18-24h) inoculate->incubate read_results Visual Inspection for Growth incubate->read_results determine_mic MIC Determination read_results->determine_mic end End: Report Susceptibility Profile determine_mic->end

Caption: Workflow for MIC determination.

References

Cross-Reactivity of Cephalexin with Other Cephalosporins in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Cephalexin with other cephalosporins and β-lactam antibiotics in various immunoassay formats. The information is intended to assist researchers, scientists, and drug development professionals in the selection and application of immunochemical methods for the detection and quantification of this compound. The data presented is compiled from multiple studies that have developed and characterized monoclonal and polyclonal antibodies for this compound immunoassays.

Understanding Cross-Reactivity in this compound Immunoassays

Immunoassays for this compound, typically in a competitive ELISA (Enzyme-Linked Immunosorbent Assay) or lateral flow format, rely on the specific binding of an antibody to the this compound molecule. However, due to structural similarities between this compound and other cephalosporins, particularly those sharing similar R1 side chains, anti-Cephalexin antibodies can exhibit cross-reactivity. This can lead to an overestimation of this compound concentration or false-positive results if other cross-reactive cephalosporins are present in the sample. The degree of cross-reactivity is a critical performance parameter for any this compound immunoassay.

Comparative Analysis of Cross-Reactivity

The following table summarizes the cross-reactivity of various anti-Cephalexin antibodies with a panel of other cephalosporins and β-lactam antibiotics. The data is presented as the percentage of cross-reactivity, which is typically calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding in a competitive immunoassay.

Competing CompoundAntibody TypeImmunoassay FormatCross-Reactivity (%)Reference
This compound Monoclonal (clone cex) icELISA 100 [1][2]
CefradineMonoclonal (clone cex)icELISA86.3[1][2]
CefotaximeMonoclonal (clone cex)icELISA14.2[1][2]
CeftiofurMonoclonal (clone cex)icELISA4.4[2]
CefadroxilMonoclonal (clone cex)icELISA< 5[1]
AmpicillinMonoclonal (clone cex)icELISA< 0.01[2]
AmoxicillinMonoclonal (clone cex)icELISA< 0.01[2]
Penicillin GMonoclonal (clone cex)icELISA< 0.01[2]
This compound Polyclonal (Rabbit) ic-ELISA 100 [3][4]
CefradinePolyclonal (Rabbit)ic-ELISA100+[3][4]
CefadroxilPolyclonal (Rabbit)ic-ELISA100+[3][4]
CefazolinPolyclonal (Rabbit)ic-ELISA100+[3][4]
CephalothinPolyclonal (Rabbit)ic-ELISA50-100[3][4]
CefapirinPolyclonal (Rabbit)ic-ELISA50-100[3][4]
CefacetrilePolyclonal (Rabbit)ic-ELISA50-100[3][4]
CefaclorPolyclonal (Rabbit)ic-ELISA10-50[3][4]
CefuroximePolyclonal (Rabbit)ic-ELISA1-10[3][4]
CeftriaxonePolyclonal (Rabbit)ic-ELISA< 0.1[3][4]

Experimental Methodologies

The development of immunoassays for this compound with characterized cross-reactivity profiles generally follows these key steps:

1. Hapten Synthesis and Immunogen Preparation:

  • This compound, being a small molecule, is not immunogenic on its own. It is chemically modified to act as a hapten.

  • The hapten is then conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to create an immunogen. This process often involves using cross-linking agents like disuccinimidyl suberate (DSS).

2. Antibody Production:

  • Polyclonal Antibodies: Rabbits are typically immunized with the this compound-carrier protein conjugate to produce polyclonal antibodies. The resulting antisera contain a heterogeneous mixture of antibodies that can recognize different epitopes on the this compound molecule.[3][4]

  • Monoclonal Antibodies: For higher specificity, hybridoma technology is employed. Mice are immunized with the immunogen, and their spleen cells are fused with myeloma cells to produce hybridoma cell lines that secrete monoclonal antibodies, each specific to a single epitope of this compound.[1][2]

3. Immunoassay Development (Competitive Indirect ELISA):

A common format for detecting small molecules like this compound is the competitive indirect ELISA (ic-ELISA).

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Competition: A mixture of the anti-Cephalexin antibody and the sample (containing unknown amounts of this compound) or a standard solution is added to the wells. Free this compound in the sample competes with the coated this compound-BSA for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-Cephalexin antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of this compound in the sample. A weaker signal indicates a higher concentration of this compound.

4. Cross-Reactivity Assessment:

To determine the specificity of the antibody, a panel of structurally related compounds (other cephalosporins, penicillins, etc.) is tested in the developed immunoassay. The IC50 value for each compound is determined and compared to the IC50 of this compound to calculate the percentage of cross-reactivity.

Visualizing the Immunoassay Workflow

The following diagram illustrates the general workflow of a competitive indirect ELISA for the detection of this compound.

ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competition cluster_detection 3. Detection plate Microtiter Plate Well coating This compound-BSA Conjugate plate->coating Coating Antigen Adsorbed antibody Anti-Cephalexin Antibody antibody->plate Binding to Coated Antigen secondary_ab Enzyme-Labeled Secondary Antibody sample Sample (Free this compound) sample->antibody Binding to Antibody secondary_ab->antibody Binds to Primary Ab result Colorimetric Signal secondary_ab->result Generates Signal substrate Substrate substrate->secondary_ab Enzyme Reaction

Caption: Workflow of a competitive indirect ELISA for this compound detection.

Signaling Pathway of Antibody-Antigen Interaction

The core of the immunoassay is the competitive binding interaction between the free this compound in the sample and the immobilized this compound conjugate for the anti-Cephalexin antibody.

Antibody_Binding Competitive Binding in this compound Immunoassay Ab Anti-Cephalexin Antibody Bound_Free Antibody-Free this compound Complex (in solution) Ab->Bound_Free Bound_Coated Antibody-Coated this compound Complex (on plate) Ab->Bound_Coated Free_CEX Free this compound (in sample) Free_CEX->Bound_Free Coated_CEX Immobilized This compound-BSA Coated_CEX->Bound_Coated

Caption: Competitive binding of free and immobilized this compound to the antibody.

References

A Comparative Analysis of Cephalexin and Amoxicillin MIC Distributions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the Minimum Inhibitory Concentration (MIC) distributions for two widely used beta-lactam antibiotics: Cephalexin and Amoxicillin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their respective in vitro activities against key bacterial pathogens.

Mechanism of Action

Both this compound, a first-generation cephalosporin, and Amoxicillin, a penicillin derivative, share a common mechanism of action.[1][2][3][4][5] They function by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[1][2][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall.[1][3] Disruption of this process leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1][2][3][4]

Comparative MIC Distribution Data

The following tables summarize the MIC distributions of this compound and Amoxicillin against Escherichia coli and Staphylococcus aureus. The data is compiled from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) database. MIC values are presented in mg/L.

Table 1: MIC Distribution of this compound and Amoxicillin against Escherichia coli

MIC (mg/L)This compound (Number of Isolates)Amoxicillin (Number of Isolates)
≤0.064 00
0.125 00
0.25 09
0.5 094
1 0735
2 01614
4 0511
8 024
16 06
32 0718
64 0611
128 053
256 0275
>256 019
Total Isolates Data not specified in the same format4650

Source: EUCAST MIC Distribution Data[6]

Table 2: MIC Distribution of this compound and Amoxicillin against Staphylococcus aureus

MIC (mg/L)This compound (Number of Isolates)Amoxicillin (Number of Isolates)
≤0.064 02
0.125 033
0.25 557
0.5 105
1 540
2 332
4 12
8 12
16 02
32 10
64 00
128 00
256 00
>256 05
Total Isolates 105 105

Source: EUCAST MIC Distribution Data[7]

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure used to quantify the in vitro activity of an antimicrobial agent against a specific microorganism. The methodologies are outlined by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common method is broth microdilution.

Broth Microdilution Method (as per CLSI/EUCAST guidelines)
  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agent (this compound or Amoxicillin) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli or S. aureus) is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: A precise volume of the bacterial suspension is added to each well of a microtiter plate containing the different concentrations of the antimicrobial agent. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C ± 2°C) for a specified period (usually 16-20 hours).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is observed as the first well in the dilution series that remains clear.

Visualizations

Beta-Lactam Antibiotic Mechanism of Action cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action cluster_outcome Result PBP Penicillin-Binding Proteins (PBPs) Cell_wall Bacterial Cell Wall PBP->Cell_wall builds Weakened_wall Weakened Cell Wall Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->PBP catalyzed by Antibiotic This compound or Amoxicillin Inhibition Inhibition Antibiotic->Inhibition Inhibition->PBP blocks Cell_lysis Cell Lysis (Bacterial Death) Weakened_wall->Cell_lysis MIC Determination Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

A Comparative Validation of UV Spectrophotometry and HPLC for the Quantification of Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two common analytical techniques for the determination of the antibiotic Cephalexin in pharmaceutical formulations reveals that while both methods offer viable quantification, High-Performance Liquid Chromatography (HPLC) provides superior specificity and sensitivity. This guide presents a side-by-side comparison of the validation parameters for both UV spectrophotometry and HPLC, supported by experimental data from various studies.

For researchers and professionals in drug development and quality control, the choice of analytical methodology is critical. This comparison of UV spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound aims to provide a comprehensive overview to inform this decision. Data compiled from multiple studies demonstrates that while UV spectrophotometry is a simpler and more economical method, HPLC offers greater resolution and specificity, making it the preferred choice for stability-indicating assays and complex sample matrices.

Experimental Protocols

UV Spectrophotometric Method

The UV spectrophotometric determination of this compound is typically performed by preparing a standard solution of the drug in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).

  • Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is generally used.

  • Solvents : Common solvents include phosphate buffer (pH 2.0 or 5.5), 0.1 N Hydrochloric Acid (HCl), and distilled water.[1][2]

  • Procedure : A stock solution of this compound is prepared and serially diluted to obtain concentrations within the Beer-Lambert law range. The absorbance of these solutions is then measured at the predetermined λmax, which is typically found to be around 261 nm in phosphate buffer and 257 nm in 0.1 N HCl.[2] A calibration curve is constructed by plotting absorbance versus concentration.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method separates this compound from potential degradation products and excipients before quantification, offering a higher degree of specificity.

  • Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column, and an isocratic pump is commonly employed.

  • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1M sodium acetate or 0.01 M TBAHS) and an organic modifier (e.g., methanol or acetonitrile) is frequently used.[1][3] The ratio of the aqueous to organic phase is optimized to achieve good resolution and a reasonable run time.

  • Chromatographic Conditions : The flow rate is typically maintained at 1.0 ml/min, and detection is carried out at a specific wavelength, often 254 nm or 240 nm.[1][3] The injection volume is usually 20 µl.[3]

Data Presentation: A Comparative Analysis of Validation Parameters

The performance of both analytical methods was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the tables below for easy comparison.

Parameter UV Spectrophotometric Method HPLC Method
Linearity Range 1.0 - 120 µg/ml[1]1.0 - 200 µg/ml[4]
Correlation Coefficient (R²) > 0.999[1]> 0.999[4]
Accuracy (% Recovery) > 99%[1]100.4 - 101.7%[4]
Precision (% RSD) < 2%[1]< 2%[4]
Limit of Detection (LOD) 0.855 µg/mL[2]0.029 µg/ml[4]
Limit of Quantitation (LOQ) 2.85 µg/mL[2]0.097 µg/ml[4]

Table 1: Comparison of Validation Parameters for UV Spectrophotometric and HPLC Methods for this compound Analysis.

Method Stationary Phase Mobile Phase Flow Rate Detection Wavelength Retention Time
HPLC Method 1 Enable C18G (250 mm × 4.6 mm, 5 µm)[1]Methanol:0.01 M TBAHS (50:50, v/v)[1]1.0 ml/min[1]254 nm[1]Not Specified
HPLC Method 2 Waters C18 (250mm×4.6mm; 5µ)[3]Methanol: 0.1M Sodium acetate buffer (75:25 v/v)[3]1.0 ml/min[3]240nm[3]4.04 min[3]
HPLC Method 3 Kinetex C18 (75×4.6 mm, 2.6 μm)[4]0.1M sodium dodecyl sulphate (SDS) and 10 % isopropanol (IPA), pH 3[4]1.0 mL/min[4]254 nm[4]Not Specified

Table 2: Summary of Various Reported HPLC Methods for this compound Analysis.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_validation Method Validation Parameters cluster_reporting Reporting & Documentation Define_Objective Define Analytical Objective Select_Method Select Method (UV/HPLC) Define_Objective->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Prepare_Standards Prepare Standard & Sample Solutions Prepare_Protocols->Prepare_Standards Perform_Analysis Perform Analytical Measurements Prepare_Standards->Perform_Analysis Linearity Linearity Perform_Analysis->Linearity Accuracy Accuracy Perform_Analysis->Accuracy Precision Precision Perform_Analysis->Precision Specificity Specificity Perform_Analysis->Specificity LOD LOD Perform_Analysis->LOD LOQ LOQ Perform_Analysis->LOQ Robustness Robustness Perform_Analysis->Robustness Analyze_Data Analyze & Interpret Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data Specificity->Analyze_Data LOD->Analyze_Data LOQ->Analyze_Data Robustness->Analyze_Data Generate_Report Generate Validation Report Analyze_Data->Generate_Report

Caption: Workflow for Analytical Method Validation.

Conclusion

Both UV spectrophotometry and HPLC are suitable for the quantitative determination of this compound in pharmaceutical dosage forms. The UV spectrophotometric method is simple, rapid, and cost-effective, making it a good choice for routine quality control where the sample matrix is not complex and interference from excipients or degradation products is minimal.[2]

However, the HPLC method demonstrates superior specificity and sensitivity, as indicated by its lower limit of detection and quantification.[4] Its ability to separate this compound from other components makes it the more robust and reliable method, especially for stability-indicating assays where the presence of degradation products must be monitored. The validation data consistently shows that both methods are linear, accurate, and precise within their respective operational ranges.[1][4] Ultimately, the choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources.

References

A Comparative Analysis of the In Vitro Activity of Cephalexin and Cephradine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-generation cephalosporins, Cephalexin and Cephradine have long been subjects of comparative analysis for their utility in treating bacterial infections. This guide provides a detailed comparison of their in vitro activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A comprehensive review of published data indicates that while both this compound and Cephradine exhibit activity against a similar spectrum of microorganisms, this compound is generally more potent in vitro against a variety of bacterial isolates.

Several studies have demonstrated that this compound tends to have lower MIC values compared to Cephradine for many common pathogens.[1][2][3] For instance, one study reported that this compound was more active than Cephradine against a range of staphylococci, streptococci, and several Gram-negative bacteria.[1] However, it is noteworthy that for certain Gram-positive bacteria, the difference in activity can be minimal.[4] Another study found little difference in the mean MICs of the two drugs against Staphylococcus aureus and Staphylococcus epidermidis.[4]

The following table summarizes the MIC values for this compound and Cephradine against various bacterial species, compiled from multiple studies. The MIC90, representing the concentration required to inhibit 90% of the tested strains, is a key metric for comparison.

Bacterial SpeciesAntibioticNumber of StrainsMIC90 (µg/mL)Reference(s)
Staphylococcus aureusThis compound103.6 (mean)[4]
Cephradine103.4 (mean)[4]
Staphylococcus epidermidisThis compound102.8 (mean)[4]
Cephradine102.8 (mean)[4]
Streptococcus pyogenesThis compound---
Cephradine---
Escherichia coliThis compound---
Cephradine---
Klebsiella pneumoniaeThis compound---
Cephradine---
Proteus mirabilisThis compound---
Cephradine---

Note: Some values in the table are represented as ranges or could not be definitively extracted from the provided search results. Further consultation of the full-text articles is recommended for a complete dataset.

Experimental Protocols

The in vitro activity data presented in this guide is primarily derived from studies employing the agar dilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Agar Dilution Method for MIC Determination

The fundamental principle of the agar dilution method is the incorporation of varying concentrations of the antibiotic into an agar-based growth medium, upon which a standardized inoculum of the test bacterium is applied.[5][6]

Detailed Steps:

  • Preparation of Antibiotic Stock Solutions: Stock solutions of this compound and Cephradine are prepared at high concentrations and then serially diluted to create a range of desired concentrations.

  • Preparation of Agar Plates: A suitable growth medium, such as Mueller-Hinton agar, is prepared and sterilized. The molten agar is then cooled to approximately 45-50°C.

  • Incorporation of Antibiotics: The various dilutions of the antibiotics are added to separate aliquots of the molten agar to achieve the final target concentrations. These antibiotic-containing agar mixtures are then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a specific turbidity, which corresponds to a standardized cell density (e.g., 10^4 colony-forming units per spot).[5]

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates, including the control plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-18 hours) to allow for bacterial growth.[5]

  • Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism on the agar surface.

Visualizing Key Information

To further aid in the understanding of the comparative aspects of this compound and Cephradine, the following diagrams illustrate the experimental workflow and the chemical structures of these two cephalosporins.

experimental_workflow cluster_prep Preparation cluster_mic_testing MIC Testing cluster_analysis Analysis stock_solution Antibiotic Stock Solutions (this compound & Cephradine) serial_dilution Serial Dilution of Antibiotics stock_solution->serial_dilution bacterial_culture Bacterial Culture inoculation Inoculation of Bacteria onto Agar Plates bacterial_culture->inoculation agar_plates Preparation of Agar Plates with Antibiotic Concentrations serial_dilution->agar_plates agar_plates->inoculation incubation Incubation inoculation->incubation read_results Reading of Results incubation->read_results determine_mic Determination of MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

chemical_structures cluster_this compound This compound cluster_cephradine Cephradine cephalexin_structure cephalexin_label C16H17N3O4S cephradine_structure cephradine_label C16H19N3O4S

Caption: Comparison of the chemical structures of this compound and Cephradine.

Conclusion

The available in vitro data suggest that this compound generally exhibits greater potency than Cephradine against a broad range of bacterial pathogens. This is evidenced by lower MIC values in comparative studies. While their spectra of activity are largely similar, the quantitative differences in their in vitro efficacy may be a crucial factor in antibiotic selection for specific clinical scenarios. The choice between these two first-generation cephalosporins should be guided by susceptibility testing of the specific clinical isolate whenever possible.

References

A Head-to-Head Comparison of First-Generation Cephalosporins: Cephalexin, Cefadroxil, and Cefazolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation cephalosporins remain a cornerstone in the treatment of infections caused by Gram-positive bacteria. This guide provides a detailed, evidence-based comparison of three prominent members of this class: Cephalexin, Cefadroxil, and Cefazolin. We delve into their in-vitro activity, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and adverse effect profiles, supported by experimental data and protocols.

In-Vitro Activity

The in-vitro activity of cephalosporins is a crucial indicator of their potential clinical efficacy. A key measure is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

A study comparing the in-vitro activity of first-generation cephalosporins against 48 clinical isolates of methicillin-susceptible Staphylococcus aureus (MSSA) from pediatric patients with musculoskeletal infections yielded the following results:

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound 24
Cefadroxil 24
Cefazolin 0.50.5
Data from a study on MSSA isolates from pediatric musculoskeletal infections.[1][2][3]

These results indicate that while this compound and Cefadroxil have similar in-vitro activity against MSSA, Cefazolin demonstrates greater potency with lower MIC values.[1][2][3]

Pharmacokinetic and Pharmacodynamic Profiles

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of these antibiotics is essential for optimizing dosing regimens.

ParameterThis compoundCefadroxilCefazolin
Route of Administration OralOralIntravenous (IV) / Intramuscular (IM)
Bioavailability >90%>90%Not Applicable
Half-life ~1 hour~1.2-1.5 hours~1.8-2.0 hours
Dosing Frequency Typically 4 times dailyTypically 1-2 times dailyTypically every 8 hours
Primary Excretion Route RenalRenalRenal

Cefadroxil's longer half-life allows for less frequent dosing compared to this compound, which may improve patient adherence.[4] Cefazolin, being administered parenterally, is reserved for more serious infections requiring higher and more consistent serum concentrations.

Clinical Efficacy

Clinical trials provide the ultimate evidence of an antibiotic's effectiveness in treating infections.

Uncomplicated Urinary Tract Infections (uUTIs)

In a review of historical clinical trials and experimental studies on the treatment of uncomplicated lower urinary tract infections (uLUTIs), both this compound and Cefadroxil demonstrated very good early bacteriological and clinical cure rates against non-extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae.[5] A convenient dosing regimen for this compound is 500 mg twice or thrice daily, similar to Cefadroxil at 500 mg twice daily.[5]

Skin and Soft Tissue Infections

First-generation cephalosporins are frequently used for uncomplicated skin and soft tissue infections, primarily caused by Staphylococcus aureus and Streptococcus pyogenes.

Adverse Effect Profiles

First-generation cephalosporins are generally well-tolerated. However, like all antibiotics, they can cause adverse effects.

Adverse EffectThis compoundCefadroxilCefazolin
Gastrointestinal Diarrhea, nausea, vomiting, abdominal painDiarrhea, nausea, vomitingDiarrhea, nausea, vomiting
Hypersensitivity Rash, urticaria, angioedema (rarely anaphylaxis)Rash, urticaria, angioedema (rarely anaphylaxis)Rash, urticaria, angioedema (rarely anaphylaxis)
Other Increased serum transaminases, cholestatic jaundice (rare), interstitial nephritis (rare)Similar to this compoundSimilar to this compound

Patients with a history of penicillin allergy have a reported cross-reactivity to cephalosporins. One study reported that Cefadroxil was associated with gastrointestinal intolerance, particularly at higher doses, which was less frequently observed with this compound.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a cephalosporin that inhibits the visible growth of a target bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Cephalosporin antibiotic powders (this compound, Cefadroxil, Cefazolin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or MHB)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Aseptically prepare stock solutions of each cephalosporin in a suitable solvent at a high concentration.

  • Serial Dilutions: In the 96-well plate, perform serial two-fold dilutions of each antibiotic in MHB to achieve a range of concentrations. Leave a well with only MHB as a growth control and another with uninoculated MHB as a sterility control.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Precursors->PBP Substrate for cross-linking Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cell_Wall Catalyzes cross-linking Lysis Cell Lysis PBP->Lysis Cell_Wall->Lysis Prevents Cephalosporin First-Generation Cephalosporin Cephalosporin->PBP Binds to and inhibits

Caption: Mechanism of action of first-generation cephalosporins.

Experimental_Workflow Start Start: Isolate and Culture Bacterial Strain Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prepare_Inoculum MIC_Test Perform Broth Microdilution MIC Test Prepare_Inoculum->MIC_Test Incubate Incubate at 37°C for 16-20 hours MIC_Test->Incubate Read_Results Read MIC Results Incubate->Read_Results Interpret Interpret Results (Susceptible, Intermediate, Resistant) Read_Results->Interpret End End: Report Findings Interpret->End

Caption: Experimental workflow for antibiotic susceptibility testing.

Caption: Structure-activity relationships of cephalosporins.

References

A Comparative Guide to Bioassay Validation for Determining Cephalexin Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methods for determining the potency of Cephalexin, a widely used first-generation cephalosporin antibiotic. Accurate potency determination is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines various validated methods, presents their experimental protocols, and offers a comparative analysis of their performance based on experimental data.

Comparison of Analytical Methods for this compound Potency

Several analytical methods are available for the determination of this compound potency, ranging from microbiological assays to chemical methods such as High-Performance Liquid Chromatography (HPLC). Microbiological assays are particularly valuable as they measure the biological activity of the antibiotic, which is a direct indicator of its therapeutic efficacy.

Below is a summary of different methods with their principles, advantages, and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Agar Diffusion Bioassay Inhibition of microbial growth by the antibiotic diffusing through an agar medium. The diameter of the inhibition zone is proportional to the antibiotic concentration.- Directly measures bioactivity- Cost-effective- Simple to perform- Longer incubation time- Lower precision compared to HPLC- Susceptible to interference from other substances
Turbidimetric Bioassay Inhibition of microbial growth in a liquid medium, measured as a change in turbidity. The degree of turbidity is inversely proportional to the antibiotic concentration.- Shorter incubation time than agar diffusion- Suitable for automation- Good sensitivity- Can be affected by sample color or precipitates- Requires specialized equipment (spectrophotometer)
High-Performance Liquid Chromatography (HPLC) Separation and quantification of this compound from other components in a sample based on its physicochemical properties.- High precision and accuracy- High specificity and selectivity- Fast analysis time- Does not directly measure bioactivity- Higher equipment and operational costs- Requires skilled personnel
Spectrophotometry Measurement of the absorption of light by a colored complex formed by the reaction of this compound with a specific reagent.- Simple and rapid- Cost-effective- Lower specificity compared to HPLC- Susceptible to interference from excipients
Voltammetry Measurement of the current resulting from the electrochemical oxidation or reduction of this compound.- High sensitivity- Rapid analysis- Can be affected by matrix effects- Requires specialized electrochemical equipment

Quantitative Performance Data

The following table summarizes the validation parameters for different analytical methods used for this compound potency determination, based on published studies.

ParameterMicrobiological Agar Diffusion (E. coli)[1]HPLC[1][2]Spectrophotometry (Ninhydrin)[3][4]Voltammetry[5]
Linearity (r²) 0.9990.99950.9995Not explicitly stated, but linear range provided
Precision (RSD %) Intraday: 1.09, Interday: 0.94≤ 2.00.413.12
Accuracy (Recovery %) 99.5398.81 - 100.0598.50 - 101.3398.8
Limit of Detection (LOD) Not Reported0.05 mg/LNot ReportedNot Reported
Limit of Quantitation (LOQ) Not Reported0.165 mg/LNot ReportedNot Reported

Experimental Protocols

Microbiological Agar Diffusion Bioassay (Cylinder-Plate Method)

This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, inhibiting the growth of a susceptible microorganism.

1. Test Organism and Inoculum Preparation:

  • Test Organism: Escherichia coli MTCC-443 is a suitable test organism.[1]

  • Culture Medium: Use Mueller Hinton Agar.

  • Inoculum Preparation: Prepare a standardized suspension of the test organism in sterile saline to match a 0.5 McFarland standard. This suspension is then used to inoculate the agar plates.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of USP this compound Reference Standard. From this, prepare a series of working standard solutions of known concentrations.

  • Sample Solution: Prepare a solution of the this compound sample to be tested at a concentration expected to be in the middle of the standard curve range.

3. Assay Procedure:

  • Pour a base layer of sterile agar medium into Petri dishes and allow it to solidify.

  • Overlay with a seeded layer of agar inoculated with the test organism.

  • Place sterile stainless steel or porcelain cylinders onto the agar surface.

  • Fill the cylinders with the standard and sample solutions.

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Construct a standard curve by plotting the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.

  • Determine the potency of the sample by interpolating its mean inhibition zone diameter on the standard curve.

Turbidimetric Bioassay

This method relies on the inhibition of microbial growth in a liquid medium.

1. Test Organism and Inoculum:

  • A suitable susceptible microorganism is used.

  • Prepare a standardized inoculum in a suitable broth medium.

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a suitable sterile broth medium at various concentrations.

3. Assay Procedure:

  • Add a standardized volume of the inoculum to each tube containing the standard and sample solutions.

  • Include control tubes with and without the inoculum.

  • Incubate the tubes in a water bath or incubator at the appropriate temperature for a specified period (typically 3-4 hours).[6]

4. Data Analysis:

  • Measure the turbidity of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).

  • Create a standard curve by plotting the absorbance (or transmittance) against the logarithm of the antibiotic concentration.

  • Calculate the potency of the sample from the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_media Prepare Culture Media inoculation Inoculate Plates/Tubes prep_media->inoculation prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculation prep_standards Prepare Standard Solutions application Apply Standards & Samples prep_standards->application prep_samples Prepare Sample Solutions prep_samples->application inoculation->application incubation Incubate application->incubation measurement Measure Inhibition Zones / Turbidity incubation->measurement std_curve Construct Standard Curve measurement->std_curve potency_calc Calculate Sample Potency std_curve->potency_calc

Caption: General workflow for a microbiological bioassay.

logical_comparison bioassay Microbiological Bioassays agar_diffusion Agar Diffusion bioassay->agar_diffusion Measures Bioactivity turbidimetric Turbidimetric bioassay->turbidimetric Measures Bioactivity chemical Chemical Assays hplc HPLC chemical->hplc Measures Chemical Purity spectro Spectrophotometry chemical->spectro Measures Chemical Concentration voltammetry Voltammetry chemical->voltammetry Measures Electrochemical Properties

Caption: Comparison of different assay methodologies.

References

Comparative Toxicity of Cephalexin and its Degradation Byproducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a drug and its metabolites is paramount. This guide provides a comparative analysis of the toxicity of the first-generation cephalosporin antibiotic, Cephalexin, and its various degradation byproducts. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding.

Executive Summary

This compound, a widely prescribed β-lactam antibiotic, can degrade under various environmental and physiological conditions, including hydrolysis, photolysis, and oxidation, leading to a range of byproducts. Experimental evidence indicates that while some degradation pathways significantly reduce or eliminate the antibacterial activity of this compound, others may yield byproducts with altered toxicological profiles. Notably, theoretical ecotoxicity studies suggest that some degradation products could pose a greater risk to aquatic organisms than the parent compound. In mammalian systems, this compound itself has been shown to induce cytotoxicity in renal cells through mechanisms involving oxidative stress. This guide synthesizes the current knowledge on the comparative toxicity of this compound and its degradation products to inform future research and drug development efforts.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound and its degradation byproducts.

Table 1: Comparative Antimicrobial Activity
Compound/MixtureTest OrganismAssayEndpointResultReference
This compound (undegraded)Escherichia coliBroth MicrodilutionMIC8 µg/mL[1]
This compound (undegraded)Staphylococcus aureusBroth MicrodilutionMICNot specified[2]
UV-irradiated this compound solution (20 min, 81% degradation)S. aureusBroth MicrodilutionMIC4-fold increase vs. undegraded[2]
UV-irradiated this compound solution (20 min, 81% degradation)E. coliBroth MicrodilutionMIC8-fold increase vs. undegraded[2]
Thermally degraded this compoundE. coliBroth MicrodilutionAntimicrobial ActivitySuppressed[3]
Photolytically degraded this compound (UVA light)E. coliBroth MicrodilutionAntimicrobial ActivityPreserved, but diminished[1][3]
Biodegraded this compound by nitrifying sludgeNot specifiedBiotoxicity TestAntibacterial ImpactNo antibacterial impact[4]

MIC: Minimum Inhibitory Concentration

Table 2: Predicted Aquatic Ecotoxicity of this compound and its OH Radical Degradation Byproducts
CompoundTest OrganismEndpoint (96h)Predicted Value (mg/L)GHS ClassificationReference
This compound Green AlgaeEC5018.23Harmful[5]
DaphniaLC5045.49Harmful[5]
FishLC5090.96Harmful[5]
Byproduct P2 Green AlgaeEC500.0001Very toxic[5]
DaphniaLC50129.5Not harmful[5]
FishLC500.003Very toxic[5]
Byproduct P3 Green AlgaeEC5012.04Harmful[5]
DaphniaLC5010.37Harmful[5]
FishLC5015.19Harmful[5]
Byproduct P4 Green AlgaeEC5012.04Harmful[5]
DaphniaLC5010.37Harmful[5]
FishLC5015.19Harmful[5]
Byproduct P5 Green AlgaeEC5012.04Harmful[5]
DaphniaLC5010.37Harmful[5]
FishLC5015.19Harmful[5]
Byproduct P6 Green AlgaeEC500.0001Very toxic[5]
DaphniaLC500.0001Very toxic[5]
FishLC500.003Very toxic[5]
Byproduct P7 Green AlgaeEC500.0001Very toxic[5]
DaphniaLC500.0001Very toxic[5]
FishLC500.003Very toxic[5]

EC50: Half maximal effective concentration. LC50: Half maximal lethal concentration. GHS: Globally Harmonized System. Note: These are theoretical predictions from ECOSAR software.[5]

Table 3: Mammalian Cytotoxicity of this compound
CompoundCell TypeAssayEndpointResultReference
This compoundRabbit Renal Cortical MitochondriaRespiration AssayButyrate & Palmitoylcarnitine RespirationMild reduction in vitro, stimulation in vivo[6]
This compoundRat Renal Proximal Tubular (PT) CellsLDH Release AssayCytotoxicityIncreased LDH release[7]
This compoundRat Renal Distal Tubular (DT) CellsLDH Release AssayCytotoxicityNo effect[7]

LDH: Lactate Dehydrogenase. Currently, there is a lack of direct experimental data comparing the in vitro cytotoxicity of specific, isolated this compound degradation byproducts on mammalian cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Forced Degradation of this compound

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.

  • Acid Hydrolysis: this compound is subjected to 1 M HCl.

  • Base Hydrolysis: The drug is exposed to 0.04 M NaOH.

  • Oxidation: Treatment with 0.3% H2O2 is performed.

  • Photolytic Degradation: this compound solutions are irradiated with a mercury vapor lamp (UV-C) or UVA light.[2][3]

  • Thermal Degradation: The antibiotic is exposed to elevated temperatures (e.g., 60°C).[3]

  • Analysis: The resulting mixtures are analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to separate and identify the degradation byproducts.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.

  • Serial Dilution: The test compounds (undegraded this compound and degraded mixtures) are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Adherent or suspension cells (e.g., hepatocytes, renal cells) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compounds (this compound and its degradation byproducts) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing Pathways and Workflows

This compound Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the environmental conditions. The following diagram illustrates a generalized degradation scheme.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photolysis Photolysis (UV) cluster_oxidation Advanced Oxidation (e.g., Fenton) This compound This compound (m/z 347) Hydrolysis_P1 β-Lactam Ring Opening This compound->Hydrolysis_P1 H₂O, H⁺/OH⁻ Photolysis_P1 Oxidized Species (Dihydrothiazine ring conserved) This compound->Photolysis_P1 hν (UV) Oxidation_P1 Hydroxylated Intermediates This compound->Oxidation_P1 •OH radicals Hydrolysis_P2 Formation of Pyrazinedione and Thiophenone derivatives Hydrolysis_P1->Hydrolysis_P2 Photolysis_P2 Decarboxylated Products (e.g., m/z 304) Photolysis_P1->Photolysis_P2 Photolysis_P3 Sulfoxide & Sulfone Products (m/z 364, 380) Photolysis_P1->Photolysis_P3 Oxidation_P2 Demethylation & Deamination Oxidation_P1->Oxidation_P2 Oxidation_P3 Ring Contraction Products Oxidation_P1->Oxidation_P3

Caption: Generalized degradation pathways of this compound under different stress conditions.

Experimental Workflow for Comparative Toxicity Testing

A systematic workflow is essential for the reliable assessment of the comparative toxicity of a parent drug and its byproducts.

G cluster_prep Preparation cluster_testing Toxicity Assays cluster_analysis Data Analysis start Parent Drug (this compound) degradation Induce Degradation (e.g., Photolysis, Hydrolysis) start->degradation separation Isolate & Identify Byproducts (HPLC-MS/MS) degradation->separation antimicrobial Antimicrobial Assay (e.g., MIC determination) separation->antimicrobial cytotoxicity Mammalian Cytotoxicity Assay (e.g., MTT, LDH) separation->cytotoxicity ecotoxicity Ecotoxicity Assay (e.g., Algae, Daphnia) separation->ecotoxicity comparison Compare Toxicity Profiles (e.g., IC50, LC50, MIC) antimicrobial->comparison cytotoxicity->comparison ecotoxicity->comparison mechanism Investigate Mechanism of Toxicity comparison->mechanism end Risk Assessment mechanism->end

Caption: A typical experimental workflow for comparative toxicity analysis.

Signaling Pathway of this compound-Induced Renal Cell Toxicity

This compound has been shown to induce toxicity in renal proximal tubular cells, potentially through the induction of oxidative stress.

G This compound This compound PT_Cell Renal Proximal Tubular (PT) Cell This compound->PT_Cell Uptake P450 Cytochrome P450 Metabolism PT_Cell->P450 Mitochondria Mitochondrial Dysfunction PT_Cell->Mitochondria ROS Increased Reactive Oxygen Species (ROS) P450->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->ROS CellInjury Cell Injury (LDH Release) Mitochondria->CellInjury OxidativeStress->Mitochondria OxidativeStress->CellInjury

Caption: Proposed pathway of this compound-induced cytotoxicity in renal cells.

References

A Guide to Inter-laboratory Validation of Cephalexin Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of antimicrobial susceptibility testing (AST) is paramount. This guide provides a framework for the inter-laboratory validation of Cephalexin susceptibility testing methods, offering a comparative overview of common techniques, supporting experimental data from related studies, and detailed protocols.

Comparison of this compound Susceptibility Testing Methods

The validation of AST methods across different laboratories is crucial to ensure that the results are consistent and reliable, regardless of where the testing is performed. The primary methods for this compound susceptibility testing include broth microdilution (BMD), disk diffusion, and agar dilution. While historically, surrogate agents like cephalothin and cefazolin have been used to predict this compound susceptibility, studies have shown this approach to be unreliable, leading to significant error rates[1][2][3]. Therefore, direct testing of this compound is now recommended.

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for the validation of AST methods[4][5][6][7]. Key performance metrics for inter-laboratory validation include essential agreement (EA), categorical agreement (CA), and the rates of different types of errors.

Key Performance Metrics:

  • Essential Agreement (EA): The percentage of isolates for which the minimum inhibitory concentration (MIC) value from the test method is within a specified range (usually ±1 log2 dilution) of the reference method.

  • Categorical Agreement (CA): The percentage of isolates that fall into the same susceptibility category (e.g., Susceptible, Intermediate, or Resistant) for both the test and reference methods.

  • Error Rates:

    • Very Major Errors (VME): The test method reports a susceptible result, while the reference method indicates resistance.

    • Major Errors (ME): The test method reports a resistant result, while the reference method indicates susceptibility.

    • Minor Errors (mE): One method reports an intermediate result, while the other reports either susceptible or resistant.

The following tables summarize the expected performance data from a hypothetical inter-laboratory validation study comparing broth microdilution, disk diffusion, and agar dilution for this compound, based on typical performance of these methods for similar antibiotics.

Table 1: Quantitative Performance Data for this compound Susceptibility Testing Methods

Method ComparisonEssential Agreement (%)Categorical Agreement (%)Very Major Errors (%)Major Errors (%)Minor Errors (%)
Broth Microdilution vs. Agar Dilution (Reference)>95%>90%<1.5%<3.0%<5.0%
Disk Diffusion vs. Agar Dilution (Reference)N/A>90%<1.5%<3.0%<5.0%

Note: Essential agreement is not applicable for the disk diffusion method as it does not produce a direct MIC value.

Table 2: Quality Control Ranges for this compound

Quality Control StrainMethodAcceptable Range
Staphylococcus aureus ATCC® 29213Broth Microdilution1–8 µg/mL[8]
Escherichia coli ATCC® 25922Broth Microdilution4–16 µg/mL[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility of susceptibility testing results. The following are summarized protocols for broth microdilution, disk diffusion, and agar dilution based on CLSI guidelines.

Broth Microdilution (BMD) Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test organism from a non-selective agar plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

b. Test Procedure:

  • Use 96-well microtiter plates containing serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition.

a. Inoculum Preparation:

  • Prepare the inoculum as described for the broth microdilution method to match a 0.5 McFarland standard.

b. Test Procedure:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Aseptically apply a this compound-impregnated disk (typically 30 µg) to the surface of the agar.

  • Incubate the plates in an inverted position at 35°C for 16-20 hours.

  • Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on established zone diameter breakpoints from CLSI or EUCAST.

Agar Dilution Method

This method is often considered the reference method for MIC determination.

a. Inoculum Preparation:

  • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described previously.

  • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

b. Test Procedure:

  • Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of this compound.

  • Include a growth control plate with no antibiotic.

  • Using an inoculum-replicating apparatus, spot the standardized bacterial suspension onto the surface of each agar plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Visualizing the Inter-laboratory Validation Workflow

The following diagram illustrates the logical workflow of an inter-laboratory validation study for antimicrobial susceptibility testing methods.

G cluster_prep Phase 1: Preparation and Protocol Standardization cluster_testing Phase 2: Independent Laboratory Testing cluster_analysis Phase 3: Data Analysis and Interpretation cluster_reporting Phase 4: Reporting and Publication P1 Define Study Protocol and Reference Method P2 Select Participating Laboratories P1->P2 P3 Prepare and Distribute Standardized Bacterial Strains and Reagents P2->P3 P4 Conduct Training and Ensure Protocol Adherence P3->P4 T1 Each Laboratory Performs Susceptibility Testing (e.g., BMD, Disk Diffusion, Agar Dilution) P4->T1 T2 Data Collection and Quality Control Checks T1->T2 A1 Centralized Data Compilation T2->A1 A2 Calculation of Performance Metrics (EA, CA, Error Rates) A1->A2 A3 Statistical Analysis of Inter-laboratory Variability A2->A3 A4 Comparison with Established Performance Criteria (CLSI/EUCAST) A3->A4 R1 Preparation of Final Report A4->R1 R2 Publication of Validation Study Results R1->R2

References

Safety Operating Guide

Navigating the Disposal of Cephalexin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of cephalexin and related waste is a critical component of laboratory safety and environmental stewardship. As an emerging environmental contaminant, improper disposal of this compound can contribute to the proliferation of antibiotic-resistant bacteria and negatively impact aquatic ecosystems. This guide provides essential, step-by-step procedures for the safe and compliant handling and disposal of this compound waste within a research and development setting.

Regulatory Framework: A National Overview

In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key regulation for healthcare and laboratory facilities is the 2019 rule, often referred to as "Subpart P," which explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering). While individual state regulations may be more stringent, this federal mandate sets the baseline for compliant disposal practices.

Step-by-Step Disposal Procedures for this compound Waste

The fundamental principle for managing this compound waste is to treat it as chemical waste. All personnel handling this compound must be trained on these procedures and the associated risks.

Step 1: Waste Segregation and Classification

Proper segregation at the point of generation is the most critical step. This compound waste should be classified into distinct streams to ensure safe handling and disposal. Do not mix this compound waste with general trash or standard biohazardous (red bag) waste.

Step 2: Containerization and Labeling

Use designated, compliant waste containers. All containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical waste they hold.

  • Hazardous Waste Containers: Typically black, these are for waste classified as RCRA hazardous.

  • Non-Hazardous Pharmaceutical Waste Containers: Often blue, these are for pharmaceutical waste not meeting the RCRA hazardous criteria.

Each container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the specific contents (e.g., "this compound Waste," "Aqueous Waste with this compound").

Step 3: Handling Different Forms of this compound Waste

A. Unused/Expired Stock this compound (Pure API)

  • Classification: Treat pure this compound and its concentrated stock solutions as hazardous chemical waste.

  • Disposal: Place directly into a designated and labeled hazardous chemical waste container. Do not attempt to autoclave or neutralize stock solutions.

B. Contaminated Solids (e.g., gloves, weighing paper, empty vials, plasticware, PPE)

  • Classification: These items are considered chemical waste.

  • Disposal: Place in a dedicated, plastic-lined container or robust, sealed plastic bag clearly labeled for "this compound Contaminated Solid Waste." Store this container in the laboratory's Satellite Accumulation Area.

C. Aqueous Solutions and Used Culture Media

  • Classification: Due to the stability of many antibiotics, these liquids must be managed as chemical waste. Federal regulations prohibit drain disposal of hazardous pharmaceutical waste.

  • Disposal: Collect all liquid waste containing this compound in a sealable, leak-proof container (plastic is preferred). Label the container clearly with its contents (e.g., "Aqueous Waste with this compound"). Do not autoclave liquid antibiotic waste with the expectation of rendering it safe for drain disposal, as autoclaving does not destroy all antibiotics.

Step 4: On-Site Storage in Satellite Accumulation Areas (SAAs)

SAAs are designated locations within the laboratory at or near the point of waste generation for the temporary storage of hazardous waste.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.

  • Storage Practices: Keep waste containers sealed and stored securely to prevent spills. Liquid waste containers should be placed in secondary containment trays.

Step 5: Final Disposal

Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and final disposal of all this compound waste. EH&S will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all federal and state regulations, typically via incineration. A hazardous waste manifest will be used to track the waste from your facility to its final destination.

Data Summary for this compound Waste Management

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Pure/Stock this compound Unused, expired, or leftover active pharmaceutical ingredient (API) and concentrated stock solutions.Black, UN-rated hazardous chemical waste container.Hazardous Waste Stream (EH&S Pickup for Incineration).
Contaminated Solids Gloves, PPE, vials, pipettes, and other labware grossly contaminated with this compound.Lined container or sealed, robust plastic bag labeled as chemical waste.Chemical Waste Stream (EH&S Pickup).
Aqueous Solutions Used cell culture media, buffer solutions, and other liquids containing this compound.Blue or white, UN-rated, sealed liquid waste container (plastic preferred).Liquid Chemical Waste Stream (EH&S Pickup). No Drain Disposal.

Advanced Research on this compound Degradation

While not standard laboratory disposal protocols, research is ongoing into methods for environmentally friendly degradation of this compound. Methodologies include adsorption onto biochar derived from organic materials and biodegradation in specialized bioreactors. These advanced techniques are part of broader environmental remediation efforts and are not intended for on-site waste neutralization in a typical research lab.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

cluster_0 cluster_1 Waste Streams cluster_2 Action & Containerization cluster_3 On-Site Management & Final Disposal start Identify this compound Waste Type stock Pure/Stock this compound (API) or Concentrated Solution start->stock solids Contaminated Solids (Gloves, Vials, PPE) start->solids liquids Aqueous Solutions (Used Media, Buffers) start->liquids collect_stock Collect in Black Hazardous Waste Container stock->collect_stock Treat as Hazardous Chemical Waste collect_solids Collect in Labeled Bag or Lined Bin solids->collect_solids Treat as Chemical Waste collect_liquids Collect in Blue/White Sealed Liquid Waste Container liquids->collect_liquids Treat as Chemical Waste NO DRAIN DISPOSAL saa Store in Satellite Accumulation Area (SAA) collect_stock->saa collect_solids->saa collect_liquids->saa ehs Arrange Pickup by Environmental Health & Safety (EH&S) saa->ehs final Compliant Off-Site Disposal (e.g., Incineration) ehs->final

Caption: Decision workflow for laboratory this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients like Cephalexin. This guide provides essential, step-by-step safety and logistical information, including personal protective equipment (PPE) protocols and disposal plans, to foster a secure laboratory environment.

This compound, a cephalosporin antibiotic, is classified as a hazardous substance that can cause allergic skin reactions, serious eye irritation, and may lead to allergy or asthma symptoms if inhaled.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

To ensure comprehensive protection, a multi-layered approach to PPE is necessary. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Activity Required PPE Specifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[3]- Chemical safety goggles or a face shield.[4]- Two pairs of powder-free nitrile gloves (double-gloving).[5]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[5]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[4]- Powder-free nitrile gloves.[4]- A disposable or dedicated lab coat.
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers.

Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.[6]

  • Respiratory Protection: If handling powder, put on your N95 respirator, ensuring a proper fit-check.

  • Eye Protection: Put on safety goggles or a face shield.[6]

  • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves. Put on the second pair of gloves over the first, extending the cuff over the gown's sleeve.[5][6]

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Assemble Required PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Don PPE C->D Proceed to Handling E Weigh/Compound this compound D->E F Perform Experiment E->F G Decontaminate Work Surface F->G Experiment Complete H Doff PPE G->H I Dispose of Waste H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cephalexin
Reactant of Route 2
Reactant of Route 2
Cephalexin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.